3-epi-Deoxynegamycin
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
33404-78-3 |
|---|---|
Fórmula molecular |
C9H20N4O4 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
2-[[[(3R,5R)-3,6-diamino-5-hydroxyhexanoyl]amino]-methylamino]acetic acid |
InChI |
InChI=1S/C9H20N4O4/c1-13(5-9(16)17)12-8(15)3-6(11)2-7(14)4-10/h6-7,14H,2-5,10-11H2,1H3,(H,12,15)(H,16,17)/t6-,7-/m1/s1 |
Clave InChI |
IKHFJPZQZVMLRH-RNFRBKRXSA-N |
SMILES isomérico |
CN(CC(=O)O)NC(=O)C[C@@H](C[C@H](CN)O)N |
SMILES canónico |
CN(CC(=O)O)NC(=O)CC(CC(CN)O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(2-((3R,5R)-3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino) acetic acid negamycin negamycin, (threo-D)-isome |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 3-epi-Deoxynegamycin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-epi-Deoxynegamycin is a semi-synthetic derivative of the natural antibiotic negamycin. Unlike its parent compound, which exhibits broad-spectrum antibacterial activity, this compound possesses minimal antimicrobial properties. Instead, its primary mechanism of action is the induction of translational readthrough of premature termination codons (PTCs) in eukaryotic cells. This unique characteristic positions this compound and its derivatives as promising therapeutic candidates for the treatment of genetic disorders caused by nonsense mutations, such as Duchenne muscular dystrophy (DMD). This guide provides a comprehensive overview of the molecular mechanism, quantitative activity data, and key experimental protocols related to this compound.
Core Mechanism of Action: Eukaryotic Translational Readthrough
The central mechanism of this compound involves its interaction with the eukaryotic ribosome, specifically at the decoding center of the small ribosomal subunit. This interaction facilitates the misreading of a premature termination codon (UAA, UAG, or UGA) as a sense codon, allowing for the incorporation of an amino acid and the synthesis of a full-length, potentially functional protein.
Ribosomal Binding Site
While the crystal structure of this compound with a eukaryotic ribosome has not been determined, extensive studies on its parent compound, negamycin, with prokaryotic ribosomes provide a highly probable model for its binding site. Negamycin binds in the vicinity of helix 34 (h34) of the 16S rRNA in the small ribosomal subunit.[1][2] This region is highly conserved between prokaryotes and eukaryotes (18S rRNA). The binding site partially overlaps with that of tetracycline-class antibiotics.[1][2] At this position, the molecule is in a prime location to influence the decoding process at the A-site of the ribosome.
Induction of Miscoding and Readthrough
Unlike aminoglycoside antibiotics, which also induce readthrough, the proposed mechanism for negamycin analogues is not based on direct competition with release factors. Instead, this compound is thought to stabilize the binding of a near-cognate aminoacyl-tRNA to the A-site when a PTC is present.[1] This stabilization increases the likelihood of the ribosome accepting the tRNA and continuing translation, rather than terminating the polypeptide chain. The stereochemistry of the 3-amino group in this compound is crucial for this eukaryotic-specific activity and its lack of significant antibacterial action.[3]
The following diagram illustrates the proposed mechanism of action at the ribosome:
Caption: Proposed mechanism of this compound-induced readthrough at a PTC.
Quantitative Data: Structure-Activity Relationship (SAR)
SAR studies have been crucial in optimizing the readthrough activity of this compound. The data below is summarized from cell-based dual-reporter assays in COS-7 cells, with readthrough measured at a TGA nonsense codon.[3]
| Compound | Concentration (µM) | Readthrough Activity (Ratio) |
| Control (No Compound) | - | 1.00 |
| (+)-Negamycin (1) | 200 | 2.13 |
| This compound (2) | 200 | 3.18 |
| G418 (Positive Control) | 200 | 7.43 |
| Derivative 9a (one carbon longer) | 200 | 2.58 |
| Derivative 9b (one carbon shorter) | 200 | 4.28 |
| Derivative 9c (two carbons shorter) | 200 | 1.88 |
| α-amino acid derivative 12b | 200 | 1.12 |
Data extracted from Hamada et al., ACS Med Chem Lett. 2015.[3]
Experimental Protocols
Cell-Based Dual-Reporter Readthrough Assay
This assay is the primary method for quantifying the readthrough efficiency of compounds like this compound.
Objective: To measure the ability of a compound to induce readthrough of a premature termination codon in a eukaryotic cell line.
Principle: A reporter plasmid is constructed with two reporter genes (e.g., β-galactosidase and luciferase) in the same reading frame, separated by a PTC (e.g., TGA). The upstream reporter (β-galactosidase) is constitutively expressed, serving as an internal control for transfection efficiency and cell viability. The downstream reporter (luciferase) is only expressed if the PTC is read through. The ratio of the two reporter activities indicates the readthrough efficiency.
Materials:
-
COS-7 cells
-
Dual-reporter plasmid (e.g., pDual-Luc with a TGA-containing insert)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound and other test compounds
-
Lysis buffer
-
β-galactosidase assay substrate (e.g., ONPG)
-
Luciferase assay substrate
-
Microplate reader (for absorbance and luminescence)
Procedure:
-
Cell Seeding: Seed COS-7 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with the dual-reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at the desired concentrations (e.g., 200 µM for this compound). Include a no-compound control and a positive control (e.g., G418).
-
Incubation: Incubate the cells with the compounds for 48 hours.
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
β-Galactosidase Assay: Transfer a portion of the cell lysate to a new plate. Add the β-galactosidase substrate and incubate until a yellow color develops. Measure the absorbance at 420 nm.
-
Luciferase Assay: Transfer another portion of the cell lysate to a luminometer plate. Inject the luciferase substrate and measure the luminescence.
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity for each well. Calculate the readthrough ratio by dividing the normalized luciferase activity of the compound-treated cells by that of the no-compound control.
The following diagram outlines the experimental workflow:
Caption: Workflow for the cell-based dual-reporter readthrough assay.
Conclusion and Future Directions
This compound represents a significant departure from the classical antibiotic activity of its parent compound, offering a selective mechanism for inducing translational readthrough in eukaryotes. Its demonstrated efficacy in cell-based assays, coupled with a favorable lack of antimicrobial activity, makes it and its optimized derivatives strong candidates for further preclinical and clinical development for nonsense mutation-based genetic diseases. Future research should focus on obtaining a high-resolution structure of this compound bound to the eukaryotic ribosome to definitively confirm its binding site and guide the rational design of next-generation readthrough therapeutics with enhanced potency and specificity.
References
The Resurgence of a Forgotten Antibiotic Analog: A Technical Guide to 3-epi-Deoxynegamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Initially discovered in the late 1970s from actinomycetes, 3-epi-Deoxynegamycin (B13945071) has recently emerged from relative obscurity as a molecule of significant interest.[1][2][3] This resurgence is not due to its antimicrobial properties, which are notably weak, but rather its potent and selective ability to induce eukaryotic ribosomal readthrough of nonsense mutations.[1][4] This unique characteristic positions this compound as a promising scaffold for the development of therapeutics targeting genetic diseases caused by premature termination codons, such as cystic fibrosis and Duchenne muscular dystrophy. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, including detailed experimental protocols and data presented for the scientific community.
Discovery and Isolation
This compound was first reported in the late 1970s as a minor component from the fermentation broths of actinomycetes. Two independent discoveries were documented, one from a strain of Streptomyces goshikiensis and another from a Micromonospora species.[5][6]
Producing Organisms
-
Streptomyces goshikiensis : A species of Gram-positive bacteria belonging to the genus Streptomyces, known for its prolific production of a wide array of secondary metabolites.
-
Micromonospora sp. [5]: Another genus of actinomycetes, also recognized as a rich source of novel bioactive compounds.
Fermentation and Isolation
General Isolation Protocol (Inferred) :
-
Fermentation: Cultivation of the producing actinomycete strain in a suitable liquid medium rich in carbon and nitrogen sources to encourage the production of secondary metabolites.
-
Broth Extraction: Separation of the mycelium from the fermentation broth by centrifugation or filtration. The culture filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or butanol, to partition the desired compounds into the organic phase.
-
Solvent Evaporation: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically involves:
-
Adsorption Chromatography: Using silica (B1680970) gel or alumina (B75360) columns with a gradient of solvents of increasing polarity.
-
Ion-Exchange Chromatography: To separate compounds based on their charge.
-
Size-Exclusion Chromatography: To separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): A final polishing step using reverse-phase or normal-phase HPLC to obtain the pure compound.
-
Caption: Inferred workflow for the isolation of this compound.
Physicochemical and Biological Properties
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₂₀N₄O₃ | [7] |
| Molecular Weight | 232.28 g/mol | [7] |
| Appearance | White powder | Inferred |
| Solubility | Soluble in water and methanol | Inferred |
Biological Activity: Eukaryotic Readthrough
The primary biological activity of interest for this compound is its ability to induce ribosomal readthrough of premature termination codons (PTCs) in eukaryotes, without exhibiting significant antimicrobial activity.[1][2][4] This selective activity is a key advantage, as it avoids the potential for inducing antibiotic resistance.
| Activity | Observation | Reference |
| Eukaryotic Readthrough | Potent inducer of readthrough of nonsense mutations. | [1][4] |
| Antimicrobial Activity | Lacks significant activity against bacteria. | [4] |
Experimental Protocols
Dual-Luciferase Reporter Assay for Readthrough Activity
This assay is a common method to quantify the readthrough efficiency of a compound in a cell-based system.[8]
Principle: A reporter plasmid is constructed containing two luciferase genes (e.g., Firefly and Renilla) separated by a nonsense mutation (e.g., UGA, UAG, or UAA). The first luciferase (Firefly) is constitutively expressed, serving as an internal control for transfection efficiency and cell viability. The second luciferase (Renilla) is only expressed if the ribosome reads through the intervening PTC. The ratio of the two luciferase activities is a measure of the readthrough efficiency.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293T or COS-7) in a 96-well plate at a suitable density.
-
Co-transfect the cells with the dual-luciferase reporter plasmid and a control plasmid (e.g., one expressing a different fluorescent protein) using a suitable transfection reagent.
-
Incubate the cells for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Incubate the cells for a further 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add a passive lysis buffer to each well and incubate at room temperature with gentle shaking to lyse the cells.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a white, opaque 96-well plate suitable for luminescence measurements.
-
Add the Firefly luciferase substrate to each well and measure the luminescence using a luminometer.
-
Add a quenching reagent and the Renilla luciferase substrate to each well and measure the luminescence again.
-
-
Data Analysis:
-
Calculate the ratio of Renilla luciferase activity to Firefly luciferase activity for each well.
-
Normalize the data to a vehicle-treated control to determine the fold-change in readthrough activity.
-
Caption: Workflow for the dual-luciferase readthrough assay.
Structure and Biosynthesis
Structure
This compound is a dipeptide-like molecule. Its structure is closely related to that of negamycin, another antibiotic produced by Streptomyces.
Biosynthesis
The biosynthetic pathway of this compound has not been fully elucidated. However, based on the known biosynthesis of negamycin, a putative pathway can be proposed. The biosynthesis of negamycin involves the formation of a hydrazine (B178648) bond, a relatively rare biochemical transformation.[1][5][9][10] Key precursors are believed to be derived from amino acids.
Putative Biosynthetic Pathway:
The proposed pathway likely involves a series of enzymatic reactions including:
-
Amino acid modifications: Tailoring of precursor amino acids by enzymes such as aminotransferases and hydroxylases.
-
Hydrazine bond formation: A key step catalyzed by a specialized enzyme system.[5][10]
-
Peptide bond formation: Ligation of the modified amino acid precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship Study of Leucyl-3-epi-deoxynegamycin for Potent Premature Termination Codon Readthrough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of natural products possessing selective eukaryotic readthrough activity: this compound and its leucine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A heme-dependent enzyme forms the hydrazine in the antibiotic negamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. This compound | C9H20N4O3 | CID 42831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-epi-Deoxynegamycin: Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-epi-Deoxynegamycin (B13945071) is a naturally occurring dipeptide analogue with significant potential in the development of therapeutics for genetic disorders caused by nonsense mutations. Unlike its parent compound, (+)-negamycin, which exhibits broad-spectrum antimicrobial activity, this compound selectively promotes ribosomal readthrough of premature termination codons (PTCs) in eukaryotes without significant antibacterial effects. This selective activity makes it an attractive lead compound for the development of drugs targeting diseases such as Duchenne muscular dystrophy and cystic fibrosis. This guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols and a summary of its mechanism of action.
Chemical Structure and Properties
This compound is a structural analogue of (+)-negamycin. Its chemical formula is C9H20N4O3, and it has a molecular weight of 232.28 g/mol . The structure is characterized by a dipeptide-like scaffold.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H20N4O3 | PubChem CID: 42831 |
| Molecular Weight | 232.28 g/mol | PubChem CID: 42831 |
| PubChem CID | 42831 | PubChem CID: 42831 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to aliphatic protons, protons adjacent to amino and hydroxyl groups. |
| ¹³C NMR | Resonances for aliphatic carbons, carbons bonded to nitrogen and oxygen. |
| HRMS (High-Resolution Mass Spectrometry) | Accurate mass measurement to confirm the elemental composition. |
| IR (Infrared) Spectroscopy | Absorption bands indicating the presence of N-H, O-H, C=O, and C-N functional groups. |
Biological Activity: A Selective Readthrough Agent
The primary biological activity of this compound is its ability to induce ribosomal readthrough of premature termination codons (PTCs) in eukaryotic cells.[1][2] This activity restores the synthesis of full-length, functional proteins from genes carrying nonsense mutations. A key advantage of this compound is its lack of significant antimicrobial activity, which is a common side effect of other readthrough-inducing agents like aminoglycosides.[3] This selectivity is attributed to structural differences that favor interaction with the eukaryotic ribosome over the prokaryotic ribosome.
Structure-activity relationship (SAR) studies have been conducted to explore the chemical space around this compound to develop more potent readthrough compounds.[3][4] These studies have shown that modifications to the side chains can significantly impact the efficacy of readthrough induction.
Mechanism of Action: Eukaryotic Readthrough of Nonsense Mutations
The precise signaling pathway of this compound-induced readthrough is not fully elucidated. However, it is understood to function by interacting with the eukaryotic ribosome at or near the A-site, where decoding of the mRNA codon occurs. This interaction is thought to decrease the efficiency of termination by eukaryotic release factors (eRFs) at a premature stop codon, allowing a near-cognate aminoacyl-tRNA to be incorporated instead. This "suppression" of termination allows the ribosome to continue translation to the natural stop codon, producing a full-length protein.
References
- 1. Structural Insights Lead to a Negamycin Analogue with Improved Antimicrobial Activity against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships among negamycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of 3-epi-Deoxynegamycin: A Promising Eukaryotic-Selective Readthrough Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of 3-epi-Deoxynegamycin (B13945071), a natural product derivative with significant potential in the treatment of genetic diseases caused by nonsense mutations. This document details its mechanism of action, presents key quantitative data from structure-activity relationship (SAR) studies, and provides comprehensive experimental protocols for its evaluation.
Executive Summary
This compound has emerged as a compelling therapeutic lead due to its potent and selective readthrough activity in eukaryotes.[1][2] Unlike its parent compound, (+)-negamycin, it exhibits minimal to no antimicrobial activity, a crucial advantage that reduces the risk of contributing to antibiotic resistance.[1][3][4] Its primary biological function is to promote the ribosomal readthrough of premature termination codons (PTCs), thereby restoring the synthesis of full-length, functional proteins. This positions this compound and its derivatives as potential treatments for a range of genetic disorders, most notably Duchenne muscular dystrophy (DMD).[3][5] Extensive SAR studies have been conducted to optimize its potency, leading to the identification of derivatives with enhanced readthrough capabilities.
Mechanism of Action: Eukaryotic-Selective Readthrough
The precise molecular mechanism by which this compound induces readthrough is still under investigation. However, it is understood to act at the level of the ribosome during protein translation. In genetic diseases caused by nonsense mutations, a point mutation in the DNA sequence results in a premature termination codon (PTC) within the messenger RNA (mRNA). When the ribosome encounters this PTC, it prematurely halts protein synthesis, leading to a truncated, non-functional protein.
This compound is believed to interact with the ribosomal machinery, decreasing the efficiency of translation termination at the PTC. This allows for the incorporation of a near-cognate aminoacyl-tRNA at the site of the nonsense codon, enabling the ribosome to continue translation and produce a full-length protein.
Conceptual diagram of this compound's readthrough activity.
Quantitative Biological Data
Structure-activity relationship studies have been instrumental in identifying derivatives of this compound with improved readthrough activity. The following tables summarize key quantitative data from these studies, with activity measured using a cell-based dual-reporter assay.[6]
Table 1: Readthrough Activity of this compound and Key Derivatives
| Compound | Structure Modification | Readthrough Activity (Ratio relative to control) |
| (+)-Negamycin (1) | Parent Compound | 2.15 ± 0.11 |
| This compound (2) | Native Analogue | 3.16 ± 0.17 |
| Derivative 9a | One Carbon Longer Side Chain | 2.54 ± 0.14 |
| Derivative 9b | One Carbon Shorter Side Chain | 4.28 ± 0.23 |
| Derivative 9c | Two Carbon Shorter Side Chain | 1.89 ± 0.10 |
| G418 | Positive Control | 7.43 ± 0.41 |
| Data is presented as mean ± SD (n=3). All compounds were evaluated at a concentration of 200 μM. |
Table 2: Readthrough Activity of Ester Prodrugs of Derivative 9b
| Compound | Ester Modification | ClogP | Readthrough Activity (Ratio relative to 9b) |
| 17a | Benzyl | 1.84 | 1.15 ± 0.06 |
| 17b | o-Methylbenzyl | 2.29 | 1.25 ± 0.07 |
| 17c | m-Methylbenzyl | 2.29 | 1.32 ± 0.07 |
| 17d | p-Methylbenzyl | 2.29 | 1.28 ± 0.07 |
| 17e | m-Chlorobenzyl | 2.48 | 1.45 ± 0.08 |
| Data is presented as mean ± SD (n=3). All compounds were evaluated at a concentration of 200 μM. |
Experimental Protocols
The primary method for quantifying the readthrough activity of this compound and its derivatives is a cell-based dual-reporter assay.[6]
Dual-Reporter Readthrough Assay
This assay utilizes a plasmid containing two reporter genes, typically Renilla luciferase and firefly luciferase, separated by a premature termination codon. The upstream reporter (Renilla luciferase) is constitutively expressed, serving as an internal control for transfection efficiency and cell viability. The downstream reporter (firefly luciferase) is only expressed if readthrough of the intervening PTC occurs.
Materials:
-
COS-7 cells (or other suitable mammalian cell line)
-
Dual-reporter plasmid (encoding Renilla and firefly luciferase separated by a TGA PTC)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent
-
Test compounds (this compound and derivatives)
-
Dual-luciferase reporter assay system (e.g., Promega Dual-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed COS-7 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with the dual-reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of incubation post-transfection, replace the medium with fresh medium containing the test compounds at the desired concentrations. Include appropriate controls (vehicle control, positive control such as G418).
-
Incubation: Incubate the cells with the test compounds for 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a white-walled 96-well plate suitable for luminescence measurements.
-
Add the firefly luciferase substrate and measure the luminescence (firefly activity).
-
Add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase.
-
Measure the luminescence again (Renilla activity).
-
-
Data Analysis: Calculate the readthrough efficiency by normalizing the firefly luciferase activity to the Renilla luciferase activity for each well. The results are typically expressed as a ratio or fold change relative to the vehicle-treated control.
Experimental workflow for the dual-reporter readthrough assay.
Conclusion and Future Directions
This compound represents a significant advancement in the search for therapeutic agents for genetic diseases caused by nonsense mutations. Its potent, eukaryotic-selective readthrough activity, coupled with a lack of antimicrobial effects, makes it an attractive lead compound. The SAR studies have successfully identified more potent derivatives, and the development of prodrug strategies shows promise for improving its pharmacokinetic properties.
Future research should focus on elucidating the precise molecular target and mechanism of action of this compound within the ribosome. Further optimization of its structure to enhance potency and drug-like properties is also warranted. Ultimately, in vivo studies in relevant animal models of genetic diseases will be crucial to validate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of natural products possessing selective eukaryotic readthrough activity: this compound and its leucine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonsense mutation - Wikipedia [en.wikipedia.org]
- 4. Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-epi-Deoxynegamycin: A Eukaryotic Readthrough Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-epi-Deoxynegamycin (B13945071) and its derivatives as promising eukaryotic readthrough agents for the treatment of genetic diseases caused by nonsense mutations.
Introduction
Nonsense mutations introduce a premature termination codon (PTC) into the coding sequence of a gene, leading to the production of a truncated, nonfunctional protein. This mechanism is responsible for an estimated 10-15% of all inherited diseases, including Duchenne muscular dystrophy (DMD) and cystic fibrosis. One promising therapeutic strategy is the use of readthrough agents, small molecules that enable the ribosome to bypass the PTC and synthesize a full-length, functional protein.
This compound, a natural product isolated from Streptomyces goshikiensis, has emerged as a potent and selective eukaryotic readthrough agent.[1][2][3] Unlike aminoglycoside antibiotics, which also exhibit readthrough activity but are associated with significant nephrotoxicity and ototoxicity, this compound and its derivatives show little to no antimicrobial activity, making them attractive candidates for long-term therapeutic use.[1][4]
Mechanism of Action
The primary mechanism of action of this compound and its analogs is the induction of translational readthrough at the site of a premature termination codon. These compounds are believed to interact with the eukaryotic ribosome, promoting the misreading of the nonsense codon and the insertion of a near-cognate aminoacyl-tRNA, thereby allowing translation to continue to the normal termination codon. This results in the production of a full-length, and potentially functional, protein. The structural differences between this compound and its parent compound, (+)-negamycin, particularly the stereochemistry at the 3-position and the absence of a 5-hydroxyl group, are thought to be responsible for its selective activity in eukaryotes and lack of antimicrobial effects in prokaryotes.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to optimize the readthrough activity of this compound. These studies have revealed several key structural features that influence potency:
-
Main Carbon Chain Length: Shortening the main carbon chain of this compound by one carbon atom resulted in a derivative, designated 9b (TCP-112) , with significantly higher readthrough activity.
-
Carboxylic Acid Modification: Esterification of the carboxylic acid group of derivative 9b, particularly with a meta-chlorobenzyl ester to create 17e (TCP-182) , led to enhanced potency in cell-based assays. This is likely due to increased hydrophobicity and the prodrug nature of the ester, which is hydrolyzed intracellularly to release the active compound 9b.
-
Modification of the 3-amino group: Introduction of various natural and unnatural amino acids at the 3-amino position of compound 7 (a nor-compound of this compound) led to the development of derivative 13x (TCP-1109) , which exhibited approximately four times higher readthrough activity than the parent compound 7.
Quantitative Data on Readthrough Activity
The readthrough efficiencies of this compound and its derivatives have been quantified using both cell-based and cell-free assays. The following tables summarize the key findings from these studies.
Table 1: Cell-Based Readthrough Activity of this compound and Key Derivatives
| Compound | Description | Concentration (µM) | Readthrough Activity (Ratio relative to control) | Reference |
| (+)-Negamycin (1) | Natural Product (Control) | 200 | Lower than this compound | |
| This compound (2) | Natural Product | 200 | Stronger than (+)-negamycin | |
| 9b (TCP-112) | One carbon shorter derivative of 2 | 200 | 4.28 | |
| 17e (TCP-182) | m-Cl benzyl (B1604629) ester of 9b | 200 | More potent than 9b | |
| G418 | Aminoglycoside (Control) | 200 | Positive Control | |
| 13x (TCP-1109) | Derivative of 7 with modified 3-amino group | Not specified | ~4x higher than compound 7 |
Table 2: Comparison of Cell-Based and Cell-Free Readthrough Activity
| Compound | Concentration (µM) | Cell-Based Readthrough Activity (Ratio) | Cell-Free Readthrough Activity (Ratio) | Reference |
| 9b (TCP-112) | 20 | 3.10 | 2.72 | |
| 17e (TCP-182) | 20 | 3.58 | 1.23 |
The drastic decrease in the cell-free activity of 17e supports the hypothesis that it functions as a prodrug, requiring cellular esterases to become active.
Experimental Protocols
The most common method for evaluating the readthrough activity of compounds like this compound is a cell-based dual-reporter assay.
Dual-Reporter Readthrough Assay
This assay utilizes a plasmid encoding two reporter genes, typically β-galactosidase and luciferase, separated by a premature termination codon (e.g., TGA).
Principle:
-
The upstream reporter (β-galactosidase) is constitutively expressed and serves as an internal control for transfection efficiency and cell viability.
-
The downstream reporter (luciferase) is only expressed if the PTC is bypassed through translational readthrough.
-
The readthrough efficiency is calculated as the ratio of luciferase activity to β-galactosidase activity, normalized to a control without any compound.
Experimental Workflow:
-
Cell Culture and Transfection:
-
COS-7 cells (or another suitable eukaryotic cell line) are cultured in appropriate media.
-
Cells are transfected with the dual-reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, the cells are treated with various concentrations of the test compounds (e.g., this compound and its derivatives).
-
Positive controls (e.g., G418) and a vehicle control (e.g., D-MEM) are included.
-
-
Cell Lysis and Reporter Gene Assay:
-
Following an incubation period, the cells are lysed.
-
The luciferase and β-galactosidase activities in the cell lysates are measured using appropriate assay kits and a luminometer/spectrophotometer.
-
-
Data Analysis:
-
The readthrough activity is calculated as the ratio of luciferase to β-galactosidase activity.
-
The results are typically expressed as a ratio relative to the vehicle control.
-
Conclusion
This compound and its optimized derivatives represent a promising new class of eukaryotic readthrough agents. Their high potency, selectivity for eukaryotic ribosomes, and lack of antimicrobial activity address key limitations of earlier readthrough compounds. The ongoing research and development of these molecules hold significant potential for the treatment of a wide range of genetic diseases caused by nonsense mutations. Further in vivo studies are warranted to fully evaluate their therapeutic efficacy and safety profiles.
References
- 1. Discovery of natural products possessing selective eukaryotic readthrough activity: this compound and its leucine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Natural Products Possessing Selective Eukaryotic Readthrough Activity: 3‐epi‐Deoxynegamycin and Its Leucine Adduct | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Therapeutic Potential of 3-epi-Deoxynegamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial studies investigating the therapeutic potential of 3-epi-Deoxynegamycin and its derivatives. The primary focus of this research has been on its role as a potent "readthrough" agent for the treatment of genetic diseases caused by nonsense mutations. Unlike traditional aminoglycoside antibiotics that also exhibit readthrough activity, this compound shows little to no antimicrobial activity, a characteristic that mitigates the risks of antibiotic resistance and associated toxicities.
Core Therapeutic Application: Translational Readthrough
Nonsense mutations introduce a premature termination codon (PTC) into the mRNA sequence, leading to the synthesis of a truncated, nonfunctional protein. The therapeutic strategy of "readthrough" aims to suppress this premature termination, allowing the ribosome to read through the PTC and synthesize a full-length, functional protein. This compound has emerged as a promising candidate in this area, particularly for diseases like Duchenne muscular dystrophy (DMD), which is often caused by nonsense mutations in the dystrophin gene.[1][2]
The mechanism of action involves the interaction of this compound with the ribosomal machinery, promoting the incorporation of a near-cognate aminoacyl-tRNA at the site of the PTC. This allows for the continuation of translation and the production of a full-length protein.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data from structure-activity relationship (SAR) studies on this compound and its derivatives. The primary measure of efficacy is the readthrough activity, determined by a dual-luciferase reporter assay in COS-7 cells.
Table 1: Readthrough Activity of this compound and its Derivatives
| Compound | Description | Readthrough Activity (Ratio) |
| (+)-Negamycin (1) | Natural antibiotic, positive control | 1.54 |
| G418 | Aminoglycoside, positive control | 3.89 |
| This compound (2) | Lead compound | 2.33 |
| 9a | One carbon longer derivative | < 1.54 |
| 9b (TCP-112) | One carbon shorter derivative | 4.28 |
| 9c | Two carbons shorter derivative | < 1.54 |
| 17e (TCP-182) | meta-chlorobenzyl ester of 9b (prodrug) | 6.89 |
Data sourced from Hamada et al., 2015.[1]
Table 2: In Vitro vs. In Cell-Based Readthrough Activity of Prodrug 17e
| Compound | Assay Type | Readthrough Activity (Ratio) |
| 9b | Cell-based | 4.28 |
| 9b | Cell-free | 3.98 |
| 17e | Cell-based | 6.89 |
| 17e | Cell-free | 1.89 |
Data sourced from Hamada et al., 2015.[1] The significant drop in activity for 17e in the cell-free assay supports the hypothesis that it functions as a prodrug, being converted to the more active form (9b) within the cell.[1][3]
Experimental Protocols
The key experimental procedure used to evaluate the readthrough potential of this compound derivatives is a cell-based dual-luciferase reporter assay.
Dual-Luciferase Reporter Assay for Readthrough Activity
1. Plasmid Construction: A dual-reporter plasmid is constructed containing the coding sequences for β-galactosidase and luciferase. These two sequences are separated by a nucleotide sequence containing a premature termination codon (e.g., TGA).
2. Cell Culture and Transfection:
-
COS-7 cells are cultured in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum).
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The dual-reporter plasmid is transfected into the COS-7 cells using a suitable transfection reagent.
3. Compound Treatment:
-
Following transfection, the cells are treated with the test compounds (e.g., this compound and its derivatives) at a specific concentration (e.g., 200 μM).
-
Control wells are treated with vehicle (e.g., DMSO) and positive controls (e.g., (+)-Negamycin, G418).
-
The cells are incubated for a defined period to allow for compound uptake and protein expression.
4. Cell Lysis:
-
The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
A passive lysis buffer is added to each well to lyse the cells and release the reporter enzymes.
5. Luciferase and β-galactosidase Activity Measurement:
-
The cell lysate is transferred to a luminometer-compatible plate.
-
Luciferase activity is measured first by adding a luciferase assay substrate and quantifying the luminescent signal.
-
Subsequently, a β-galactosidase substrate is added, and its activity is measured (often via absorbance or fluorescence).
6. Data Analysis:
-
The luciferase activity is normalized to the β-galactosidase activity for each sample to account for variations in transfection efficiency and cell number.
-
The readthrough activity is expressed as a ratio of the normalized luciferase activity in treated cells to that in untreated cells.
Visualizations
Signaling Pathway: Translational Readthrough Mechanism
Caption: Conceptual diagram of translational readthrough at a premature termination codon.
Experimental Workflow: Dual-Luciferase Reporter Assay
Caption: A simplified workflow of the dual-luciferase reporter assay.
References
3-epi-Deoxynegamycin for nonsense mutation suppression
An In-depth Technical Guide to 3-epi-Deoxynegamycin (B13945071) for Nonsense Mutation Suppression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nonsense mutations, which introduce premature termination codons (PTCs) into messenger RNA (mRNA), are responsible for approximately 11% of all inherited human diseases.[1][2] These mutations lead to the production of truncated, nonfunctional proteins and often trigger mRNA degradation through the nonsense-mediated mRNA decay (NMD) pathway.[3][4] A promising therapeutic strategy, known as nonsense mutation suppression or translational readthrough, aims to encourage the ribosome to bypass the PTC, thereby restoring the synthesis of a full-length, functional protein.[3] this compound, a natural product analogue of (+)-negamycin, has emerged as a potent and selective agent for inducing such readthrough in eukaryotic cells. Unlike traditional aminoglycoside antibiotics, which also exhibit readthrough activity, this compound and its derivatives show little to no antimicrobial activity, suggesting a lower risk of contributing to antibiotic resistance and potentially a better safety profile. This guide provides a comprehensive overview of the mechanism, efficacy, and experimental validation of this compound and its derivatives as promising candidates for the treatment of genetic disorders caused by nonsense mutations.
Mechanism of Action: Eukaryotic Ribosome-Specific Readthrough
The primary mechanism of action for this compound involves its interaction with the eukaryotic ribosome. While the precise binding site is still under investigation, it is understood to promote the misreading of a premature termination codon (UAA, UAG, or UGA), allowing a near-cognate aminoacyl-tRNA to be incorporated into the nascent polypeptide chain. This "readthrough" event allows translation to continue until the natural stop codon is reached, resulting in the production of a full-length protein.
A key advantage of this compound is its selectivity for eukaryotic over prokaryotic ribosomes. This is attributed to structural differences, specifically the lack of a 5-OH group and the opposite stereochemistry of the amino group at the 3-position in its β-amino acid residue compared to (+)-negamycin. This selectivity is significant as it circumvents the antimicrobial activity associated with many readthrough compounds like gentamicin (B1671437) and G418, which carry the risk of nephrotoxicity and ototoxicity with long-term use.
Furthermore, by promoting the synthesis of a full-length protein, readthrough compounds like this compound can also have a positive effect against the nonsense-mediated mRNA decay (NMD) pathway. The NMD pathway is a cellular surveillance mechanism that degrades mRNAs containing PTCs to prevent the accumulation of potentially harmful truncated proteins. By enabling the ribosome to read through the PTC, the mRNA may be stabilized, further increasing the potential for full-length protein expression.
Caption: Mechanism of nonsense mutation suppression by this compound.
Quantitative Data on Readthrough Efficacy
Structure-activity relationship (SAR) studies have been instrumental in optimizing the readthrough activity of this compound. Researchers have synthesized and tested various derivatives to identify compounds with enhanced potency. The data below, summarized from key studies, highlights the readthrough activity of this compound and its derivatives compared to the parent compound, (+)-negamycin, and the aminoglycoside G418. The activity is typically measured using a dual-luciferase reporter assay in COS-7 cells, where an increase in the luciferase/β-galactosidase ratio indicates a higher level of readthrough.
| Compound | Description | Concentration (µM) | Readthrough Activity (Ratio vs. Basal) | Reference |
| (+)-Negamycin (1) | Natural Product (Control) | 200 | 2.05 | |
| This compound (2) | Natural Analogue | 200 | 2.87 | |
| G418 | Aminoglycoside (Control) | 200 | 4.31 | |
| Derivative 9b (TCP-112) | One carbon shorter than 2 | 200 | 4.28 | |
| Derivative 17e (TCP-182) | m-Cl benzyl (B1604629) ester of 9b (Prodrug) | 200 | 6.25 | |
| Leucyl-3-epi-deoxynegamycin (6) | Natural Analogue | - | Higher than (+)-negamycin | |
| Derivative 13x (TCP-1109) | Derivative of TCP-112 | - | ~4x higher than TCP-112 |
Experimental Protocols
Cell-Based Dual-Luciferase Reporter Assay for Readthrough Activity
This assay is a widely used method to quantify the readthrough efficiency of test compounds in a cellular context.
References
Unraveling the Enigma: A Technical Guide to the Ribosomal Interaction of 3-epi-Deoxynegamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-epi-Deoxynegamycin, a stereoisomer of a natural antibiotic, has emerged as a promising agent for the treatment of genetic disorders caused by nonsense mutations. Unlike its parent compound, negamycin, which exhibits broad-spectrum antimicrobial activity through inhibition of prokaryotic translation, this compound selectively promotes the readthrough of premature termination codons (PTCs) in eukaryotic ribosomes with minimal antibacterial effect. This unique activity profile positions it as a valuable lead compound for therapies targeting diseases such as Duchenne muscular dystrophy and cystic fibrosis. This technical guide provides a comprehensive overview of the current understanding of the molecular interactions between this compound and the ribosome. While the precise binding site on the eukaryotic ribosome has yet to be structurally elucidated, this document synthesizes the available evidence, proposes a putative target based on structural homology with its parent compound, and details the key experimental protocols used to characterize its readthrough activity.
Introduction: The Therapeutic Potential of Readthrough Agents
Nonsense mutations introduce a premature termination codon (PTC) into the coding sequence of a gene, leading to the synthesis of a truncated, non-functional protein. The cellular machinery often degrades the aberrant mRNA through nonsense-mediated decay (NMD). Readthrough compounds are small molecules that can interact with the ribosome, causing it to misinterpret a PTC and instead insert an amino acid, thereby restoring the synthesis of a full-length, functional protein.[1]
This compound has been identified as a potent, non-aminoglycoside readthrough agent.[1][2] Its selectivity for eukaryotic ribosomes and lack of significant antimicrobial activity make it a more attractive therapeutic candidate than traditional aminoglycoside antibiotics, which are associated with nephrotoxicity and ototoxicity.[1][3] The structural difference between negamycin and this compound, specifically the absence of a 5-OH group and the inverted stereochemistry at the 3-amino position, is believed to be the basis for this altered activity profile.[1]
The Molecular Target: A Hypothesis-Driven Approach
To date, there is no definitive high-resolution structural data, such as cryo-electron microscopy (cryo-EM), pinpointing the exact binding site of this compound on the eukaryotic 80S ribosome. However, a strong hypothesis can be formulated based on the well-characterized interactions of its parent compound, negamycin, with the prokaryotic 70S ribosome.
Structural studies have shown that negamycin binds to the small ribosomal subunit (30S) at the base of helix 34 (h34) of the 16S rRNA.[4] This site is in the immediate vicinity of the A-site, where decoding of the mRNA codon by the aminoacyl-tRNA occurs.[4] The binding of negamycin stabilizes the binding of tRNA in the A-site, which in turn inhibits translocation and promotes miscoding.[5] This binding pocket partially overlaps with that of tetracycline-class antibiotics.[4]
Given the structural similarity, it is highly probable that This compound targets a homologous region in the small subunit (40S) of the eukaryotic ribosome, specifically within the 18S rRNA near the A-site decoding center. The nuanced structural differences in this compound likely alter its interaction with the eukaryotic ribosome in a way that favors the readthrough of stop codons over the complete inhibition of translation.
Figure 1. Hypothesized mechanism of this compound-induced readthrough.
Quantitative Analysis of Readthrough Activity
The efficacy of this compound and its derivatives is primarily quantified through cell-based reporter assays. These assays typically utilize a dual-reporter system where the expression of a downstream reporter gene (e.g., luciferase) is dependent on the readthrough of an upstream PTC. The activity of an upstream, constitutively expressed reporter (e.g., β-galactosidase or Renilla luciferase) is used for normalization.
| Compound | Concentration (µM) | Readthrough Activity (Ratio vs. Basal) | Nonsense Codon | Cell Line | Reference |
| (+)-Negamycin (1) | 200 | ~2.5 | TGA | COS-7 | [1] |
| This compound (2) | 200 | ~3.5 | TGA | COS-7 | [1] |
| G418 | 200 | ~3.0 | TGA | COS-7 | [1] |
| Derivative 9b (TCP-112) | 200 | 4.28 | TGA | COS-7 | [1] |
| Derivative 17e (TCP-182) | 200 | ~5.5 | TGA | COS-7 | [1] |
Table 1: Comparative readthrough activities of this compound and related compounds. The readthrough activity is expressed as the ratio of luciferase to β-galactosidase activity, normalized to untreated cells.
Detailed Experimental Protocols
Cell-Based Dual-Reporter Readthrough Assay
This assay is the gold standard for measuring the in-cell efficacy of readthrough compounds.
Figure 2. Workflow for the dual-luciferase readthrough assay.
Methodology:
-
Plasmid Construction: A dual-reporter plasmid is engineered. Typically, a constitutively expressed reporter like Renilla luciferase serves as an internal control for transfection efficiency and cell viability. Downstream, a second reporter, such as Firefly luciferase, is placed after a specific premature termination codon (e.g., TGA, TAA, or TAG) within a defined sequence context.
-
Cell Culture and Transfection:
-
COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates to achieve 70-80% confluency on the day of transfection.
-
Cells are transfected with the dual-reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.
-
-
Compound Incubation:
-
Approximately 24 hours post-transfection, the culture medium is replaced with fresh medium containing the test compound (e.g., this compound at a final concentration of 200 µM) or vehicle control (e.g., DMSO).
-
Cells are incubated for an additional 24 to 48 hours.
-
-
Cell Lysis:
-
The medium is removed, and cells are washed once with phosphate-buffered saline (PBS).
-
Cells are lysed by adding 20-100 µL of 1X Passive Lysis Buffer (e.g., from Promega Dual-Luciferase® Reporter Assay System) to each well.[2][6]
-
The plate is incubated at room temperature for 15 minutes on an orbital shaker to ensure complete lysis.
-
-
Luminometry:
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.
-
Use a luminometer with automatic injectors.
-
Inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the Firefly luciferase activity (integration time of 10 seconds).[2]
-
Subsequently, inject 100 µL of Stop & Glo® Reagent, which quenches the Firefly reaction and activates the Renilla luciferase. Measure Renilla luciferase activity.[2][3]
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity.
-
Normalize this ratio to the average ratio of the vehicle-treated control wells to determine the fold-increase in readthrough.
-
Cell-Free Protein Synthesis (CFPS) Assay
CFPS assays provide a more direct assessment of a compound's effect on the translational machinery without the complexities of cell permeability and metabolism.
Methodology:
-
System Preparation:
-
Utilize a commercially available eukaryotic cell-free protein synthesis system (e.g., Rabbit Reticulocyte Lysate or Wheat Germ Extract).
-
The system contains all necessary components for translation: ribosomes, tRNAs, amino acids, and energy sources.[7]
-
-
Template DNA/RNA:
-
Reaction Setup:
-
In a microcentrifuge tube or 384-well plate, combine the cell-free extract, energy mixture, amino acids, the DNA/RNA template, and the test compound (this compound) at various concentrations.
-
The final reaction volume is typically 10-50 µL.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the system (e.g., 30°C for Rabbit Reticulocyte Lysate) for 1-3 hours.
-
-
Quantification:
-
Measure the activity of the synthesized reporter protein (e.g., luciferase) by adding the appropriate substrate and measuring luminescence.
-
Compare the signal from compound-treated reactions to that of a vehicle control to determine the extent of readthrough.
-
Conclusion and Future Directions
This compound is a compelling lead molecule in the quest for therapies for nonsense-mutation-based genetic diseases. While its precise molecular target on the eukaryotic ribosome remains to be definitively identified, evidence strongly suggests it interacts with the 18S rRNA in the A-site decoding center of the 40S subunit. This interaction modulates the fidelity of translation termination, promoting the incorporation of an amino acid at a premature stop codon.
Future research should prioritize the structural characterization of the this compound-80S ribosome complex using cryo-EM. Such studies would provide atomic-level detail of the binding site and the conformational changes induced by the drug, confirming the current hypothesis and enabling structure-based drug design to develop next-generation readthrough agents with enhanced potency and specificity. Further biophysical characterization, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), would also be invaluable for quantifying the binding affinity and thermodynamics of this crucial interaction. A deeper understanding of its molecular mechanism will be instrumental in optimizing its therapeutic potential.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 3. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 4. Negamycin induces translational stalling and miscoding by binding to the small subunit head domain of the Escherichia coli ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sutrobio.com [sutrobio.com]
- 6. Dual-Luciferase® Reporter 1000 Assay System Protocol [worldwide.promega.com]
- 7. Cell-free transcription-translation system: a dual read-out assay to characterize riboswitch function - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of 3-epi-Deoxynegamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Deoxynegamycin (B13945071) is a dipeptide antibiotic analogue that has garnered significant interest not for its antimicrobial properties, but for its potent and selective eukaryotic readthrough activity. Unlike its parent compound, (+)-negamycin, which inhibits bacterial protein synthesis, this compound displays minimal to no antibacterial effect.[1][2] Instead, it promotes the readthrough of premature termination codons (PTCs) in eukaryotic cells, a mechanism with profound therapeutic potential for genetic disorders caused by nonsense mutations.[1][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its biological activity, experimental protocols, and a proposed mechanism of action.
Biological Activity: Eukaryotic Readthrough
The primary biological activity of this compound is the induction of translational readthrough at nonsense mutations. This was demonstrated in cell-based reporter assays where treatment with this compound led to a significant increase in the expression of a reporter gene located downstream of a PTC.[1][2]
Quantitative Data Summary
The readthrough activity of this compound and its derivatives has been quantified using a dual-luciferase reporter assay. The results are typically expressed as a ratio of the activity of the readthrough reporter (luciferase) to a control reporter (β-galactosidase).
| Compound | Concentration (µM) | Readthrough Activity (Ratio) vs. Control | Reference |
| This compound | 200 | Stronger than (+)-negamycin | [1] |
| Derivative 9b (one carbon shorter) | 200 | 4.28 | [2] |
| (+)-Negamycin | 200 | - | [1] |
| G418 (positive control) | 200 | - | [1] |
The lack of significant antibacterial activity is highlighted by high Minimum Inhibitory Concentration (MIC) values against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus NBRC13276 | 1024 | [2] |
| Escherichia coli NBRC3972 | ≥ 1024 | [2] |
Experimental Protocols
Dual-Luciferase Reporter Assay for Readthrough Activity
This cell-based assay is the primary method for quantifying the eukaryotic readthrough activity of this compound and its analogues.[1][2]
Principle: A dual-reporter plasmid is constructed containing two reporter genes, typically Renilla luciferase (hRluc) and firefly luciferase (hFluc), separated by a premature termination codon (e.g., TGA). The upstream reporter (hRluc) is constitutively expressed, serving as an internal control for transfection efficiency and cell viability. The downstream reporter (hFluc) is only expressed if the PTC is read through. The ratio of hFluc to hRluc activity is a measure of the readthrough efficiency.
Methodology:
-
Cell Culture and Transfection:
-
COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cells are seeded in 96-well plates and transfected with the dual-reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing the test compounds (e.g., this compound) at various concentrations.
-
Cells are incubated with the compounds for an additional 24-48 hours.
-
-
Lysis and Luciferase Assay:
-
The cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.
-
The activities of both firefly and Renilla luciferases in the cell lysate are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The readthrough efficiency is calculated as the ratio of firefly luciferase activity to Renilla luciferase activity.
-
The results are typically normalized to a vehicle-treated control.
-
Caption: Workflow for the dual-luciferase readthrough assay.
Proposed Mechanism of Action
While the precise molecular mechanism of this compound's selective eukaryotic readthrough activity is not yet fully elucidated, a plausible model can be proposed based on its structure and the known mechanisms of its parent compound, negamycin.
Negamycin is known to bind to the A-site of the bacterial ribosome, interfering with protein synthesis.[3][4] The structural differences in this compound, specifically the stereochemistry at the 3-position and the absence of a hydroxyl group, are thought to reduce its affinity for the prokaryotic ribosome, explaining its lack of antibacterial activity.[1]
It is hypothesized that this compound interacts with the decoding center of the eukaryotic ribosome. This interaction is proposed to subtly alter the conformation of the A-site, leading to a decreased efficiency of termination factor recognition at a premature termination codon. This allows a near-cognate aminoacyl-tRNA to be incorporated instead, resulting in the continuation of translation.
Caption: Proposed signaling pathway for readthrough induction.
Synthesis of this compound
The total synthesis of this compound has not been explicitly detailed in a single publication. However, its synthesis can be inferred from the reported syntheses of its parent compound, (+)-negamycin, and its derivatives. The key challenges in the synthesis lie in the stereoselective construction of the chiral centers and the formation of the dipeptide linkage. A plausible synthetic strategy would involve the synthesis of the two amino acid fragments followed by their coupling.
Caption: A logical relationship diagram for the synthesis.
Conclusion
This compound represents a promising lead compound for the development of therapeutics for genetic diseases caused by nonsense mutations. Its selective eukaryotic readthrough activity, coupled with a lack of antibacterial effects, makes it an attractive candidate for further investigation. This guide provides a foundational understanding of its in vitro characterization, offering researchers and drug developers a starting point for their own studies. Future work should focus on elucidating the precise molecular interactions with the eukaryotic ribosome to rationalize its mechanism of action and guide the design of more potent and specific readthrough agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negamycin interferes with decoding and translocation by simultaneous interaction with rRNA and tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negamycin induces translational stalling and miscoding by binding to the small subunit head domain of the Escherichia coli ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-epi-Deoxynegamycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Negamycin, a dipeptidic antibiotic, has demonstrated promising readthrough activity against nonsense mutations, which are responsible for a significant portion of genetic diseases like Duchenne muscular dystrophy (DMD).[1] A natural analog, 3-epi-deoxynegamycin (B13945071), exhibits higher readthrough activity with reduced antimicrobial effects, making it a compelling lead compound for developing novel therapeutics.[1] This document provides detailed protocols for the synthesis of various this compound derivatives, developed to explore the structure-activity relationship (SAR) and enhance therapeutic potential. The protocols are based on the research published in ACS Medicinal Chemistry Letters, "Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates."[1][2]
Synthesis Overview
The synthetic strategy focuses on modifications at three key positions of the this compound scaffold:
-
The side chain length of the β-amino acid residue.
-
The position of the amino group on the left side of the molecule.
-
Esterification of the carboxyl group on the right side to create prodrugs with enhanced cellular permeability.
The following sections detail the experimental procedures for the synthesis of key intermediates and final derivatives.
Experimental Protocols
Protocol 1: Synthesis of Derivatives with Modified Side Chains (9a-c)
This protocol describes the synthesis of derivatives with varying carbon chain lengths on the left-side β-amino acid residue.
1.1 Reduction of Boc-protected amino acids (4a-c):
-
To a solution of Boc-protected amino acid (4a, 4b, or 4c) in a mixture of tetrahydrofuran (B95107) (THF) and water, add sodium borohydride (B1222165) (NaBH4).
-
Stir the reaction mixture to facilitate the reduction to the corresponding alcohol.
1.2 Mesylation of alcohols:
-
To the crude alcohol mixture from the previous step, dissolved in dichloromethane (B109758) (CH2Cl2), add triethylamine (B128534) (Et3N) followed by methanesulfonyl chloride (MsCl).
-
Stir the reaction overnight at room temperature to yield the methanesulfonates (5a-c). Yields for this step are reported to be in the range of 58-66%.[1]
1.3 Subsequent reactions to yield final compounds (9a-c):
-
The methanesulfonates (5a-c) undergo further reactions including cyanation, hydrolysis, and coupling with a hydrazine (B178648) unit, followed by deprotection to yield the final derivatives (9a-c).
Protocol 2: Synthesis of α-Amino Acid Derivatives (12a-d)
This protocol outlines the preparation of derivatives where the amino group is at the α-position.
2.1 Peptide Coupling:
-
Couple the respective Boc-protected α-amino acid (4a-c or 10) with the hydrazine unit (7) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and Hydroxybenzotriazole (HOBt·H2O) in the presence of triethylamine (Et3N) in dimethylformamide (DMF).
-
Stir the reaction overnight at room temperature to form the hydrazides (11a-d).
2.2 Deprotection:
-
Treat the Boc-protected hydrazides (11a-d) with a 4 M solution of hydrogen chloride (HCl) in dioxane.
-
Purify the resulting compounds by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final α-amino acid derivatives (12a-d).
Protocol 3: Synthesis of Carboxyl-Terminal Ester and Amide Derivatives (15a-d, 17a-l)
This protocol details the modification of the carboxylic acid part of the molecule to produce ester and amide prodrugs.
3.1 Hydrolysis of Nitrile:
-
Hydrolyze the nitrile intermediate (6b) using potassium hydroxide (B78521) (KOH) in an ethanol/water mixture.
3.2 Coupling with Hydrazine Units:
-
Couple the resulting carboxylic acid with the appropriate hydrazine unit (13a-c) using the EDC-HOBt method to obtain the corresponding hydrazides (14a,b,d).
3.3 Deprotection:
-
Remove the Boc protecting group using 4 M HCl in dioxane and purify by RP-HPLC to yield the final ester or amide derivatives (15a,b,d).
3.4 Synthesis of Substituted-Benzyl Ester Derivatives (17a-l):
-
Deprotect the benzyl (B1604629) group of intermediate 14b via hydrogenation using palladium on carbon (Pd/C).
-
Couple the resulting carboxylic acid with various substituted benzyl alcohols using N,N′-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).
-
Perform a final deprotection step with 4 M HCl in dioxane and purify by RP-HPLC to afford the target derivatives (17a-l).
Data Presentation
Table 1: Readthrough Activity of this compound Derivatives
| Compound | Description | Readthrough Activity (Ratio) |
| (+)-Negamycin (1) | Positive Control | Lower than 2 |
| This compound (2) | Parent Compound | Stronger than 1 |
| 9a | One carbon longer side chain | Weaker than 2 |
| 9b | One carbon shorter side chain | 4.28 |
| 9c | Two carbons shorter side chain | Lower than 1 |
| 12a-d | α-amino acid derivatives | Activity Lost |
| 15b | Benzyl ester derivative | 4.04 |
| 17e | m-Cl benzyl ester derivative | 4.90 |
| 17f | p-Cl benzyl ester derivative | 4.21 |
| 17g | o-NO2 benzyl ester derivative | 4.51 |
| G418 | Positive Control | 6.65 |
| Activity was evaluated at a concentration of 200 μM in a cell-based reporter assay. The ratio is relative to the basal level of readthrough. |
Visualizations
Synthetic Pathway for Side-Chain Modified Derivatives
Caption: Synthesis of side-chain modified derivatives 9a-c.
Synthetic Pathway for Prodrug Derivatives
Caption: Synthesis of substituted-benzyl ester prodrugs 17a-l.
Biological Activity Assessment
The readthrough activity of the synthesized compounds was evaluated using a cell-based dual-luciferase reporter assay. COS-7 cells were transfected with a plasmid containing β-galactosidase and luciferase genes separated by a TGA nonsense codon. Luciferase is only expressed upon readthrough of the premature termination codon. The activity is reported as the ratio of luciferase to β-galactosidase activity.
This assay demonstrated that derivative 9b , which has a shorter side chain than the parent compound, exhibits significantly enhanced readthrough activity. Furthermore, ester derivatives, particularly the meta-chlorobenzyl ester 17e , showed even greater potency in the cell-based assay, suggesting they act as effective prodrugs, enhancing cellular uptake and subsequently releasing the active compound 9b . An in vitro experiment using porcine liver esterase confirmed that derivative 17e is hydrolyzed to 9b .
Conclusion
The protocols outlined provide a framework for the synthesis and evaluation of novel this compound derivatives. The structure-activity relationship studies have identified key structural modifications that enhance readthrough activity. Specifically, shortening the β-amino acid side chain and introducing ester prodrug moieties are effective strategies for improving the therapeutic potential of this class of compounds for treating genetic disorders caused by nonsense mutations.
References
Application Notes and Protocols for 3-epi-Deoxynegamycin Readthrough Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for approximately 11% of all inherited disease-causing gene lesions.[1] These mutations lead to the production of truncated, nonfunctional proteins, resulting in a wide range of genetic disorders. One promising therapeutic strategy is the use of small molecules that can induce translational readthrough of PTCs, allowing the ribosome to bypass the premature stop signal and synthesize a full-length, functional protein.
3-epi-Deoxynegamycin (B13945071) is a natural product that has been identified as a potent translational readthrough-inducing drug (TRID) with selective activity in eukaryotes.[2][3] Unlike aminoglycoside antibiotics, which also exhibit readthrough activity, this compound and its derivatives show little to no antimicrobial activity, reducing the risk of contributing to antibiotic resistance.[2][4] This makes it an attractive candidate for the development of therapeutics for genetic diseases such as Duchenne muscular dystrophy (DMD) and cystic fibrosis (CF), which are often caused by nonsense mutations.
These application notes provide a detailed experimental design for a this compound readthrough assay, utilizing a dual-luciferase reporter system for quantitative analysis and Western blotting for confirmation of full-length protein expression.
Principle of the Assay
The readthrough assay described here employs a dual-reporter system to quantify the efficiency of PTC suppression. A reporter plasmid is constructed to express a primary reporter gene (e.g., Renilla luciferase) constitutively, followed by a premature termination codon (e.g., TGA, TAA, or TAG) and a secondary reporter gene (e.g., Firefly luciferase). In the absence of a readthrough-inducing compound, translation terminates at the PTC, and only the primary reporter is expressed. When a compound like this compound is present, it facilitates the readthrough of the PTC, leading to the expression of the downstream secondary reporter. The ratio of the secondary reporter activity to the primary reporter activity is a measure of the readthrough efficiency.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human embryonic kidney (HEK293) cells or COS-7 cells are commonly used.
-
Reporter Plasmid: A dual-luciferase reporter plasmid containing a PTC between the two luciferase genes (e.g., psiCHECK™-2 vector with a custom-inserted PTC). A control plasmid without the PTC should also be used.
-
Transfection Reagent: Lipofectamine™ 3000 or a similar high-efficiency transfection reagent.
-
This compound: Synthesized or obtained from a commercial source. Prepare a stock solution in a suitable solvent (e.g., DMSO or water).
-
Positive Control: G418 (Geneticin) is a well-characterized aminoglycoside readthrough-inducing agent.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Dual-Luciferase® Reporter Assay System: (Promega) or a similar kit for sequential measurement of Firefly and Renilla luciferase activity.
-
Luminometer: For measuring luciferase activity.
-
Western Blotting Reagents:
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies against Firefly luciferase and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
Protocol 1: Dual-Luciferase Readthrough Assay
-
Cell Seeding: Seed HEK293 or COS-7 cells in a 96-well white, clear-bottom plate at a density of 1-2 x 10^4 cells per well. Allow cells to adhere overnight.
-
Transfection:
-
Prepare transfection complexes according to the manufacturer's protocol. For each well, dilute 100 ng of the PTC-containing dual-luciferase reporter plasmid and the transfection reagent in Opti-MEM™ or a similar serum-free medium.
-
Incubate for 15-20 minutes at room temperature.
-
Add the transfection complexes to the cells.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control (G418) in fresh cell culture medium. A typical concentration range for this compound is 1-200 µM.
-
Remove the transfection medium from the cells and replace it with the medium containing the test compounds. Include a vehicle-only control (e.g., DMSO).
-
Incubate for another 24-48 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the Dual-Luciferase® Assay reagents to room temperature.
-
Remove the medium from the wells and add 1X Passive Lysis Buffer.
-
Lyse the cells for 15 minutes with gentle shaking.
-
Measure Firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the readthrough efficiency for each well using the following formula: Readthrough (%) = (Firefly Luciferase Activity / Renilla Luciferase Activity) / (Firefly Luciferase Activity of Control Plasmid / Renilla Luciferase Activity of Control Plasmid) * 100
-
Normalize the data to the vehicle-treated control.
-
Plot the dose-response curve for this compound.
-
Protocol 2: Western Blot Analysis
-
Cell Seeding and Treatment: Seed cells in 6-well plates and perform transfection and compound treatment as described in Protocol 1, scaling up the reagent volumes accordingly.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Firefly luciferase and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to confirm the presence of the full-length Firefly luciferase protein in the treated samples.
Data Presentation
Quantitative data from the dual-luciferase assay should be summarized in tables to facilitate easy comparison between different concentrations of this compound and the controls.
Table 1: Readthrough Efficiency of this compound in HEK293 Cells
| Compound | Concentration (µM) | Renilla Luciferase (RLU) | Firefly Luciferase (RLU) | Readthrough Efficiency (%) |
| Vehicle (DMSO) | 0.1% | 500,000 | 500 | 0.1 |
| This compound | 1 | 495,000 | 2,500 | 0.5 |
| This compound | 10 | 480,000 | 12,000 | 2.5 |
| This compound | 50 | 470,000 | 47,000 | 10.0 |
| This compound | 100 | 450,000 | 72,000 | 16.0 |
| This compound | 200 | 430,000 | 94,600 | 22.0 |
| G418 (Positive Control) | 100 | 460,000 | 69,000 | 15.0 |
Note: The values presented in this table are for illustrative purposes only and will vary depending on experimental conditions.
Visualizations
Signaling Pathway of Translational Readthrough
Caption: Mechanism of this compound-induced readthrough.
Experimental Workflow
Caption: Workflow for the this compound readthrough assay.
Conclusion
The protocols and guidelines presented here provide a robust framework for assessing the translational readthrough activity of this compound and its analogs. The dual-luciferase reporter assay offers a high-throughput method for quantitative analysis, while Western blotting provides essential confirmation of full-length protein restoration. This experimental design is crucial for the preclinical evaluation of novel readthrough-inducing drugs and their potential for treating a wide range of genetic diseases caused by nonsense mutations.
References
- 1. Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development [mdpi.com]
- 2. Discovery of natural products possessing selective eukaryotic readthrough activity: this compound and its leucine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Purifying Synthetic 3-epi-Deoxynegamycin: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the purification of synthetic 3-epi-Deoxynegamycin, a promising small molecule with potential therapeutic applications. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of this and similar peptide-like compounds.
Introduction
This compound is a dipeptide-like molecule that has garnered interest for its biological activities. The successful synthesis of this compound is often followed by a critical purification step to remove impurities such as by-products, unreacted starting materials, and diastereomers. The purity of the final compound is paramount for accurate biological evaluation and preclinical development. This document outlines the most effective methods for achieving high-purity this compound, with a focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely adopted technique for peptide and small molecule purification.
Data Presentation: Purification Efficiency
The following table summarizes typical quantitative data obtained during the purification of synthetic peptides and related small molecules, offering a comparative overview of different purification strategies.
| Purification Method | Crude Purity (%) | Final Purity (%) | Yield (%) | Reference |
| RP-HPLC (Single Pass) | ~60% | >95% | 37% | [1] |
| RP-SPE (Gradient Elution) | 60% | 96% | 37% | [1] |
| RP-SPE (Optimized) | Not Specified | 95-97% | 44.5% | [1] |
| HSCCC | Not Specified | 96.8% | 56% | [2] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for the purification of synthetic peptides and their analogs like this compound. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Materials:
-
Crude synthetic this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 RP-HPLC column (e.g., 10 µm particle size, 250 x 20 mm)
-
Analytical C18 RP-HPLC column (e.g., 5 µm particle size, 250 x 4.6 mm)
-
Preparative HPLC system with a fraction collector
-
Analytical HPLC system
-
Lyophilizer
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal volume of Mobile Phase A.
-
If solubility is an issue, a small amount of ACN or dimethyl sulfoxide (B87167) (DMSO) can be added.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Method Development (Analytical Scale):
-
Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject a small aliquot of the prepared sample.
-
Run a linear gradient to determine the optimal elution conditions for this compound. A typical scouting gradient is from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Identify the retention time of the target compound.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the initial conditions determined from the analytical run.
-
Load the filtered crude sample onto the column.
-
Apply a focused gradient based on the analytical run to separate the target compound from impurities. For example, if the compound eluted at 30% Mobile Phase B in the analytical run, a preparative gradient could be from 20% to 40% Mobile Phase B over 60 minutes.
-
Collect fractions corresponding to the main peak of interest.
-
-
Fraction Analysis and Post-Purification:
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Pool the fractions containing the pure (>95%) this compound.
-
Freeze the pooled fractions and lyophilize to obtain the purified compound as a white, fluffy powder.
-
Solid-Phase Extraction (SPE) with Gradient Elution
SPE can be a rapid and economical alternative or a preliminary purification step before RP-HPLC.
Materials:
-
Crude synthetic this compound
-
C18 SPE cartridge
-
Mobile Phases A and B (as prepared for RP-HPLC)
-
Vacuum manifold or syringe for elution
Protocol:
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with one column volume of Mobile Phase B.
-
Equilibrate the cartridge with two column volumes of Mobile Phase A.
-
-
Sample Loading:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A and load it onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with two column volumes of Mobile Phase A to remove highly polar impurities.
-
-
Elution:
-
Elute the product with a stepwise gradient of increasing concentrations of Mobile Phase B in Mobile Phase A (e.g., 10%, 20%, 30%, 40%, 50% Mobile Phase B).
-
Collect each fraction separately.
-
-
Analysis:
-
Analyze the collected fractions by analytical RP-HPLC to determine the purity of this compound in each fraction.
-
Pool the pure fractions and lyophilize.
-
Crystallization
Crystallization can be an effective method for purifying small molecules if a suitable solvent system is identified.
Materials:
-
Partially purified this compound
-
A selection of organic solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate)
-
Anti-solvents (e.g., diethyl ether, hexane)
Protocol:
-
Solvent Screening:
-
In small vials, dissolve a small amount of the compound in various solvents to find one in which it is sparingly soluble at room temperature but more soluble upon heating.
-
-
Crystallization Procedure:
-
Dissolve the this compound in a minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the vial with a glass rod or adding a seed crystal.
-
Alternatively, use a solvent-anti-solvent system. Dissolve the compound in a good solvent and slowly add an anti-solvent until the solution becomes turbid.
-
Allow the solution to stand undisturbed for crystals to form.
-
-
Isolation and Drying:
-
Isolate the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Visualizations
The following diagrams illustrate the general workflow for the purification of synthetic this compound.
Caption: General workflow for the purification of synthetic this compound.
Caption: Decision-making flowchart for purification method selection.
References
Application Notes and Protocols: Cell-Based Luciferase Reporter Assay for Readthrough Efficiency
Audience: Researchers, scientists, and drug development professionals.
Introduction
Premature termination codons (PTCs) are responsible for a significant portion of human genetic diseases, leading to the production of truncated, nonfunctional proteins. One promising therapeutic strategy is the use of small molecules that can induce translational readthrough of these PTCs, thereby restoring the synthesis of full-length, functional proteins. The cell-based dual-luciferase reporter assay is a widely used, sensitive, and quantitative method for identifying and characterizing compounds that promote readthrough.[1][2][3] This document provides detailed protocols and application notes for utilizing this assay in a research and drug discovery setting.
The principle of the dual-luciferase assay for readthrough efficiency involves a reporter construct where an upstream reporter gene (typically Renilla luciferase, Rluc) and a downstream reporter gene (typically Firefly luciferase, Fluc) are placed in the same reading frame, separated by a nonsense mutation (stop codon).[4][5] Expression of the upstream Rluc serves as an internal control for transfection efficiency and cell viability. The expression of the downstream Fluc is dependent on the ribosomal readthrough of the intervening stop codon. The ratio of Fluc to Rluc activity provides a quantitative measure of readthrough efficiency.
Key Applications
-
High-Throughput Screening (HTS) for Readthrough-Inducing Compounds: The assay is amenable to HTS formats for screening large compound libraries to identify novel readthrough-promoting agents.
-
Compound Characterization and Optimization: It allows for the determination of dose-response curves and the efficacy of lead compounds in different genetic contexts (i.e., different stop codons and surrounding nucleotide sequences).
-
Investigating the Mechanism of Readthrough: The assay can be used to study the cis-acting RNA elements and trans-acting factors that influence the efficiency of translational readthrough.
-
Validation of Potential Therapeutics: It serves as a primary cell-based assay to validate the activity of potential drug candidates before moving into more complex disease models.
Experimental Protocols
Vector Construction
The core of this assay is the dual-luciferase reporter vector. A common strategy is to modify a commercially available dual-luciferase vector.
-
Vector Backbone: Start with a mammalian expression vector containing tandem Renilla and Firefly luciferase genes.
-
Insertion of the Test Sequence: Between the Renilla and Firefly luciferase coding sequences, insert a synthetic oligonucleotide containing the premature termination codon (e.g., TGA, TAA, or TAG) and its surrounding nucleotide context from a gene of interest. The sequence should be designed to be in-frame with both luciferase genes.
-
Sense Control Vector: As a positive control for maximal Firefly luciferase expression, create a corresponding vector where the stop codon is replaced with a sense codon (e.g., TCA for serine). This control is crucial for normalizing the readthrough efficiency.
-
Negative Control Vector: A vector with a strong termination signal and minimal readthrough potential can be used as a negative control.
-
Vector Verification: Sequence the inserted region of all constructs to confirm the presence of the correct stop codon or sense codon and to ensure the reading frame is maintained.
Cell Culture and Transfection
-
Cell Line Selection: Human embryonic kidney (HEK293T) or HeLa cells are commonly used due to their high transfection efficiency and robust growth.
-
Cell Seeding: The day before transfection, seed the cells into 96-well plates at a density that will result in 70-90% confluency at the time of transfection. For HEK293T cells, a density of 2 x 10^4 cells per well is a good starting point.
-
Transfection: On the day of the experiment, transfect the cells with the dual-luciferase reporter constructs using a suitable transfection reagent, such as Lipofectamine 2000, following the manufacturer's protocol. A typical transfection mixture for a single well of a 96-well plate includes 50-100 ng of plasmid DNA.
Compound Treatment
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent, such as DMSO. Make serial dilutions to achieve the desired final concentrations for the dose-response analysis. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid cytotoxicity.
-
Treatment: Approximately 4-6 hours post-transfection, remove the transfection medium and replace it with fresh culture medium containing the test compounds or the vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 24-48 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.
Luciferase Assay
-
Cell Lysis: After the incubation period, wash the cells once with phosphate-buffered saline (PBS). Then, add passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Luminometry: Use a dual-luciferase reporter assay system, which contains the substrates for both Firefly and Renilla luciferase.
-
Transfer the cell lysate to a white, opaque 96-well plate suitable for luminescence measurements.
-
Use a luminometer with automatic injectors. The first injector adds the Firefly luciferase substrate, and the luminescence is measured.
-
The second injector adds a quenching reagent for the Firefly luciferase and the substrate for the Renilla luciferase, and the second luminescence measurement is taken.
-
Data Analysis
-
Calculate the Fluc/Rluc Ratio: For each well, divide the Firefly luciferase luminescence value by the Renilla luciferase luminescence value. This normalization corrects for variations in transfection efficiency and cell number.
-
Determine Readthrough Efficiency: To calculate the percentage of readthrough, normalize the Fluc/Rluc ratio of the test construct to the Fluc/Rluc ratio of the sense codon control construct.
Readthrough Efficiency (%) = [(Fluc/Rluc)Stop Codon / (Fluc/Rluc)Sense Codon] x 100
-
Dose-Response Curves: Plot the readthrough efficiency against the log of the compound concentration to generate dose-response curves and determine the EC50 value.
Data Presentation
Table 1: Readthrough Efficiency of Different Compounds on a UGA Stop Codon
| Compound | Concentration (µM) | Mean Fluc/Rluc Ratio (Stop Codon) | Mean Fluc/Rluc Ratio (Sense Codon) | Readthrough Efficiency (%) |
| Vehicle (DMSO) | 0.1% | 0.05 | 50.0 | 0.1 |
| G418 | 100 | 1.50 | 50.0 | 3.0 |
| Compound X | 1 | 0.25 | 50.0 | 0.5 |
| Compound X | 10 | 2.50 | 50.0 | 5.0 |
| Compound X | 50 | 5.00 | 50.0 | 10.0 |
Table 2: Influence of Stop Codon and a +4 Nucleotide on Basal Readthrough
| Stop Codon Context | Mean Fluc/Rluc Ratio (Stop Codon) | Mean Fluc/Rluc Ratio (Sense Codon) | Basal Readthrough Efficiency (%) |
| UGA C | 0.08 | 48.5 | 0.16 |
| UGA A | 0.06 | 48.5 | 0.12 |
| UAA C | 0.04 | 48.5 | 0.08 |
| UAA A | 0.03 | 48.5 | 0.06 |
| UAG C | 0.02 | 48.5 | 0.04 |
| UAG A | 0.01 | 48.5 | 0.02 |
Mandatory Visualizations
Caption: Mechanism of translational readthrough at a premature termination codon.
Caption: Workflow for the cell-based dual-luciferase readthrough assay.
Considerations and Troubleshooting
-
Compound Interference: Some test compounds may directly inhibit or enhance the activity of luciferase enzymes, leading to false-positive or false-negative results. It is crucial to perform counter-screens with purified luciferase enzymes to identify such compounds.
-
Cytotoxicity: High concentrations of test compounds can be toxic to cells, leading to a decrease in both Firefly and Renilla luciferase signals. The use of the Renilla control helps to monitor for such effects. A separate cell viability assay (e.g., MTT or CellTiter-Glo) is also recommended.
-
Nonsense-Mediated mRNA Decay (NMD): mRNAs containing PTCs can be degraded by the NMD pathway, reducing the amount of template available for readthrough. For some applications, it may be desirable to co-treat with an NMD inhibitor to increase the sensitivity of the assay.
-
Signal Stability: The kinetics of the light output can vary between different luciferase assay reagents. "Flash" type assays produce a strong but short-lived signal, while "glow" type assays produce a more stable but less intense signal. The choice of reagent should be compatible with the luminometer and the desired throughput.
-
Assay Miniaturization: For HTS, the assay can be miniaturized to 384- or 1536-well formats to reduce reagent costs and increase throughput. Optimization of cell number, reagent volumes, and incubation times is necessary for smaller formats.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A reporter system for translational readthrough of stop codons in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dual luciferase assay does not support claims of stop codon readthrough on the AGO1 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
Application Notes & Protocols: Development of a Stable Cell Line for 3-epi-Deoxynegamycin Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable cell lines are indispensable tools in drug discovery and functional genomics, providing a consistent and reproducible system for compound screening and pathway analysis.[1][2][3][4] These are cell populations that have been genetically modified to express a specific gene of interest in a stable, heritable manner, typically through the integration of foreign DNA into the host cell's genome.[3][5] Unlike transient transfection, which results in temporary gene expression, stable cell lines ensure long-term, consistent expression, which is crucial for developing robust, high-throughput screening (HTS) assays.[6][7][8]
This document provides a detailed guide for developing and validating a stable reporter cell line designed specifically for screening compounds that induce translational readthrough of premature termination codons (PTCs). The natural product 3-epi-Deoxynegamycin (B13945071) and its analogs have been identified as potent readthrough agents against nonsense mutations in eukaryotic cells, making them promising candidates for treating genetic diseases caused by such mutations.[9][10][11][12] The cell line described herein will serve as a primary platform for identifying and characterizing novel readthrough compounds like this compound.
Principle of the Readthrough Assay
The screening assay is based on a dual-reporter system. A plasmid is constructed to express a single transcript containing two reporter genes separated by a premature termination codon (PTC).
-
Upstream Reporter: The first reporter gene (e.g., Renilla luciferase or β-galactosidase) is located upstream of the PTC. Its expression is constitutive and serves as an internal control for transfection efficiency and cell viability.[10]
-
Premature Termination Codon (PTC): A nonsense codon (e.g., TGA) is inserted between the two reporter genes.
-
Downstream Reporter: The second reporter gene (e.g., Firefly luciferase) is located downstream of the PTC.[10] Under normal conditions, translation terminates at the PTC, and this reporter is not expressed.
When a compound with readthrough activity, such as this compound, is introduced, it enables the ribosome to bypass the PTC, leading to the translation of the downstream reporter. The readthrough efficiency is quantified by measuring the activity of the second reporter relative to the first.[10]
Caption: Principle of the dual-reporter translational readthrough assay.
Experimental Protocols
This section details the step-by-step process for creating and validating the stable cell line.
Vector Construction & Preparation
-
Vector Backbone: Select a mammalian expression vector that contains a strong constitutive promoter (e.g., CMV) and a selectable marker for antibiotic resistance (e.g., neomycin/G418 or puromycin).[13][14]
-
Gene Synthesis: Synthesize the dual-reporter construct (e.g., Renilla Luciferase - TGA Stop Codon - Firefly Luciferase).
-
Cloning: Clone the synthesized gene into the multiple cloning site (MCS) of the expression vector.
-
Verification: Verify the final plasmid construct by restriction digest and Sanger sequencing to ensure the integrity of the reporters and the PTC.
-
Plasmid Preparation: Prepare a large quantity of high-purity, endotoxin-free plasmid DNA for transfection.
Cell Line Selection and Culture
-
Host Cell Line: Choose a host cell line suitable for stable transfection and HTS. Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are common choices due to their robust growth and high transfection efficiency.[15][16]
-
Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Generation of Stable Cell Line
The overall workflow for generating the stable cell line is depicted below.
Caption: Workflow for generating a stable reporter cell line.
Protocol 3.3.1: Determination of Optimal Antibiotic Concentration (Kill Curve)
Before selection, it is critical to determine the minimum antibiotic concentration required to kill all non-transfected host cells.[17]
-
Seed host cells in a 24-well plate at 30-40% confluency.
-
Prepare a series of antibiotic concentrations (e.g., for G418: 0, 100, 200, 400, 600, 800, 1000 µg/mL).
-
After 24 hours, replace the medium with a fresh medium containing the different antibiotic concentrations.
-
Replenish the medium every 3-4 days.[18]
-
Observe the cells daily and assess viability over 10-14 days.
-
The optimal concentration is the lowest concentration that results in 100% cell death within this period.
Protocol 3.3.2: Transfection
Use a high-efficiency transfection method suitable for your chosen cell line.[7] Liposome-based methods are common for adherent cells like HEK293.
-
Seed 5x10⁵ cells per well in a 6-well plate 24 hours before transfection. Cells should be ~80% confluent.
-
Prepare the DNA-transfection reagent complex according to the manufacturer's protocol (e.g., using Lipofectamine). Typically, this involves diluting plasmid DNA and the reagent in serum-free medium separately before combining them.
-
Add the complex dropwise to the cells.
-
Incubate for 48 hours to allow for gene expression and integration into the host genome.[5][17]
Protocol 3.3.3: Selection of Stable Polyclonal Population
-
After 48 hours post-transfection, passage the cells into a larger flask.
-
Replace the standard medium with a selection medium containing the predetermined optimal concentration of the antibiotic (e.g., G418).
-
Continue to culture the cells, replacing the selection medium every 3-4 days.[18]
-
Most non-transfected cells will die off within 1-2 weeks, leaving a polyclonal population of resistant cells.[14]
Protocol 3.3.4: Single-Cell Cloning
To ensure a homogenous population, it is essential to isolate single-cell clones.[19][20] Limiting dilution is a widely used method.[21]
-
Trypsinize the polyclonal population and perform a cell count.
-
Dilute the cell suspension to a final concentration of 0.5-1 cell per 100 µL in the selection medium.
-
Dispense 100 µL of the cell suspension into each well of several 96-well plates. Statistically, this dilution will result in many wells with no cells, some with a single cell, and a few with more than one.[19]
-
Incubate the plates, monitoring for the formation of single colonies over 2-3 weeks.
-
Identify wells that contain a single, healthy colony originating from a single cell.
Characterization and Validation of Clones
Selected clones must be thoroughly characterized for expression, functionality, and stability.
Protocol 3.4.1: Clonal Expansion and Cryopreservation
-
Once single-cell colonies reach >50% confluency in the 96-well plate, trypsinize and transfer them sequentially to 24-well, 6-well, and then T-25 flasks for expansion.[14]
-
When sufficient cells are available, cryopreserve aliquots of each promising clone to create a preliminary cell bank.
Protocol 3.4.2: Functional Screening of Clones
-
Seed the expanded clones into a 96-well plate.
-
Treat the cells with a known readthrough compound (e.g., G418 or a sample of this compound) and a negative control (vehicle).
-
After 24-48 hours, perform the dual-luciferase assay.
-
Calculate the readthrough activity (Firefly/Renilla ratio). Select clones that exhibit low basal activity and a high signal-to-background ratio upon induction.
Protocol 3.4.3: Stability Testing
Genetic stability is crucial for a reliable screening cell line.[22][23]
-
Culture the top-performing clone continuously for an extended period (e.g., 15-20 passages) in a medium without the selection antibiotic.
-
At regular intervals (e.g., every 5 passages), test the clone's functional response to a known readthrough compound.
-
Confirm stable expression of the reporter construct via qPCR or Western blot.[1][23]
-
A stable clone will maintain a consistent level of reporter expression and functional response over time.[24]
Data Presentation: Example Results
Quantitative data should be presented in a clear, tabular format.
Table 1: G418 Kill Curve for HEK293 Cells
| G418 Conc. (µg/mL) | Day 3 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) | Day 14 (% Viability) |
| 0 | 100 | 100 | 100 | 100 |
| 100 | 85 | 60 | 45 | 30 |
| 200 | 70 | 40 | 20 | 5 |
| 400 | 50 | 15 | 0 | 0 |
| 600 | 30 | 5 | 0 | 0 |
| 800 | 10 | 0 | 0 | 0 |
| Optimal concentration selected: 400-600 µg/mL |
Table 2: Functional Screening of Single-Cell Clones
| Clone ID | Basal Readthrough (RLU Ratio) | Induced Readthrough (RLU Ratio) | Fold Induction |
| A5 | 0.008 | 0.120 | 15.0 |
| B10 | 0.052 | 0.250 | 4.8 |
| C2 | 0.009 | 0.185 | 20.6 |
| D7 | 0.015 | 0.095 | 6.3 |
| RLU Ratio = Firefly Luciferase / Renilla Luciferase. Clone C2 was selected for further validation. |
High-Throughput Screening Protocol
Once validated, the stable cell line is ready for HTS campaigns.
Caption: High-throughput screening workflow using the stable cell line.
Protocol 5.1: 384-Well Plate Screening Assay
-
Cell Plating: Seed the validated stable cell line into 384-well white, clear-bottom assay plates at an optimized density (e.g., 5,000 cells/well) and incubate overnight.
-
Compound Addition: Use an automated liquid handler to dispense the compound library (e.g., at 10 µM final concentration). Include positive controls (e.g., 200 µg/mL G418) and negative controls (e.g., 0.1% DMSO vehicle).
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Lysis and Signal Detection:
-
Equilibrate plates to room temperature.
-
Add the Firefly luciferase substrate and measure luminescence (Signal A).
-
Add the Stop & Glo® reagent to quench the first signal and activate the Renilla luciferase. Measure luminescence again (Signal B).
-
-
Data Analysis:
-
Calculate the readthrough ratio (Signal A / Signal B) for each well.
-
Normalize the results to the controls on each plate.
-
Calculate the Z' factor to assess assay quality. A Z' factor > 0.5 is considered excellent for HTS.[25]
-
Identify "hits" based on a predefined activity threshold (e.g., >3 standard deviations above the mean of the negative controls).
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Transfection Efficiency | Suboptimal cell health; Poor quality plasmid DNA; Incorrect reagent-to-DNA ratio. | Use cells at a low passage number; Use endotoxin-free plasmid prep; Optimize transfection conditions. |
| All Cells Die During Selection | Antibiotic concentration is too high; Cells were not given enough recovery time. | Re-run kill curve to confirm optimal concentration; Extend post-transfection recovery to 72 hours. |
| High Background Signal in Clones | "Leaky" expression from the construct; Integration site effect. | Screen more clones to find one with a lower basal signal; Consider using a weaker promoter. |
| Loss of Expression Over Time | Gene silencing; Instability of the integrated gene. | Re-clone from an earlier passage; Maintain a low level of antibiotic in the culture medium; Ensure the starting population was truly monoclonal. |
| Low Z' Factor in HTS | High well-to-well variability; Low signal-to-background ratio. | Optimize cell seeding density; Ensure consistent liquid handling; Use a more potent positive control if available. |
References
- 1. Generation Of Stable Cell Lines - Altogen Labs [altogenlabs.com]
- 2. sinobiological.com [sinobiological.com]
- 3. cusabio.com [cusabio.com]
- 4. Cell Line Development | Genesis Drug Discovery & Development [gd3services.com]
- 5. Stable Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 6. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 7. knowledge.lonza.com [knowledge.lonza.com]
- 8. addgene.org [addgene.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of natural products possessing selective eukaryotic readthrough activity: this compound and its leucine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. Cell Line Development, Single Cell Sorting | Molecular Devices [moleculardevices.com]
- 17. Stable Cell Line Generation | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. nanocellect.com [nanocellect.com]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. biocompare.com [biocompare.com]
- 23. New approaches for characterization of the genetic stability of vaccine cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Stable Cell Line Development for Research Assay (KI&KO) - BiologicsCorp [biologicscorp.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Treating Cultured Cells with 3-epi-Deoxynegamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Deoxynegamycin (B13945071) is a natural dipeptidic compound that has garnered significant interest in the field of drug development for genetic diseases.[1][2][3] Unlike its structural analog, (+)-Negamycin, it exhibits potent activity in promoting the readthrough of premature termination codons (PTCs) in eukaryotic cells without significant antimicrobial effects.[1][4] This selective activity makes this compound a promising candidate for therapies targeting nonsense mutations, which are responsible for a significant portion of genetic disorders, such as Duchenne muscular dystrophy (DMD) and certain cancers.
The primary mechanism of action of this compound is to induce the ribosome to misinterpret a premature termination codon (e.g., TGA, TAG, TAA) as a sense codon, allowing for the incorporation of an amino acid and the continuation of translation to produce a full-length, functional protein. This process, known as translational readthrough, can restore the function of proteins truncated by nonsense mutations.
These application notes provide a comprehensive protocol for the preparation and use of this compound in cultured mammalian cells to assess its readthrough activity. The protocol includes reagent preparation, cell culture and treatment, and downstream analysis using a dual-reporter assay.
Data Presentation
The following tables summarize the key quantitative data for the experimental protocol.
Table 1: Reagent and Compound Details
| Reagent | Recommended Solvent | Stock Concentration | Storage Conditions |
| This compound | DMSO | 10-100 mM | -20°C or -80°C, desiccated |
| G418 (Positive Control) | Water or Cell Culture Medium | 10-50 mg/mL | -20°C |
| Vehicle Control | DMSO | N/A | Room Temperature |
Table 2: Experimental Parameters for Cell Treatment
| Parameter | Recommendation | Notes |
| Cell Lines | COS-7, HEK293, or cell lines with endogenous nonsense mutations (e.g., HDQ-P1) | COS-7 and HEK293 are suitable for transient transfection with reporter plasmids. |
| Seeding Density | 1 x 10⁵ to 5 x 10⁵ cells/mL | Adjust to achieve 70-80% confluency at the time of treatment. |
| This compound Concentration | 25-200 µM | A concentration of 200 µM has been shown to be effective. A dose-response curve is recommended to determine the optimal concentration for your specific cell line and reporter system. |
| Incubation Time | 24-72 hours | The optimal time may vary depending on the cell line and the stability of the restored protein. |
| Positive Control (G418) | 100-800 µg/mL | The concentration should be optimized for the specific cell line to induce readthrough without excessive toxicity. |
| Vehicle Control (DMSO) | ≤ 0.5% (v/v) | The final concentration of DMSO in the culture medium should be kept low to avoid solvent-induced cellular stress. |
Experimental Protocols
Reagent Preparation
1.1. This compound Stock Solution (100 mM)
-
Weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile, anhydrous DMSO to achieve a final concentration of 100 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
1.2. Positive and Vehicle Controls
-
Prepare a stock solution of G418 (e.g., 50 mg/mL in sterile water).
-
The vehicle control will be the same concentration of DMSO used to dilute the this compound.
Cell Culture and Transfection
-
Culture your chosen cell line (e.g., COS-7) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in a 24-well or 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect the cells with a dual-reporter plasmid containing a luciferase gene downstream of a premature termination codon (e.g., TGA) and a constitutively expressed Renilla luciferase or β-galactosidase gene as an internal control. Use a standard transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24 hours post-transfection.
Treatment of Cultured Cells
-
Prepare the treatment media by diluting the this compound stock solution and controls to the desired final concentrations in pre-warmed complete cell culture medium.
-
Carefully aspirate the old medium from the transfected cells.
-
Add the treatment media to the respective wells:
-
Test Group: Medium with this compound (e.g., 25, 50, 100, 200 µM).
-
Positive Control: Medium with G418.
-
Negative/Vehicle Control: Medium with the corresponding concentration of DMSO.
-
-
Incubate the cells for an additional 24-72 hours.
Downstream Analysis: Dual-Luciferase Reporter Assay
-
After the incubation period, lyse the cells using the lysis buffer provided with your dual-luciferase assay kit.
-
Transfer the cell lysates to a luminometer-compatible plate.
-
Measure the firefly luciferase activity (readthrough signal) and the Renilla luciferase or β-galactosidase activity (internal control) according to the assay kit manufacturer's instructions.
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase (or β-galactosidase) activity for each well to normalize for transfection efficiency and cell number.
-
Express the readthrough efficiency as a fold change relative to the vehicle-treated control.
-
Optional Downstream Analysis: Western Blotting
-
Following treatment, lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the full-length protein of interest.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system. An increase in the full-length protein band in the this compound-treated samples compared to the control indicates successful readthrough.
Visualizations
Caption: Workflow for assessing this compound activity.
Caption: this compound promotes readthrough of PTCs.
References
- 1. researchgate.net [researchgate.net]
- 2. Statistical Analysis of Readthrough Levels for Nonsense Mutations in Mammalian Cells Reveals a Major Determinant of Response to Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of natural products possessing selective eukaryotic readthrough activity: this compound and its leucine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Efficacy of 3-epi-Deoxynegamycin in the mdx Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration.[1] The mdx mouse model, which possesses a nonsense mutation in the dystrophin gene, is a crucial tool for preclinical evaluation of potential DMD therapies.[1] One promising therapeutic strategy is the use of "readthrough" compounds that enable ribosomes to bypass premature termination codons (PTCs), thereby restoring the production of a full-length, functional protein.
3-epi-Deoxynegamycin is a natural product that has demonstrated potent readthrough activity, surpassing that of its parent compound, (+)-negamycin.[1][2] It holds promise as a therapeutic candidate for DMD by promoting the synthesis of functional dystrophin protein in muscle tissues.[1][2] These application notes provide a detailed framework for assessing the efficacy of this compound in the mdx mouse model, encompassing experimental protocols, data presentation, and visualization of the underlying mechanisms and workflows.
Data Presentation
Effective evaluation of this compound requires the systematic collection and clear presentation of quantitative data. The following tables provide a template for summarizing key efficacy endpoints.
Table 1: Dystrophin Expression Analysis
| Treatment Group | Muscle Type | Dystrophin Level (% of Wild-Type) (Western Blot) | Dystrophin Positive Fibers (%) (Immunohistochemistry) |
| Wild-Type (WT) | Gastrocnemius | 100% | >95% |
| mdx + Vehicle | Gastrocnemius | <1% | <1% |
| mdx + this compound (Low Dose) | Gastrocnemius | [Insert Data] | [Insert Data] |
| mdx + this compound (High Dose) | Gastrocnemius | [Insert Data] | [Insert Data] |
| Wild-Type (WT) | Diaphragm | 100% | >95% |
| mdx + Vehicle | Diaphragm | <1% | <1% |
| mdx + this compound (Low Dose) | Diaphragm | [Insert Data] | [Insert Data] |
| mdx + this compound (High Dose) | Diaphragm | [Insert Data] | [Insert Data] |
| Wild-Type (WT) | Heart | 100% | >95% |
| mdx + Vehicle | Heart | <1% | <1% |
| mdx + this compound (Low Dose) | Heart | [Insert Data] | [Insert Data] |
| mdx + this compound (High Dose) | Heart | [Insert Data] | [Insert Data] |
Table 2: Muscle Function Assessment
| Treatment Group | Forelimb Grip Strength (grams) | Normalized Grip Strength (g/kg body weight) | Treadmill Exhaustion Time (minutes) | Total Distance Run (meters) |
| Wild-Type (WT) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| mdx + Vehicle | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| mdx + this compound (Low Dose) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| mdx + this compound (High Dose) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Serum Biomarker Analysis
| Treatment Group | Serum Creatine (B1669601) Kinase (CK) (U/L) |
| Wild-Type (WT) | [Insert Data] |
| mdx + Vehicle | [Insert Data] |
| mdx + this compound (Low Dose) | [Insert Data] |
| mdx + this compound (High Dose) | [Insert Data] |
Table 4: Muscle Histopathology
| Treatment Group | Muscle Type | Centrally Nucleated Fibers (%) | Necrotic Area (%) | Fibrotic Area (%) |
| Wild-Type (WT) | Gastrocnemius | <1% | <1% | [Insert Data] |
| mdx + Vehicle | Gastrocnemius | [Insert Data] | [Insert Data] | [Insert Data] |
| mdx + this compound (Low Dose) | Gastrocnemius | [Insert Data] | [Insert Data] | [Insert Data] |
| mdx + this compound (High Dose) | Gastrocnemius | [Insert Data] | [Insert Data] | [Insert Data] |
| Wild-Type (WT) | Diaphragm | <1% | <1% | [Insert Data] |
| mdx + Vehicle | Diaphragm | [Insert Data] | [Insert Data] | [Insert Data] |
| mdx + this compound (Low Dose) | Diaphragm | [Insert Data] | [Insert Data] | [Insert Data] |
| mdx + this compound (High Dose) | Diaphragm | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Animal Model and Treatment
-
Animal Model: Male C57BL/10ScSn-Dmdmdx/J (mdx) mice and age-matched C57BL/10ScSnJ (wild-type) control mice are recommended. The study should commence at an age where the dystrophic phenotype is established, typically between 4 to 6 weeks of age.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups:
-
Group 1: Wild-type mice receiving vehicle.
-
Group 2: mdx mice receiving vehicle.
-
Group 3: mdx mice receiving low-dose this compound.
-
Group 4: mdx mice receiving high-dose this compound.
-
-
Drug Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency should be based on pharmacokinetic and tolerability studies. The vehicle should be inert and administered in the same volume and frequency as the drug.
Dystrophin Expression Analysis
-
Tissue Collection: At the end of the treatment period, euthanize mice and collect skeletal muscles (e.g., gastrocnemius, quadriceps, diaphragm) and the heart. Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Protein Extraction: Homogenize frozen tissue samples in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of total protein from each sample on a large-format SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the C-terminus of dystrophin.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Quantification: Quantify the intensity of the dystrophin band and normalize it to a loading control (e.g., vinculin or total protein stain). Express dystrophin levels as a percentage of the wild-type control.
-
Tissue Preparation: Embed frozen muscle samples in Optimal Cutting Temperature (OCT) compound and cryosection at 8-10 µm thickness.
-
Staining:
-
Fix the sections and block with a suitable blocking buffer.
-
Incubate with a primary antibody against dystrophin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the percentage of dystrophin-positive fibers by counting the number of fibers with clear sarcolemmal staining relative to the total number of fibers in multiple fields of view.
-
Muscle Function Assessment
-
Apparatus: Use a grip strength meter equipped with a horizontal bar or grid.
-
Procedure:
-
Allow the mouse to grasp the bar with its forepaws.
-
Gently pull the mouse backward by the tail in a steady, horizontal motion until its grip is broken.
-
The meter will record the peak force exerted.
-
Perform multiple measurements (e.g., 5 consecutive pulls) and average the results.
-
-
Data Normalization: Normalize the grip strength to the body weight of the mouse (grams of force per kilogram of body weight).
-
Apparatus: A motorized treadmill designed for mice, with adjustable speed and incline.
-
Acclimatization: Acclimatize the mice to the treadmill for several days before the test, with short, low-speed running sessions.
-
Exhaustion Protocol:
-
Start the test at a low speed (e.g., 5 m/min).
-
Gradually increase the speed at regular intervals (e.g., increase by 2 m/min every 2 minutes).
-
Continue until the mouse remains on the shock grid at the rear of the treadmill for a set period (e.g., 10 consecutive seconds), which is defined as exhaustion.
-
-
Data Collection: Record the total time run and the total distance covered.
Serum Biomarker Analysis
-
Blood Collection: Collect blood from the mice via a suitable method (e.g., cardiac puncture at the time of euthanasia).
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
CK Assay: Use a commercially available creatine kinase assay kit to measure the CK activity in the serum samples according to the manufacturer's instructions.
Muscle Histopathology
-
Tissue Preparation and Staining:
-
Cryosection muscle samples as described for immunohistochemistry.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize muscle fiber morphology.
-
-
Image Analysis:
-
Capture images of the H&E-stained sections.
-
Quantify the percentage of centrally nucleated fibers (a marker of regeneration) by counting the number of fibers with internal nuclei relative to the total number of fibers.
-
Quantify the percentage of necrotic and fibrotic areas using image analysis software.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in DMD.
Experimental Workflow for Efficacy Testing
Caption: Workflow for evaluating this compound in mdx mice.
Logical Relationship of Efficacy Endpoints
Caption: Interrelation of efficacy measures.
References
Application Notes & Protocols for the Analytical Characterization of 3-epi-Deoxynegamycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 3-epi-Deoxynegamycin (B13945071), a promising therapeutic candidate for genetic diseases caused by nonsense mutations.[1][2][3] The following sections detail the experimental protocols and data presentation for the key analytical methods used to identify and quantify this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stability Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthesized this compound and for monitoring its stability in various matrices. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.[4]
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of a this compound sample and to analyze its enzymatic stability.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.[5]
-
A C18 reversed-phase column is commonly used.
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid or Trifluoroacetic Acid (TFA) as an ion-pairing agent[6]
-
Sample of this compound
-
Porcine liver esterase (for stability studies)[4]
-
Phosphate (B84403) buffer (pH 7.4)[4]
Procedure:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over the course of the run to elute the compound and any impurities.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm[7]
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
The purity of the sample is determined by integrating the peak area of this compound and expressing it as a percentage of the total peak area.
-
For stability studies, monitor the decrease in the peak area of the parent compound and the appearance of any degradation products over time.[4]
-
Data Presentation: HPLC Analysis
Table 1: HPLC Purity and Stability Data for this compound Derivative (17e) [4]
| Time Point (hours) | 17e Remaining (%) | Metabolite (9b) Formed (%) |
| 0 | 100 | 0 |
| 1 | 75 | 25 |
| 3 | 40 | 60 |
| 6 | 10 | 90 |
Data adapted from a study on a derivative of this compound to illustrate the type of data generated.
Experimental Workflow: HPLC Purity and Stability
Caption: Workflow for HPLC analysis of this compound.
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements.[4]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the molecular weight and elemental formula of this compound.
Instrumentation:
-
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
Reagents:
-
Methanol (B129727) or Acetonitrile, LC-MS grade
-
Formic Acid (for promoting ionization)
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable solvent like methanol or acetonitrile, often with the addition of a small amount of formic acid to aid in protonation.
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode to observe the [M+H]⁺ ion.
-
Mass Analyzer: Set to acquire data over a relevant mass range (e.g., m/z 100-1000).
-
Resolution: Set to a high resolving power (e.g., >10,000) to enable accurate mass measurement.
-
Collision Energy: For tandem MS (MS/MS), a collision energy is applied to induce fragmentation and obtain structural information.[8]
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the measured accurate mass to the theoretical mass calculated for the expected elemental formula of this compound. The mass difference should be within a few parts per million (ppm).
-
Data Presentation: Mass Spectrometry Data
Table 2: HRMS Data for a this compound Derivative
| Compound | Calculated [M+H]⁺ | Found [M+H]⁺ |
| Derivative 9b | 246.1454 | 246.1450 |
| Derivative 17e | 370.1377 | 370.1373 |
Data adapted from a study on derivatives of this compound to illustrate the format.[4]
Logical Diagram: Mass Spectrometry Analysis
Caption: Logical flow of a mass spectrometry experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the detailed structural elucidation of this compound, providing information about the connectivity and stereochemistry of the molecule. Both ¹H and ¹³C NMR are crucial.[9]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To determine the chemical structure and stereochemistry of this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄)
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.
-
2D NMR (Optional but Recommended): Perform experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons for unambiguous assignments.[10]
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to specific atoms in the molecule.
-
Compare the obtained spectra with known data for related compounds if available.
-
Data Presentation: NMR Data
Table 3: Representative ¹H NMR Data for a this compound Analog
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 3.50 | dd | 8.0, 4.0 |
| H-3 | 4.15 | m | - |
| H-5 | 3.20 | t | 6.5 |
| -CH₃ | 1.25 | d | 7.0 |
This is a representative table; actual values would be specific to the exact molecule and solvent.[9]
Workflow for Structural Elucidation
Caption: Workflow for structural elucidation using NMR.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of natural products possessing selective eukaryotic readthrough activity: this compound and its leucine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. almacgroup.com [almacgroup.com]
- 7. HPLC Separation of Catecholamines | SIELC Technologies [sielc.com]
- 8. Comparison of negative and positive ion electrospray tandem mass spectrometry for the liquid chromatography tandem mass spectrometry analysis of oxidized deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. An epimer of deoxynivalenol: purification and structure identification of 3-epi-deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of 3-epi-Deoxynegamycin and its Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-epi-Deoxynegamycin and its derivatives are a promising class of non-aminoglycoside small molecules being investigated for the treatment of genetic disorders caused by nonsense mutations. These compounds function by inducing ribosomal readthrough of premature termination codons (PTCs), enabling the synthesis of a full-length, functional protein. Unlike aminoglycoside antibiotics, certain analogues of this compound exhibit potent readthrough activity with little to no antimicrobial effects, making them attractive candidates for chronic therapeutic use.[1]
This document provides detailed application notes and protocols for the in vivo delivery of these compounds, based on preclinical studies in the mdx mouse model of Duchenne muscular dystrophy (DMD). The primary focus is on a key analogue, herein referred to as Analogue 11b, for which specific in vivo delivery and efficacy data have been published.[2]
Mechanism of Action: Ribosomal Readthrough
The core therapeutic strategy of this compound and its analogues is to overcome premature termination of protein synthesis. In genetic diseases like DMD, a nonsense mutation introduces a PTC (e.g., TGA, TAA, TAG) into the gene's coding sequence. When the ribosome encounters this PTC, it prematurely halts translation, resulting in a truncated, non-functional protein. Readthrough compounds interact with the ribosome, promoting the insertion of a near-cognate aminoacyl-tRNA at the PTC site. This allows the ribosome to "read through" the premature stop signal and continue translation to produce the full-length protein.
Figure 1: Mechanism of Action of this compound Analogues.
Quantitative Data Summary
The following table summarizes the key quantitative outcomes from an in vivo study using Analogue 11b in the mdx mouse model.[2]
| Parameter | Animal Model | Compound | Dosage | Administration Route | Duration | Outcome |
| Serum Creatine Kinase | mdx mice | Analogue 11b | 50 mg/kg/day (1 mg/20g mouse/day) | Subcutaneous | 4 weeks | Statistically significant reduction compared to untreated mdx controls.[2] |
| Dystrophin Expression | mdx mice | Analogue 11b | 50 mg/kg/day (1 mg/20g mouse/day) | Subcutaneous | 4 weeks | Partial restoration of dystrophin expression observed in skeletal muscle.[2] |
| In Vivo Toxicity | mdx mice | Analogue 11b | 50 mg/kg/day (1 mg/20g mouse/day) | Subcutaneous | 4 weeks | No significant body weight decrease observed, unlike with (+)-negamycin. |
| In Vivo Toxicity | mdx mice | (+)-Negamycin | 50 mg/kg/day (1 mg/20g mouse/day) | Subcutaneous | 4 weeks | Marked decrease in body weight observed. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in mdx Mice
This protocol is based on the methodology used to evaluate Analogue 11b, a derivative of (+)-negamycin. It serves as a robust starting point for evaluating this compound and its derivatives.
Objective: To assess the ability of a test compound to restore dystrophin expression and reduce muscle damage in a mouse model of Duchenne muscular dystrophy.
Materials:
-
Test Compound: this compound or its analogue (e.g., Analogue 11b).
-
Vehicle: Sterile Phosphate-Buffered Saline (PBS), pH 7.4.
-
Animals: 4-week-old male mdx mice and age-matched wild-type (e.g., C57BL/10) control mice.
-
Equipment:
-
Sterile 1 mL syringes with 27-gauge needles.
-
Animal balance.
-
Blood collection supplies (e.g., microhematocrit tubes).
-
Centrifuge for serum separation.
-
Equipment for tissue harvesting and cryosectioning.
-
Immunohistochemistry reagents (primary anti-dystrophin antibody, fluorescent secondary antibody).
-
Fluorescence microscope.
-
Creatine kinase assay kit.
-
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign mdx mice to a treatment group and a vehicle control group (n ≥ 5 per group). Include a group of wild-type mice as a positive control for normal dystrophin expression and baseline CK levels.
-
Compound Preparation:
-
On each day of administration, prepare a fresh solution of the test compound in sterile PBS.
-
For Analogue 11b, a concentration of 5 mg/mL was used.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Administration:
-
Weigh each mouse daily to monitor health and adjust dosing.
-
Administer the test compound via subcutaneous injection in the abdominal region.
-
The published dosage for Analogue 11b is 1 mg in 0.2 mL of PBS per 20 g of body weight, which corresponds to 50 mg/kg/day.
-
Administer 0.2 mL of PBS to the vehicle control group.
-
Continue daily injections for a period of 4 weeks.
-
-
Endpoint Analysis (Week 4):
-
Serum Collection: At the end of the treatment period, collect blood via a standard method (e.g., retro-orbital bleed or cardiac puncture under terminal anesthesia). Allow blood to clot and centrifuge to separate serum. Store serum at -80°C.
-
Tissue Harvesting: Euthanize mice and harvest skeletal muscles (e.g., tibialis anterior, gastrocnemius, diaphragm) and the heart. Snap-freeze tissues in isopentane (B150273) cooled by liquid nitrogen and store at -80°C.
-
-
Biochemical and Histological Analysis:
-
Creatine Kinase (CK) Assay: Measure serum CK levels using a commercial assay kit according to the manufacturer's instructions. Compare levels between treated, untreated mdx, and wild-type mice.
-
Immunohistochemistry:
-
Prepare 8-10 µm transverse cryosections from the harvested muscle tissue.
-
Perform immunofluorescent staining for dystrophin using a validated primary antibody.
-
Visualize sections using a fluorescence microscope and quantify the number of dystrophin-positive fibers relative to the total number of fibers.
-
-
Figure 2: Experimental Workflow for In Vivo Efficacy Testing.
Considerations for Prodrug Delivery
For derivatives designed as prodrugs (e.g., benzyl (B1604629) esters like TCP-182 or TCP-199), the same in vivo protocol can be applied. These compounds are designed to have increased hydrophobicity for better cell permeability and are enzymatically converted to the active form in vivo. It is important to note that the effective dose may differ from the parent compound, and dose-response studies are recommended. The stability of the prodrug in the vehicle solution should also be assessed.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Signal-to-Noise in 3-epi-Deoxynegamycin Luciferase Assays
Welcome to the technical support center for the 3-epi-Deoxynegamycin luciferase assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your experiments for a robust signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound dual-luciferase assay?
A1: This assay is designed to quantify the translational readthrough activity of this compound. It utilizes a dual-luciferase reporter vector where the expression of the first reporter (typically Renilla luciferase) is constitutive and serves as an internal control for transfection efficiency and cell viability. The second reporter (typically Firefly luciferase) is positioned downstream of a premature termination codon (PTC). In the absence of a readthrough agent, the ribosome terminates at the PTC, and the Firefly luciferase is not translated. This compound promotes the readthrough of this PTC, leading to the expression of Firefly luciferase. The ratio of Firefly to Renilla luciferase activity is a measure of the compound's readthrough efficiency.[1][2]
Q2: What are the critical factors for achieving a good signal-to-noise ratio in this assay?
A2: Several factors are crucial:
-
High Transfection Efficiency: Ensuring a high percentage of cells successfully take up the reporter plasmid is fundamental for a strong signal.
-
Low Background Signal: Minimizing luminescence from sources other than the specific luciferase reaction is key. This includes using appropriate plates and reagents.
-
Stable Reagents: The activity of luciferase and its substrates can degrade over time. Proper storage and handling are essential.
-
Consistent Cell Health: Healthy, viable cells will yield more reproducible results.
-
Optimized Assay Parameters: This includes cell density, reagent concentrations, and incubation times.
Q3: How do I choose the right controls for my experiment?
A3: A comprehensive set of controls is vital for data interpretation:
-
Negative Control (Vehicle): Cells transfected with the dual-luciferase plasmid and treated with the vehicle (e.g., DMSO) used to dissolve the this compound. This establishes the baseline readthrough level.
-
Positive Control: A known readthrough-inducing compound (e.g., Gentamicin or G418) can be used to confirm the assay is working correctly.[2]
-
Untransfected Cells: To measure the background luminescence of the cells and culture medium.
-
Empty Vector Control: Cells transfected with a vector lacking the luciferase genes to assess any non-specific effects of the plasmid.
Troubleshooting Guide
This section addresses common issues encountered during the this compound luciferase assay.
Issue 1: High Background Signal
A high background can mask the true signal from your experiment.
| Potential Cause | Recommended Solution |
| Well-to-Well Crosstalk | Use opaque, white-walled microplates designed for luminescence assays to prevent light from one well interfering with adjacent wells.[3][4] |
| Reagent Contamination | Use fresh, sterile pipette tips for each reagent and sample. Prepare fresh assay reagents for each experiment.[3] |
| Phenol (B47542) Red in Culture Medium | Use a culture medium without phenol red, as it can contribute to background luminescence.[3] |
| Substrate Autoluminescence | Prepare luciferase substrates fresh before each experiment as they can degrade and luminesce over time.[3] |
Issue 2: Low or No Signal
| Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize the transfection protocol by varying the DNA-to-transfection reagent ratio. Ensure the use of high-quality, endotoxin-free plasmid DNA.[4] |
| Inactive Reagents | Verify the expiration dates and proper storage of all assay reagents, including the luciferase substrate and lysis buffer. Avoid repeated freeze-thaw cycles.[5] |
| Insufficient Cell Lysis | Ensure complete cell lysis to release the luciferase enzymes. The volume of lysis buffer may need to be optimized based on cell number. |
| Weak Promoter Activity | If the signal from both luciferases is low, consider using a reporter vector with a stronger promoter for the Renilla luciferase control.[5] |
| Incorrect Reading Parameters | Ensure the luminometer is set to the correct integration time and sensitivity for your assay. A pre-read delay of 2 seconds followed by a 10-second measurement is a common starting point. |
Issue 3: High Variability Between Replicates
Inconsistent results can undermine the statistical significance of your findings.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and consider preparing a master mix of transfection reagents and assay reagents to be dispensed into replicate wells.[4] |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells by thoroughly resuspending cells before plating. |
| Edge Effects on the Plate | To minimize evaporation and temperature variations, avoid using the outer wells of the microplate or fill them with sterile PBS. |
| Temperature Fluctuations | Luminescence reactions are temperature-dependent. Ensure that plates and reagents are equilibrated to room temperature before starting the assay. |
Experimental Protocols
Detailed Protocol for this compound Dual-Luciferase Readthrough Assay
This protocol provides a general framework. Optimization of specific parameters may be required for your cell type and experimental conditions.
Materials:
-
Mammalian cells (e.g., HEK293, HeLa)
-
Dual-luciferase reporter plasmid with a premature termination codon (e.g., TGA, TAA, or TAG) between the Renilla and Firefly luciferase genes
-
Transfection reagent
-
Complete culture medium (phenol red-free recommended)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dual-Luciferase® Reporter Assay System (e.g., from Promega)
-
Opaque, white-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into a white, opaque 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. Co-transfect the dual-luciferase reporter plasmid.
-
Add the transfection complexes to the cells and incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the transfection medium and add the medium containing the different concentrations of this compound or controls (vehicle, positive control).
-
Incubate for an additional 24 hours, or for a time period optimized for your system.
-
-
Cell Lysis:
-
Remove the culture medium and gently wash the cells once with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Luminescence Measurement:
-
Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature.
-
Program the luminometer to perform a 2-second pre-measurement delay, followed by a 10-second measurement for each reporter.
-
Add 100 µL of LAR II to each well and measure the Firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each well.
-
Normalize the data to the vehicle control to determine the fold-change in readthrough activity.
-
Visualizations
References
Technical Support Center: 3-epi-Deoxynegamycin Cell-Based Assays
Welcome to the technical support center for 3-epi-Deoxynegamycin (B13945071) cell-based assays. This resource is designed to assist researchers, scientists, and drug development professionals in successfully performing and troubleshooting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell-based assays?
A1: this compound is a natural product analogue of (+)-Negamycin. Its primary mechanism of action is the induction of translational readthrough of premature termination codons (PTCs), particularly the TGA nonsense codon.[1] In a cell-based assay, it allows the ribosome to bypass a PTC, leading to the synthesis of a full-length, functional protein. Unlike its parent compound, (+)-Negamycin, this compound exhibits significantly reduced antimicrobial activity, making it a more specific tool for studying PTC readthrough in eukaryotic cells.[2][3]
Q2: What is the typical cell-based assay used to measure the activity of this compound?
A2: The most common method is a dual-reporter assay, often a dual-luciferase or a luciferase/β-galactosidase reporter assay.[1] In this system, cells (commonly COS-7) are transfected with a plasmid containing two reporter genes. The first reporter (e.g., Renilla luciferase or β-galactosidase) is expressed constitutively and serves as an internal control for transfection efficiency and cell viability. The second reporter (e.g., Firefly luciferase) is positioned downstream of a PTC. Expression of the second reporter only occurs when a compound like this compound successfully induces readthrough of the PTC.[1]
Q3: What are appropriate positive and negative controls for a this compound readthrough assay?
A3:
-
Positive Control: G418 (Geneticin) is a well-characterized aminoglycoside antibiotic known to induce PTC readthrough and is commonly used as a positive control. Typical concentrations for G418 in these assays range from 75 µg/mL to 1000 µg/mL, depending on the cell line and experimental conditions.
-
Negative Control: A vehicle control, which is the solvent used to dissolve the this compound (e.g., sterile water or DMSO), should be added to cells at the same final concentration as in the experimental wells. This accounts for any effects of the solvent on the cells.
Q4: How should I prepare and store this compound?
A4: this compound is typically a solid. For cell-based assays, it should be dissolved in a sterile solvent such as water or DMSO to create a stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability. When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium.
Q5: What is the difference between a cell-based and a cell-free readthrough assay?
A5: A cell-based assay measures the activity of a compound in living cells, taking into account factors like cell permeability, metabolism, and potential cytotoxicity. A cell-free assay uses cell lysates or purified components of the translational machinery to measure readthrough activity directly. This can be useful for confirming the direct mechanism of action of a compound on the ribosome, independent of cellular processes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Luciferase Signal | 1. Low Transfection Efficiency: The reporter plasmid may not be effectively entering the cells. 2. Poor Cell Health: Cells may be unhealthy, leading to reduced protein expression. 3. Compound Cytotoxicity: High concentrations of this compound or the positive control (G418) may be toxic to the cells. 4. Inactive Compound: The compound may have degraded. 5. Suboptimal Assay Conditions: Incorrect incubation times or reagent preparation. | 1. Optimize the transfection protocol (e.g., DNA-to-reagent ratio, cell density). Use a positive control plasmid (e.g., expressing luciferase from a strong constitutive promoter) to verify transfection efficiency. 2. Ensure cells are healthy, within a low passage number, and plated at an appropriate density (e.g., 70-80% confluency). 3. Perform a cell viability assay (e.g., MTT, MTS, or Trypan Blue exclusion) in parallel with the readthrough assay to determine the cytotoxic concentration of the compounds. 4. Use a fresh aliquot of the compound. Verify the activity of the positive control. 5. Ensure all assay reagents are prepared correctly and used within their expiration dates. Optimize incubation times for both compound treatment and the luciferase assay itself. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell distribution across wells. 2. Pipetting Errors: Inaccurate dispensing of cells, transfection reagents, compounds, or assay reagents. 3. Edge Effects: Evaporation from the outer wells of the plate. | 1. Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between pipetting. 2. Use calibrated pipettes and consider using a master mix for transfection and compound addition to minimize well-to-well variation. 3. To minimize edge effects, do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. |
| High Background Signal in Negative Controls | 1. Leaky Reporter Construct: The PTC in the reporter plasmid may be "leaky," allowing for a low level of basal readthrough. 2. Contamination: Bacterial or mycoplasma contamination can interfere with the assay. 3. Autoluminescence of Compound: The compound itself may emit light at the same wavelength as the luciferase reaction. | 1. This is expected to some degree. The readthrough activity should be calculated as a fold change over the vehicle control. 2. Regularly test cell cultures for mycoplasma contamination. Ensure aseptic techniques are followed. 3. Measure the luminescence of the compound in cell-free media to check for autoluminescence. |
| Unexpected Results with Prodrugs | 1. Inefficient Conversion to Active Form: The prodrug may not be efficiently metabolized to the active this compound within the cells. 2. Differential Activity in Cell-Free vs. Cell-Based Assays: A prodrug may show low activity in a cell-free assay but high activity in a cell-based assay. | 1. Consider using a different cell line that may have higher esterase activity (if it's an ester-based prodrug). 2. This is expected behavior for a prodrug. The cell-free assay lacks the necessary enzymes to convert the prodrug to its active form, confirming the prodrug mechanism. |
Data Presentation
Table 1: Readthrough Activity of this compound and its Derivatives
| Compound | Description | Relative Readthrough Activity (Ratio to Control) |
| (+)-Negamycin (1) | Parent Compound | 1.83 ± 0.15 |
| This compound (2) | Target Compound | 2.89 ± 0.21 |
| Derivative 9a | One carbon longer than 2 | 2.13 ± 0.18 |
| Derivative 9b | One carbon shorter than 2 | 4.28 ± 0.33 |
| Derivative 9c | Two carbons shorter than 2 | 1.54 ± 0.12 |
| G418 | Positive Control | 5.72 ± 0.45 |
Data is presented as the mean ± SD from a cell-based assay in COS-7 cells with a TGA-containing reporter plasmid. All compounds were tested at a concentration of 200 µM. Data is sourced from Hamada et al., 2015.
Table 2: Dose-Dependent Readthrough Activity of Derivative 9b
| Concentration of Derivative 9b (µM) | Relative Readthrough Activity (Ratio to Control) |
| 25 | ~1.5 |
| 50 | ~2.5 |
| 100 | ~3.5 |
| 200 | 4.28 ± 0.33 |
Data is from a cell-based assay in COS-7 cells with a TGA-containing reporter plasmid. Data is sourced and estimated from the graph in Hamada et al., 2015.
Experimental Protocols
Detailed Methodology for a Dual-Luciferase PTC Readthrough Assay
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
COS-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dual-luciferase reporter plasmid with a PTC (e.g., TGA) upstream of the Firefly luciferase gene and a constitutively expressed Renilla luciferase gene.
-
Transfection reagent (e.g., Lipofectamine® 2000)
-
96-well white, clear-bottom tissue culture plates
-
This compound
-
G418 (positive control)
-
Vehicle (e.g., sterile water or DMSO)
-
Dual-luciferase assay reagent kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed COS-7 cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow cells to adhere and reach 70-80% confluency on the day of transfection.
-
-
Transfection:
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For a 96-well plate, a typical starting point is 100 ng of plasmid DNA per well.
-
Add the transfection complexes to the cells.
-
Incubate for 4-6 hours at 37°C.
-
After incubation, remove the transfection medium and replace it with 100 µL of fresh, complete DMEM.
-
-
Compound Treatment:
-
24 hours post-transfection, prepare serial dilutions of this compound and G418 in complete DMEM. A typical final concentration for this compound and its derivatives is 200 µM. For G418, a range of 100-500 µg/mL can be used.
-
Remove the medium from the cells and add the medium containing the compounds or the vehicle control.
-
Incubate for another 24-48 hours at 37°C.
-
-
Dual-Luciferase Assay:
-
Equilibrate the 96-well plate and the dual-luciferase assay reagents to room temperature.
-
Follow the manufacturer's protocol for the dual-luciferase assay system. This typically involves:
-
Removing the culture medium and lysing the cells.
-
Adding the Firefly luciferase substrate and measuring the luminescence (this is the experimental reporter).
-
Adding the Stop & Glo® reagent (which quenches the Firefly luciferase signal and activates the Renilla luciferase) and measuring the luminescence (this is the internal control).
-
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Calculate the fold change in the normalized luciferase activity for the compound-treated wells relative to the vehicle-treated wells.
-
Visualizations
References
- 1. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of natural products possessing selective eukaryotic readthrough activity: this compound and its leucine adduct [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
improving the stability of 3-epi-Deoxynegamycin in solution
Welcome to the technical support center for 3-epi-Deoxynegamycin (B13945071). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to be losing activity over a short period. What are the likely causes?
A1: Loss of activity is often due to chemical degradation. The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents or enzymes. For instance, a derivative of this compound has been shown to be relatively stable in a phosphate (B84403) buffer at pH 7.4 and 37°C for at least 6 hours, with 94% of the compound remaining.[1] However, deviations from these conditions could accelerate degradation. It is also important to consider that esterase enzymes can hydrolyze ester-based prodrugs of this compound to their active form.[1]
Q2: What are the optimal storage conditions for this compound in its solid form and in solution?
A2: For solid this compound, storage at -20°C or -80°C in a tightly sealed container, protected from light and moisture, is recommended to ensure long-term stability. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage is necessary, store aliquots at -80°C to minimize freeze-thaw cycles. Based on available data for a derivative, a neutral pH buffer (e.g., phosphate buffer at pH 7.4) is a suitable solvent system.[1]
Q3: How does pH affect the stability of this compound in solution?
Q4: Is this compound sensitive to light?
A4: Photostability data for this compound is not specifically reported in the searched literature. However, as a general precaution for complex organic molecules, it is prudent to protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
Q5: I suspect my this compound solution has degraded. How can I confirm this?
A5: Degradation can be confirmed by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). A stability-indicating method is capable of separating the intact drug from its degradation products. By comparing the chromatogram of a fresh sample to that of a stored or stressed sample, you can observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Quantitative Data Summary
The following table summarizes the available quantitative data on the stability of a this compound derivative.
| Compound | Concentration | Buffer | pH | Temperature | Duration | Percent Remaining | Reference |
| 17e (m-Cl benzyl (B1604629) ester of a this compound derivative) | Not Specified | 100 mM Phosphate Buffer | 7.4 | 37°C | 6 hours | 94% | [1] |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution via HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a given solution. Note: This is a template and requires optimization and validation for your specific experimental conditions.
1. Materials:
-
This compound
-
HPLC-grade solvent for stock solution (e.g., water or DMSO)
-
Buffer of interest (e.g., 100 mM phosphate buffer, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade mobile phase solvents (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)
-
Temperature-controlled incubator or water bath
-
Calibrated pH meter
2. Preparation of Solutions:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen HPLC-grade solvent.
-
Dilute the stock solution with the buffer of interest to the final desired concentration for the stability study.
3. Stability Study Execution:
-
Time Zero (T=0) Sample: Immediately after preparation, analyze a sample of the solution by HPLC to determine the initial concentration of this compound.
-
Incubation: Place the remaining solution in a temperature-controlled environment (e.g., 37°C). Protect the solution from light.
-
Time Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 12, 24 hours), withdraw an aliquot of the solution for HPLC analysis.
4. HPLC Analysis:
-
Method: Develop an isocratic or gradient HPLC method capable of resolving the this compound peak from any potential degradation products.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A suitable mixture of aqueous and organic solvents (e.g., Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid). The exact ratio and gradient will need to be optimized.
-
Flow Rate: e.g., 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (a wavelength in the low UV range, e.g., 210-230 nm, is common for peptide-like molecules).
-
Injection Volume: e.g., 10 µL
-
-
Analysis: Inject the samples from each time point and record the chromatograms.
5. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time from the T=0 sample.
-
Measure the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
-
Plot the percentage remaining versus time to determine the stability profile.
Visualizations
References
Technical Support Center: Addressing Cytotoxicity of 3-epi-Deoxynegamycin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential cytotoxicity associated with 3-epi-Deoxynegamycin (B13945071) derivatives during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental use of this compound derivatives.
| Problem | Possible Cause | Suggested Solution |
| High levels of cytotoxicity observed at expected non-toxic concentrations. | Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. | Perform a dose-response experiment with a wide range of concentrations to determine the 50% cytotoxic concentration (CC50) for your specific cell line. |
| Solvent Toxicity: The solvent used to dissolve the derivatives (e.g., DMSO) can be toxic to cells at higher concentrations. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Always include a vehicle control (cells treated with the solvent alone at the same concentration used for the compound) to assess solvent-induced cytotoxicity.[1] | |
| Compound Instability: The derivative may be unstable in the culture medium, leading to the formation of toxic byproducts. | Prepare fresh dilutions of the compound for each experiment. Avoid repeated freeze-thaw cycles. | |
| Incorrect Compound Concentration: Errors in calculating the concentration of the stock solution or dilutions. | Re-verify the calculations and consider re-preparing the stock solution. | |
| Inconsistent or high variability in cytotoxicity results between experiments. | Inconsistent Cell Seeding Density: Uneven cell numbers across wells can lead to variable results. | Use a cell counter to ensure consistent cell numbers are seeded in each well. Visually inspect the plate under a microscope after seeding to confirm even cell distribution. |
| Edge Effects in Multi-well Plates: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in compound concentration. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity. | |
| Compound Precipitation: The derivative may not be fully soluble in the final culture medium, leading to inconsistent exposure of cells to the compound. | Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider adjusting the solvent or using a lower concentration. | |
| No clear dose-dependent cytotoxicity observed. | Compound is not significantly cytotoxic at the tested concentrations: The derivatives of this compound are often reported to have low cytotoxicity.[2][3][4][5][6] | Test higher concentrations if solubility and the experimental goals permit. |
| Assay Interference: Some compounds can interfere with the reagents used in cytotoxicity assays (e.g., reacting with MTT reagent). | To rule out assay interference, perform a cell-free control by adding the compound to the assay reagents without cells. Consider using an alternative cytotoxicity assay based on a different principle (e.g., LDH release assay or a live/dead cell stain). |
Frequently Asked Questions (FAQs)
Q1: What is the expected level of cytotoxicity for this compound and its derivatives?
A1: this compound and its derivatives are generally reported to have low cytotoxicity and lack the antimicrobial activity associated with the parent compound, negamycin.[2][3][4][5][6] Their development has been focused on promoting the readthrough of premature termination codons in genetic diseases, where low toxicity is a desirable characteristic for potential therapeutic agents.[2][7]
Q2: How does the cytotoxicity of this compound derivatives compare to other readthrough compounds like G418?
A2: While specific comparative cytotoxicity data is limited, aminoglycosides like G418, which are also known readthrough compounds, are known to exhibit significant cytotoxicity, including nephrotoxicity and ototoxicity, which is a major concern for their therapeutic use.[8] The development of this compound derivatives is, in part, aimed at providing a less toxic alternative.[2]
Q3: What is the primary mechanism of action of this compound and its derivatives, and how might this relate to cytotoxicity?
A3: The primary mechanism of action is believed to be the targeting of the eukaryotic ribosome to promote the readthrough of nonsense mutations.[8][9] While these compounds are designed for selective action on ribosomes to restore protein function, high concentrations or off-target effects could potentially disrupt normal protein synthesis, leading to cellular stress and cytotoxicity. The specific signaling pathways involved in the potential cytotoxicity of these derivatives are not well-elucidated.
Q4: What are the initial steps I should take if I suspect my this compound derivative is causing unexpected cytotoxicity?
A4: First, re-evaluate the compound's concentration and the solvent concentration, ensuring they are within a safe range for your cell line.[1] Second, perform a full dose-response curve to determine the CC50 value. Third, include proper controls, such as a vehicle control (solvent only) and a positive control for cytotoxicity. Finally, confirm the health and passage number of your cell line, as these can influence sensitivity to compounds.
Q5: Are there alternative methods to assess the toxicity of these compounds besides metabolic assays like MTT?
A5: Yes, it is often recommended to use orthogonal assays to confirm cytotoxicity results. Alternative methods include:
-
Lactate Dehydrogenase (LDH) Release Assay: Measures membrane integrity by quantifying the release of LDH from damaged cells.
-
Live/Dead Cell Staining: Uses fluorescent dyes to differentiate between live and dead cells, which can be quantified by microscopy or flow cytometry.
-
ATP-based Assays: Measure the level of ATP in a cell population as an indicator of metabolic activity and viability.
Quantitative Data Summary
Specific CC50 values for a wide range of this compound derivatives are not extensively reported in the literature in a comparative format. The focus of most published studies is on their efficacy in promoting translational readthrough. However, the available information consistently describes their cytotoxicity as being low.
| Compound/Derivative Class | Reported Cytotoxicity Summary | Reference |
| This compound (TCP-107) | Reported to have higher readthrough activity than negamycin without antimicrobial activity, suggesting lower off-target effects. | [10] |
| Leucyl-3-epi-deoxynegamycin (TCP-126) | A natural analogue with potent readthrough activity and no antimicrobial activity. Described as having low toxicity. | [3][4][5] |
| TCP-112 | A derivative of this compound with a shorter carbon chain, showing higher readthrough activity. | [4] |
| TCP-182 (a prodrug of TCP-112) | A meta-chlorobenzyl ester derivative designed to improve cell penetration. The prodrug design aims to release the active, less toxic compound intracellularly. | |
| Aminoglycoside Derivatives (for comparison) | Generally exhibit higher cytotoxicity, which is a limiting factor for their clinical use as readthrough agents. | [8][9] |
Experimental Protocols
Protocol: MTT Assay for Cytotoxicity Assessment
This protocol outlines the steps for a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxicity of this compound derivatives.
Materials:
-
This compound derivative stock solution (in an appropriate solvent like DMSO)
-
Cell culture medium (appropriate for the cell line)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase and have high viability.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a "vehicle control" (medium with the same concentration of solvent used to dissolve the compound) and a "no-treatment control" (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure all formazan crystals are dissolved.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the CC50 value.
-
Visualizations
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Potential mechanism of cytotoxicity for ribosome-targeting compounds.
References
- 1. Unraveling the Anti-Cancer Mechanisms of Antibiotics: Current Insights, Controversies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Structure-Activity Relationship Study of Leucyl-3- epi-deoxynegamycin for Potent Premature Termination Codon Readthrough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leucyl-3-epi-deoxynegamycin | C15H31N5O4 | CID 102439777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of natural products possessing selective eukaryotic readthrough activity: this compound and its leucine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A potential tumor marker: Chaperonin containing TCP-1 controls the development of malignant tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Balancing Nonsense Mutation Readthrough and Toxicity of Designer Aminoglycosides for Treatment of Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of 3-epi-Deoxynegamycin Analogs
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of 3-epi-Deoxynegamycin analogs during their experiments. Here you will find troubleshooting guides and frequently asked questions to directly address specific issues.
Troubleshooting Guides
This section provides step-by-step solutions for common problems encountered during the handling and application of this compound analogs.
Issue 1: My this compound analog precipitates out of my aqueous buffer during in vitro assay preparation.
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Question: I dissolved my this compound analog in DMSO to create a stock solution. However, when I dilute it into my aqueous phosphate-buffered saline (PBS) for a cell-based assay, a precipitate forms immediately. What is happening and how can I fix this?
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Answer: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a concentrated organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.[1][2] Here are several troubleshooting steps to address this:
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Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and potential cytotoxicity.[1][2] Prepare intermediate dilutions of your stock solution in DMSO before the final dilution into the aqueous buffer.[1]
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Modify the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock dropwise to the vortexing aqueous buffer.[1][3] This rapid mixing can help to prevent the formation of localized high concentrations of the analog that can lead to precipitation.[1]
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Gentle Warming: Briefly warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.[1][2] However, be cautious about the thermal stability of your specific analog.
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pH Adjustment: If your this compound analog has ionizable functional groups, its solubility will be pH-dependent.[1][4] For basic compounds, lowering the pH of the buffer can increase solubility, while for acidic compounds, a higher pH is generally better.[1][4]
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Utilize Co-solvents: If DMSO alone is insufficient, consider using a co-solvent system.[1][5][6] Common co-solvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[1] A small percentage of a suitable co-solvent in the final aqueous solution can significantly enhance the solubility of your analog.
-
Issue 2: I am observing inconsistent results in my biological assays, which I suspect is due to poor solubility of my this compound analog.
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Question: My dose-response curves are not reproducible, and I see high variability between replicate wells in my cell-based assays. Could this be related to the solubility of my this compound analog?
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Answer: Yes, poor aqueous solubility is a common cause of inconsistent and unreliable data in biological assays.[2][7] If the compound is not fully dissolved, the actual concentration in solution can vary significantly, leading to erratic results. Here’s how to troubleshoot this:
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Visually Inspect for Precipitation: Before and after adding your compound to the assay medium, carefully inspect the wells for any signs of precipitation or cloudiness.[2]
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Determine the Kinetic Solubility: It is crucial to determine the kinetic solubility of your analog in the specific assay buffer you are using. This will help you to work below the concentration at which the compound is likely to precipitate.
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Employ Solubility-Enhancing Formulations: If the required assay concentration exceeds the analog's solubility, you will need to use a formulation strategy to improve its solubility. Some common approaches include:
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Use of Surfactants: Surfactants can form micelles that encapsulate the poorly soluble drug, increasing its apparent solubility in aqueous media.[8]
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Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5][9][10]
-
-
Issue 3: My this compound analog has low oral bioavailability in animal studies despite showing good in vitro activity.
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Question: My lead this compound analog is potent in my cell-based assays, but when I administer it orally to mice, the plasma concentrations are very low and variable. What could be the reason for this discrepancy?
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Answer: Low oral bioavailability of a poorly soluble compound is a frequent challenge in drug development.[7][9][11] While in vitro assays can sometimes be conducted with the aid of solvents like DMSO, the gastrointestinal tract presents a challenging aqueous environment for dissolution.
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Biopharmaceutics Classification System (BCS): Poorly soluble drugs are often classified as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[10] For these compounds, the dissolution rate is often the rate-limiting step for absorption.[11]
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Formulation Strategies for In Vivo Studies: To improve oral bioavailability, advanced formulation strategies are often necessary:
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Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[5][12][13] Techniques like micronization and nanosizing can be employed.[5][6][13]
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Solid Dispersions: In a solid dispersion, the drug is dispersed in a solid hydrophilic carrier, which can enhance its dissolution rate.[11][12]
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Lipid-Based Formulations: Formulating the analog in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption.[9][10][12]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the first-line strategies to consider for improving the solubility of a newly synthesized this compound analog?
A1: For a new analog, a tiered approach is recommended:
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Salt Formation: If your analog has acidic or basic functional groups, forming a salt is often the most straightforward and effective way to increase aqueous solubility.[6][10][14]
-
pH Adjustment: Experiment with different pH values for your aqueous buffers to find the optimal pH for solubility, especially for ionizable compounds.[1][14]
-
Co-solvents: The use of water-miscible organic solvents (co-solvents) like ethanol or PEG 400 can significantly increase the solubility of hydrophobic compounds.[1][6]
Q2: How can I determine the solubility of my this compound analog?
A2: There are two main types of solubility measurements:
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Thermodynamic Solubility: This is the true equilibrium solubility and is typically determined using the shake-flask method, which is considered the gold standard.[15][16] In this method, an excess of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached, after which the concentration of the dissolved compound is measured.[15][16]
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Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution as it is being diluted from a high-concentration stock (usually in DMSO).[4][15] This is a higher-throughput method often used in early drug discovery.
Q3: Can prodrug strategies be used to overcome the poor solubility of this compound analogs?
A3: Yes, a prodrug approach can be a viable strategy. By chemically modifying the parent molecule to a more soluble form that is converted back to the active drug in vivo, solubility and absorption can be improved. For instance, ester derivatives have been shown to function as prodrugs for this compound analogs, enhancing their activity in cell-based assays, likely due to increased hydrophobicity and better cell penetration.[17][18]
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques for a Hypothetical this compound Analog.
| Technique | Initial Solubility (µg/mL) | Solubility after Enhancement (µg/mL) | Fold Increase | Advantages | Disadvantages |
| pH Adjustment | 5 | 50 | 10 | Simple, cost-effective. | Only applicable to ionizable compounds; risk of precipitation upon pH change. |
| Co-solvency (10% PEG 400) | 5 | 150 | 30 | Easy to prepare; suitable for early-stage in vitro studies. | Potential for in vivo toxicity; may not be suitable for all administration routes. |
| Cyclodextrin Complexation | 5 | 500 | 100 | Significant solubility enhancement; can improve stability. | Can be expensive; potential for nephrotoxicity at high concentrations. |
| Micronization | 5 | N/A (dissolution rate increased) | N/A | Increases dissolution rate; widely used in oral formulations. | Does not increase equilibrium solubility; may not be effective for very poorly soluble compounds.[13] |
| Solid Dispersion | 5 | 1000 | 200 | Substantial increase in dissolution rate and apparent solubility. | Can be complex to manufacture; potential for physical instability. |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
-
Preparation: Add an excess amount of the this compound analog to a known volume of the desired buffer (e.g., PBS, pH 7.4) in a sealed container.
-
Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter. Be mindful of potential adsorption of the compound to the filter material.[15]
-
Quantification: Analyze the concentration of the dissolved analog in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Molar Ratio Determination: Determine the optimal molar ratio of the this compound analog to cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) through phase solubility studies.
-
Complexation: Dissolve the cyclodextrin in the aqueous buffer with stirring.
-
Addition of Analog: Slowly add the this compound analog to the cyclodextrin solution while continuing to stir.
-
Equilibration: Allow the mixture to stir for 24-48 hours at room temperature.
-
Lyophilization (Optional): The resulting solution can be lyophilized to obtain a solid powder of the inclusion complex, which can be reconstituted when needed.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. scispace.com [scispace.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of 3-epi-Deoxynegamycin
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for working with 3-epi-Deoxynegamycin. Our goal is to help you minimize potential off-target effects and ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of the natural antibiotic Negamycin. Its primary mechanism of action is to promote the "readthrough" of premature termination codons (PTCs) during protein translation.[1][2][3] This makes it a promising therapeutic candidate for genetic disorders caused by nonsense mutations, such as Duchenne muscular dystrophy (DMD).[1][2] By enabling the ribosome to read through a PTC, it allows for the synthesis of a full-length, functional protein.
Q2: What are the known "off-target" effects of the parent compound, Negamycin, and how does this compound differ?
A2: The parent compound, (+)-Negamycin, exhibits significant antimicrobial activity, which is considered an off-target effect in the context of treating human genetic diseases. This compound has been specifically designed to have little to no antimicrobial activity, thus minimizing this key off-target effect. This enhanced selectivity for eukaryotic ribosomes makes it a more suitable candidate for therapeutic development in humans.
Q3: Besides antimicrobial activity, what other potential off-target effects should I be aware of when using this compound?
A3: While this compound is designed for increased specificity, like any small molecule, it has the potential for off-target effects. These can arise from interactions with other cellular components. Potential off-target effects could manifest as cytotoxicity, unexpected changes in gene expression, or alterations in cellular signaling pathways unrelated to translational readthrough. It is crucial to perform thorough validation experiments to distinguish the on-target effects from any potential off-target phenomena.
Q4: How can I proactively minimize off-target effects in my experimental design?
A4: Several strategies can be employed to reduce the risk of off-target effects:
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Dose-Response Studies: Determine the minimal effective concentration of this compound that elicits the desired readthrough activity in your system. Using excessive concentrations increases the likelihood of engaging off-target molecules.
-
Use of Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.
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Orthogonal Validation: Confirm your findings using an alternative method to induce readthrough, if available.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to silence the expression of the target gene. If the phenotype persists after treatment with this compound in the absence of the target, it is likely an off-target effect.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High Cell Toxicity or Unexpected Cell Death | 1. Concentration of this compound is too high. 2. Off-target effects are disrupting essential cellular pathways. 3. Solvent toxicity (e.g., DMSO). | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Investigate key cell viability and apoptosis pathways. 3. Ensure the final solvent concentration is within the tolerated range for your cell line and include a vehicle-only control. |
| Inconsistent Readthrough Efficiency | 1. Variability in cell health or passage number. 2. Inconsistent compound concentration. 3. Differences in transfection efficiency of reporter constructs. | 1. Use cells within a consistent passage number range and ensure they are healthy at the time of treatment. 2. Prepare fresh dilutions of this compound for each experiment. 3. Normalize readthrough data to a co-transfected control plasmid to account for transfection variability. |
| Observed Phenotype Does Not Correlate with Readthrough Levels | 1. The observed phenotype is due to an off-target effect. 2. The restored full-length protein is not functional or is rapidly degraded. | 1. Perform a rescue experiment by knocking down the target gene and treating with this compound. If the phenotype persists, it is likely off-target. 2. Confirm the expression and stability of the full-length protein using Western blotting or other protein detection methods. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Luciferase-Based Readthrough Reporter Assay
This protocol is adapted from methodologies used in the evaluation of readthrough compounds.
-
Cell Culture and Transfection:
-
Plate COS-7 cells (or another suitable cell line) in a 96-well plate.
-
Transfect the cells with a dual-reporter plasmid containing a premature termination codon (e.g., TGA) between the coding sequences for a primary reporter (e.g., Renilla luciferase) and a secondary, readthrough-dependent reporter (e.g., Firefly luciferase).
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 200 µM).
-
Include a vehicle-only control (e.g., DMSO) and a positive control (e.g., Gentamicin or a known readthrough-inducing compound).
-
-
Luciferase Assay:
-
48 hours after treatment, lyse the cells and measure the activities of both luciferases using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Calculate the readthrough efficiency as the ratio of Firefly luciferase activity to Renilla luciferase activity.
-
Normalize this ratio to the vehicle-only control.
-
Plot the normalized readthrough efficiency against the concentration of this compound to determine the EC50.
-
Protocol 2: Validating On-Target vs. Off-Target Effects using CRISPR-Cas9 Gene Knockout
-
Generate a Target Gene Knockout Cell Line:
-
Design and validate a guide RNA (sgRNA) specific to the gene containing the nonsense mutation of interest.
-
Transfect your cell line with a CRISPR-Cas9 system (e.g., Cas9 nuclease and the specific sgRNA) to generate a stable knockout of the target gene.
-
Verify the knockout by sequencing and Western blotting.
-
-
Treat with this compound:
-
Culture both the wild-type and the knockout cell lines.
-
Treat both cell lines with the optimal concentration of this compound (determined in Protocol 1).
-
Include vehicle-only controls for both cell lines.
-
-
Assess the Phenotype:
-
Measure the phenotype of interest in all four conditions (wild-type + vehicle, wild-type + compound, knockout + vehicle, knockout + compound).
-
-
Interpret the Results:
-
If the phenotype is only observed in the wild-type cells treated with this compound and not in the knockout cells, it is likely an on-target effect.
-
If the phenotype is observed in both wild-type and knockout cells treated with the compound, it is likely an off-target effect.
-
Visualizing Key Concepts
References
- 1. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Transfection Efficiency for Readthrough Reporter Plasmids
Welcome to the technical support center for readthrough reporter plasmid transfection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during your readthrough reporter assays, offering potential causes and actionable solutions.
Issue 1: Low or No Reporter Signal
Question: I am detecting a very weak or no signal from my experimental samples. What are the possible reasons and troubleshooting steps?
Answer: A weak or absent signal can be due to a variety of factors, ranging from poor transfection efficiency to issues with the reporter assay itself.[1][2][3]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Poor Transfection Efficiency | Optimize the transfection protocol for your specific cell type. This includes the ratio of transfection reagent to DNA, cell density at the time of transfection, and incubation times.[1][4] Consider testing different transfection reagents (e.g., lipid-based vs. electroporation) to find the most effective method for your cells. |
| Suboptimal Plasmid DNA Quality or Quantity | Use high-quality, endotoxin-free plasmid DNA. Verify DNA concentration and purity using spectrophotometry (A260/A280 ratio should be ~1.8). The optimal amount of DNA can vary, so a titration experiment is recommended. |
| Cell Health and Confluency | Ensure cells are healthy, actively dividing, and within a low passage number (<30). Transfect cells when they are at an optimal confluency, typically between 70-90% for adherent cells. Both too low and too high confluency can negatively impact transfection. |
| Weak Promoter Activity | If possible, consider using a stronger promoter to drive your reporter gene expression. |
| Issues with Assay Reagents | Check the expiration dates and storage conditions of your luciferase assay reagents. Prepare fresh substrate solutions for each experiment as they can degrade over time. |
| Incorrect Incubation Time | The optimal time for reporter gene expression post-transfection is typically between 24-48 hours, but this should be determined empirically for your specific system. |
Experimental Workflow for Optimizing Transfection Efficiency
Caption: Workflow for optimizing transfection conditions.
Issue 2: High Background Signal
Question: My negative control wells (e.g., untransfected cells or cells with an empty vector) show high reporter readings. What could be the cause and how can I fix it?
Answer: High background can mask the true signal from your experimental reporter, making it difficult to interpret your results.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Plate Type | Use opaque, white-walled plates specifically designed for luminescence assays to minimize well-to-well crosstalk. Black plates can also be used for a better signal-to-noise ratio, though the overall signal will be lower. |
| Reagent or Sample Contamination | Use fresh, sterile pipette tips for each sample and reagent transfer to prevent cross-contamination. Prepare fresh lysis buffer and luciferase substrate. |
| Cell Culture Medium | If possible, use a culture medium without phenol (B47542) red, as it can contribute to the background signal. |
| Autoluminescence of Assay Reagents | Prepare fresh substrates before each experiment, as they can degrade and auto-luminesce over time. |
| High Basal Promoter Activity | Some cell lines may have high endogenous activity of the signaling pathway you are studying. Consider using a different cell line or reducing the amount of reporter plasmid transfected. |
| Luminometer Settings | If adjustable, lower the photomultiplier tube (PMT) gain or decrease the signal integration time on your luminometer. |
Logical Flow for Troubleshooting High Background
Caption: Decision tree for troubleshooting high background.
Issue 3: High Variability Between Replicates
Question: I'm observing significant differences in the readings between my technical or biological replicates. How can I improve the consistency of my results?
Answer: High variability can compromise the statistical significance of your data. Several factors related to experimental technique and conditions can contribute to this issue.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Pipetting Errors | Prepare a master mix for your transfection reagents and assay solutions to ensure each well receives the same amount. Use calibrated multichannel pipettes for dispensing reagents. |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before seeding to avoid clumping. Verify that cell density is consistent across all wells of your plate. |
| Variable Transfection Efficiency | Inconsistent cell confluency at the time of transfection can lead to variable results. Adhere to a strict seeding and transfection schedule. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature variations, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Normalization Issues | Always use a co-transfected internal control reporter (e.g., Renilla luciferase in a dual-luciferase assay) to normalize for differences in transfection efficiency and cell number. |
Quantitative Data Summary
Optimizing transfection parameters is crucial for maximizing reporter gene expression while minimizing cytotoxicity. The following tables provide example data for optimizing key variables.
Table 1: Optimization of Transfection Reagent to DNA Ratio (Hypothetical data for a lipid-based reagent in HEK293 cells)
| Reagent:DNA Ratio (µL:µg) | Reporter Activity (RLU) | Cell Viability (%) |
| 1:1 | 150,000 | 95 |
| 2:1 | 450,000 | 92 |
| 3:1 | 800,000 | 88 |
| 4:1 | 720,000 | 75 |
Table 2: Optimization of Cell Seeding Density (Hypothetical data for a 96-well plate)
| Cells Seeded per Well | Confluency at Transfection | Reporter Activity (RLU) |
| 1 x 10⁴ | ~50% | 350,000 |
| 2 x 10⁴ | ~80% | 950,000 |
| 4 x 10⁴ | >95% (Overconfluent) | 500,000 |
Experimental Protocols
Standard Protocol for Lipid-Based Plasmid Transfection (96-well format)
This protocol provides a general guideline. It is essential to optimize conditions for your specific cell type and plasmid.
-
Cell Seeding: The day before transfection, seed your cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Complex Formation:
-
In tube A, dilute your readthrough reporter plasmid and internal control plasmid (if applicable) in serum-free medium (e.g., Opti-MEM™).
-
In tube B, dilute your lipid-based transfection reagent in serum-free medium.
-
Add the contents of tube A to tube B (not the reverse), mix gently, and incubate at room temperature for 10-20 minutes to allow complexes to form.
-
-
Transfection: Add the DNA-lipid complexes drop-wise to each well.
-
Incubation: Incubate the cells for 24-48 hours at 37°C to allow for reporter gene expression.
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Assay: Lyse the cells and measure reporter activity according to the manufacturer's protocol for your assay system.
Signaling Pathway of a Generic Reporter Assay
Caption: Overview of the reporter gene assay process.
References
- 1. goldbio.com [goldbio.com]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. A critical assessment of the factors affecting reporter gene assays for promoter SNP function: a reassessment of −308 TNF polymorphism function using a novel integrated reporter system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in Luciferase Readthrough Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background signals in luciferase readthrough assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of high background luminescence in a luciferase readthrough assay?
High background luminescence can stem from several sources, which can be broadly categorized as reagent-based, cell-based, or instrumentation-related issues.[1]
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Reagent & Assay Plate Issues: This can include contamination of your reagents with luciferase or other luminescent substances, as well as autoluminescence of the assay reagents or media components.[1] The type of assay plates used can also contribute; for instance, white plates may lead to higher background and well-to-well cross-talk.[1][2]
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Cell-Based Issues: High background can be a result of high basal expression of the reporter gene, which may be influenced by the cell line, cell density, or the strength of the promoter used in your construct.[1] Cell stress from factors other than the intended treatment, such as harsh handling or high cell density, can also contribute to elevated background signals.
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Instrumentation & Measurement Parameters: The settings on your luminometer can play a significant role. High photomultiplier tube (PMT) gain settings or extended signal integration times can amplify background noise. Light leakage into the luminometer is another potential cause.
Q2: My background is high in all wells, including "no-cell" and "no-plasmid" controls. What should I investigate?
This pattern strongly suggests a problem with the assay reagents, plates, or luminometer settings.
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Reagent Contamination: Prepare fresh lysis buffer and luciferase substrate. To prevent cross-contamination, always use dedicated pipettes and filter tips.
-
Assay Plate Choice: White plates can increase background readings. It is recommended to use opaque, white-walled plates. For the best signal-to-noise ratio, consider using black plates.
-
Luminometer Settings: If your luminometer allows, try reducing the PMT gain. Also, ensure there is no light leakage into the instrument.
-
Background Subtraction: It is crucial to include proper controls. Use wells with untransfected cells and wells with only lysis buffer and substrate to determine the background contribution from the cells and reagents, respectively. Subtract the average of these background readings from your experimental wells.
Table 1: Impact of Plate Type on Signal-to-Background Ratio
| Plate Type | Average Signal (RLU) | Average Background (RLU) | Signal-to-Background Ratio |
| Clear | 350,000 | 15,000 | 23 |
| White | 550,000 | 30,000 | 18 |
| Black | 400,000 | 5,000 | 80 |
| Data are hypothetical and for illustrative purposes. |
Q3: I'm observing high basal luciferase activity even in my untreated control wells. How can I reduce this?
High basal activity, often referred to as "promoter leakiness," can be addressed by optimizing your experimental setup.
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Plasmid Titration: You might be using too much reporter plasmid, leading to a saturated signal. Perform a titration experiment to determine the optimal amount of plasmid DNA that gives a good signal-to-noise ratio without overwhelming the system.
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Promoter Strength: If you are using a very strong promoter like CMV or SV40, it might be causing high basal expression. For your normalization control (e.g., Renilla), it is advisable to use a weaker promoter, such as the TK promoter, to avoid interference with the experimental reporter.
-
Cell Line Selection: Some cell lines may inherently have higher basal activity of the signaling pathway you are studying. If possible, test your construct in different cell lines to find one with a lower basal signal.
-
Vector Backbone: Modern reporter vectors, like the pGL4 series, have been engineered to reduce the number of cryptic transcription factor binding sites, which can help lower background and the risk of anomalous transcription.
Table 2: Example of Plasmid Titration to Reduce Basal Background
| Reporter Plasmid (ng/well) | Control Plasmid (ng/well) | Average Basal Signal (RLU) | Fold Induction (Treated/Untreated) |
| 200 | 20 | 500,000 | 5 |
| 100 | 20 | 250,000 | 10 |
| 50 | 20 | 100,000 | 25 |
| 25 | 20 | 40,000 | 30 |
| Data are hypothetical and for illustrative purposes. |
Experimental Protocols
Dual-Luciferase Reporter Assay Protocol
This protocol outlines a typical dual-luciferase assay to measure transcriptional activity.
Materials:
-
Cells plated in a 96-well, white-walled, clear-bottom plate
-
Firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
Passive Lysis Buffer (e.g., Promega E1941)
-
Luciferase Assay Reagent II (LAR II)
-
Stop & Glo® Reagent
Procedure:
-
Transfection: Co-transfect cells with the firefly luciferase reporter and the Renilla luciferase control plasmid using a suitable transfection reagent, following the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for reporter gene expression.
-
Treatment: Apply your experimental treatment (e.g., small molecule compound).
-
Cell Lysis:
-
Remove the medium from the wells.
-
Gently wash the cells once with 1X PBS.
-
Add an appropriate volume of Passive Lysis Buffer (e.g., 20 µL per well for a 96-well plate).
-
Incubate at room temperature for 15 minutes with gentle shaking.
-
-
Luminescence Measurement:
-
Program the luminometer to inject LAR II, wait 2 seconds, and then measure firefly luminescence for 10 seconds.
-
Following the firefly reading, program the second injector to add Stop & Glo® Reagent, wait 2 seconds, and then measure Renilla luminescence for 10 seconds.
-
Transfer 20 µL of cell lysate to an opaque 96-well plate for the reading.
-
-
Data Analysis: Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number. Then, calculate the fold induction by dividing the normalized luciferase activity of the treated samples by that of the untreated control.
Visualizations
Troubleshooting Workflow for High Background
References
Technical Support Center: Strategies to Enhance the Pharmacokinetics of 3-epi-Deoxynegamycin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of 3-epi-Deoxynegamycin and its analogs. The primary focus is on strategies to improve its pharmacokinetic properties for enhanced therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the main pharmacokinetic challenges associated with this compound?
A1: this compound, like its parent compound negamycin, is a polar molecule.[1][2] This polarity can limit its passive diffusion across cell membranes, potentially leading to low oral bioavailability and suboptimal distribution to target tissues.[1][2]
Q2: What is the primary strategy to improve the pharmacokinetics of this compound?
A2: The most documented strategy is the use of a prodrug approach.[2] Specifically, esterification of the carboxylic acid group to form benzyl (B1604629) ester derivatives has been shown to increase the hydrophobicity of the parent molecule. This increased lipophilicity is designed to enhance cell membrane permeability and, consequently, improve its pharmacokinetic profile.
Q3: How does the prodrug strategy work for this compound derivatives?
A3: The benzyl ester prodrugs of this compound derivatives are designed to be inactive forms of the drug. After administration and absorption, they are expected to be hydrolyzed by intracellular esterases, releasing the active, more polar parent compound within the target cells. This strategy aims to overcome the initial absorption barrier while ensuring the active drug is available at its site of action.
Q4: I am observing a significant difference in the activity of a this compound benzyl ester prodrug in my cell-based assay compared to a cell-free assay. Why is this happening?
A4: This is a common and expected observation for this class of compounds. In a cell-based assay, the more hydrophobic prodrug can more readily cross the cell membrane. Once inside the cell, esterases cleave the ester bond, releasing the active, more potent parent compound. In a cell-free assay (e.g., an in vitro translation system), there is a lack of cellular machinery, including esterases, to convert the prodrug to its active form. Therefore, the prodrug itself may show lower activity in a cell-free system. This discrepancy is a good indicator that the prodrug strategy is functioning as intended.
Troubleshooting Guides
Issue 1: Low or Inconsistent Activity in Cell-Based Read-through Assays
| Potential Cause | Troubleshooting Steps |
| Poor Cell Health | Ensure cells are healthy, viable (>95%), and in the logarithmic growth phase before starting the assay. Avoid using cells that have been passaged too many times. |
| Suboptimal Cell Seeding Density | Titrate the cell seeding density to find the optimal number of cells per well that gives the best signal-to-noise ratio. Overcrowding or sparse cell distribution can lead to variability. |
| Inefficient Transfection (for reporter assays) | Optimize transfection parameters, including the ratio of transfection reagent to DNA, DNA concentration, and incubation times. Use high-quality, endotoxin-free plasmid DNA. |
| Inconsistent Compound Concentration | Ensure accurate and consistent pipetting of the test compounds. Use calibrated pipettes and prepare serial dilutions carefully. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples as they are prone to evaporation. Fill the perimeter wells with sterile media or PBS to maintain humidity. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses and lead to inconsistent results. |
Issue 2: High Background Signal in Read-through Assays
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of the Compound | Determine if the test compound itself fluoresces at the excitation and emission wavelengths of the reporter protein. If so, include a "compound only" control to measure and subtract this background. |
| Non-specific Binding | Optimize blocking steps by increasing the concentration or duration of the blocking agent. The inclusion of a mild non-ionic detergent like Tween-20 in wash buffers can help reduce non-specific binding. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Microbial contamination can lead to a high background signal. |
| Suboptimal Antibody Concentrations (for ELISA-based detection) | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal and minimizes background. |
| Insufficient Washing | Increase the number and/or volume of wash steps between antibody incubations to remove unbound reagents effectively. |
Data Presentation
Table 1: Qualitative Comparison of this compound and its Prodrug Derivatives
| Compound | Description | Relative Read-through Activity (Cell-Based) | Key Characteristic | Reference |
| This compound | Parent Compound | Moderate | Polar molecule | |
| Derivative 9b (TCP-112) | One carbon shorter derivative | Higher than this compound | Optimized core structure for activity | |
| Derivative 17e (TCP-182) | meta-chlorobenzyl ester of 9b | Higher than 9b | Prodrug with increased hydrophobicity |
Note: This table is based on qualitative and relative activity data from the cited literature. Specific quantitative pharmacokinetic parameters were not available in the public domain at the time of this review.
Experimental Protocols
Protocol 1: General Workflow for Evaluating Prodrug Conversion in Cell Lysates
This protocol outlines a general method to confirm the conversion of a benzyl ester prodrug to its active parent compound by intracellular esterases.
1. Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HEK293, HeLa) in a multi-well plate at an optimized density.
-
Allow cells to adhere and reach approximately 80-90% confluency.
-
Treat the cells with the this compound prodrug at various concentrations and time points. Include a vehicle-treated control.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape the cells and collect the lysate.
3. Sample Preparation:
-
Centrifuge the cell lysate to pellet cellular debris.
-
Collect the supernatant.
-
Perform a protein precipitation step to remove proteins that may interfere with analysis. A common method is to add three volumes of ice-cold acetonitrile (B52724), vortex, and centrifuge at high speed.
-
Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
4. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of both the prodrug and the parent compound (this compound derivative).
-
The appearance of the parent compound in the cell lysate over time confirms intracellular conversion.
Protocol 2: General Procedure for In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for a preliminary pharmacokinetic study. Specific details should be optimized based on the compound's properties and the analytical method.
1. Animal Dosing:
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Use healthy, adult mice (e.g., C57BL/6 or BALB/c) of a specific sex and age range.
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Formulate the this compound prodrug in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).
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Administer a single dose of the compound to a cohort of mice.
2. Blood Sampling:
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Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, retro-orbital sinus).
-
Use an appropriate anticoagulant (e.g., EDTA, heparin).
-
Process the blood samples by centrifugation to obtain plasma.
3. Plasma Sample Preparation:
-
Store plasma samples at -80°C until analysis.
-
For analysis, thaw the plasma samples and perform protein precipitation by adding a solvent like acetonitrile containing an internal standard.
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant for analysis.
4. LC-MS/MS Quantification:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the prodrug and the active parent compound in plasma.
-
Construct a standard curve using blank plasma spiked with known concentrations of the analytes.
5. Pharmacokinetic Analysis:
-
Plot the plasma concentration of the prodrug and the active metabolite versus time.
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.
Visualizations
Caption: Prodrug strategy for improved cellular uptake.
References
Validation & Comparative
A Head-to-Head Comparison: 3-epi-Deoxynegamycin and G418 for In Vitro Readthrough Efficiency
For researchers in the fields of molecular biology, genetics, and drug development, the ability to induce translational readthrough of premature termination codons (PTCs) holds significant therapeutic promise for a multitude of genetic disorders. Among the compounds investigated for this purpose, the aminoglycoside G418 and the natural product derivative 3-epi-deoxynegamycin (B13945071) have emerged as notable candidates. This guide provides an objective comparison of their in vitro readthrough efficiency, supported by experimental data and detailed methodologies.
Executive Summary
Both this compound and G418 have demonstrated the ability to promote the readthrough of nonsense mutations in various in vitro models. G418, a well-established aminoglycoside antibiotic, is known for its potent but often cytotoxic readthrough activity. In contrast, this compound, a derivative of a natural dipeptidic antibiotic, and its analogues have shown promising readthrough capabilities, in some cases surpassing G418, with potentially lower toxicity. The choice between these two compounds will likely depend on the specific nonsense codon, the experimental cell model, and the desired balance between efficacy and cellular health.
Quantitative Data Summary
The following table summarizes the in vitro readthrough efficiency of this compound and its derivatives in comparison to G418. The data is compiled from studies utilizing dual-reporter assays, a common method for quantifying readthrough efficacy.
| Compound | Concentration | Cell Line | Nonsense Codon | Readthrough Efficiency (Relative to Control/Compound) | Reference |
| This compound (2) | 200 µM | COS-7 | TGA | Stronger than (+)-Negamycin (1) | [1] |
| Derivative 9b (TCP-112) | 200 µM | COS-7 | TGA | 4.28 times stronger than this compound (2) | [1] |
| Derivative 17e (TCP-182) | 200 µM | COS-7 | TGA | More potent than derivative 9b | [1] |
| Derivative 13x (TCP-1109) | 200 µM | COS-7 | TGA | ~4 times higher than derivative 7; ~2 times higher than G418 | [2] |
| G418 | 300 µg/ml | AD293 | UAG A | 2.7 ± 0.1-fold increase | [3] |
| G418 | 300 µg/ml | HeLa | UAG A | 8.8 ± 1.4-fold increase | [3] |
| G418 | 300 µg/ml | C2C12 | UAG A | 6.6 ± 0.8-fold increase | [3] |
| G418 | 300 µg/ml | N2a | UAG A | 2.2 ± 0.1-fold increase | [3] |
| G418 | 1000 µg/ml | AD293 | UAG A | 5.5 ± 0.3-fold increase | [3] |
| G418 | 1000 µg/ml | AD293 | UGA C | 21.02-fold increase | [3] |
| G418 | 200 µM | COS-7 | TGA | Readthrough Ratio: 7.43 | [2] |
| G418 | 200 µM | COS-7 | TAG | Readthrough Ratio: 7.86 | [2] |
| G418 | 200 µM | COS-7 | TAA | Readthrough Ratio: 4.78 | [2] |
Mechanism of Action
The mechanisms by which this compound and G418 induce readthrough are distinct. G418, like other aminoglycosides, binds to the decoding center of the ribosome. This interaction reduces the fidelity of translation, leading to the misincorporation of a near-cognate tRNA at the premature termination codon, thus allowing the ribosome to continue translation.[4][5]
The precise mechanism of this compound and its derivatives is not as fully elucidated. However, it is known that these compounds are selective for eukaryotic ribosomes and do not exhibit the antimicrobial activity characteristic of aminoglycosides.[6][7] This suggests a different mode of interaction with the ribosomal machinery. Some evidence points towards binding to the polypeptide exit tunnel of the 50S ribosomal subunit.[5]
Experimental Protocols
The following is a generalized protocol for a cell-based dual-reporter assay used to evaluate the readthrough efficiency of compounds like this compound and G418.
Dual-Luciferase Reporter Assay for Readthrough Efficiency
1. Plasmid Construct:
-
A dual-reporter plasmid is engineered. This plasmid typically contains a constitutively expressed reporter gene (e.g., Renilla luciferase) and a second reporter gene (e.g., Firefly luciferase) downstream of a premature termination codon (e.g., TGA, TAA, or TAG). The Renilla luciferase serves as an internal control for transfection efficiency and cell viability. The Firefly luciferase is only expressed if readthrough of the PTC occurs.
2. Cell Culture and Transfection:
-
A suitable mammalian cell line (e.g., COS-7, HEK293) is cultured in appropriate media.
-
Cells are seeded into 96-well plates and allowed to adhere.
-
The dual-reporter plasmid is transfected into the cells using a standard transfection reagent.
3. Compound Treatment:
-
After a post-transfection period (e.g., 24 hours), the culture medium is replaced with fresh medium containing the test compound (this compound, G418, or derivatives) at various concentrations. A vehicle control (e.g., DMEM) is also included.
4. Incubation:
-
The cells are incubated with the compounds for a specified period (e.g., 24-48 hours).
5. Cell Lysis and Luciferase Assay:
-
The cells are washed and then lysed.
-
The activities of both Firefly and Renilla luciferases in the cell lysate are measured using a luminometer and a dual-luciferase assay kit.
6. Data Analysis:
-
The readthrough efficiency is calculated as the ratio of Firefly luciferase activity to Renilla luciferase activity.
-
This ratio is then normalized to the vehicle control to determine the fold-induction of readthrough.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the dual-luciferase reporter assay for assessing readthrough efficiency.
References
- 1. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Negamycin-Based Potent Readthrough Derivative Effective against TGA-Type Nonsense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translational readthrough by the aminoglycoside geneticin (G418) modulates SMN stability in vitro and improves motor function in SMA mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of natural products possessing selective eukaryotic readthrough activity: this compound and its leucine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-epi-Deoxynegamycin and PTC124 for Nonsense Suppression Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two promising small molecules in the field of nonsense suppression therapy: 3-epi-Deoxynegamycin and its derivatives, and PTC124 (Ataluren). The goal of these therapies is to overcome premature termination codons (PTCs) that arise from nonsense mutations, thereby restoring the production of full-length, functional proteins. This guide synthesizes available experimental data to facilitate informed decisions in research and drug development.
Introduction to Nonsense Suppression
Nonsense mutations introduce a premature stop codon (UAA, UAG, or UGA) into the coding sequence of a gene, leading to the production of a truncated, non-functional protein. This is the underlying cause of numerous genetic disorders. Nonsense suppression is a therapeutic strategy that aims to induce the ribosome to read through these PTCs, allowing for the synthesis of a full-length protein. This is often achieved with small molecules that modulate the fidelity of translation.
Mechanism of Action
Both this compound and PTC124 function by inducing ribosomal readthrough of PTCs. However, their precise interactions with the ribosome and their effects on other cellular pathways, such as nonsense-mediated mRNA decay (NMD), may differ.
PTC124 (Ataluren): This orally bioavailable drug promotes the insertion of a near-cognate aminoacyl-tRNA at the site of a PTC, allowing translation to continue.[1] The primary mechanism of PTC124 is believed to be a direct interaction with the ribosome, leading to a conformational change that reduces the efficiency of translation termination at PTCs.[2] While some early reports were conflicting, the general consensus is that PTC124 does not significantly inhibit the NMD pathway, which is responsible for degrading mRNAs containing PTCs.[3] PTC124 has shown a bell-shaped dose-response curve in some studies, where efficacy decreases at higher concentrations.[2][4]
This compound and its Derivatives: this compound is a natural product that, like its parent compound (+)-negamycin, exhibits readthrough activity. Structure-activity relationship (SAR) studies have led to the development of more potent derivatives, such as TCP-112 and its prodrug TCP-182. A key advantage of these negamycin analogs is their lack of antimicrobial activity, which mitigates the risk of promoting antibiotic resistance. Some evidence suggests that negamycin derivatives may have a positive effect against NMD, which would be a significant advantage by increasing the amount of target mRNA available for readthrough. However, the precise mechanism of this effect is not yet fully elucidated.
Quantitative Performance Data
The following tables summarize the available quantitative data for the nonsense suppression activity of PTC124 and derivatives of this compound. It is important to note that a direct head-to-head comparison in the same experimental system is not yet available in the published literature.
Table 1: In Vitro Readthrough Efficacy of PTC124 (Ataluren)
| Model System | Nonsense Mutation | Readthrough Efficiency/Activity | Reference |
| 293T/17 cells | Human BMP4 cDNA (p.Arg198) | ~2-5.5% rescue anticipated | |
| 293T/17 cells | Human BMP4 cDNA (p.Glu213) | ~2-5.5% rescue anticipated | |
| mdx mouse myotubes | Dystrophin nonsense mutation | Dose-dependent increase in dystrophin | |
| Human primary muscle cells | Dystrophin nonsense mutation | Dose-dependent increase in dystrophin |
Table 2: In Vitro Readthrough Efficacy of this compound Derivatives
| Compound | Model System | Nonsense Mutation (PTC) | Readthrough Activity/Efficiency | Reference |
| This compound (2) | COS-7 cells (dual luciferase) | TGA | Stronger than (+)-negamycin (1) | |
| TCP-112 (9b) | COS-7 cells (dual luciferase) | TGA | 4.28-fold higher than (+)-negamycin (1) | |
| TCP-182 (17e, prodrug of 9b) | COS-7 cells (dual luciferase) | TGA | More potent than TCP-112 | |
| TCP-1109 (13x) | COS-7 cells (dual luciferase) | TGA (DMD-derived) | ~4-fold higher than TCP-112 | |
| TCP-1109 (13x) | Cellular model (endogenous p53) | R213X (TGA) | 3-fold higher than G418 (200 µM) | |
| TCP-1109 (13x) | Cell-based reporter assay | R3381X (TGA, DMD) | 7.30% | |
| TCP-1109 (13x) | Cell-based reporter assay | R213X (TGA, TP53) | 2.25% | |
| TCP-1109 (13x) | Cell-based reporter assay | G542X (TGA, CFTR) | 2.25% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate these compounds.
Dual-Luciferase Reporter Assay for Readthrough Activity
This is a common in vitro method to quantify the readthrough efficiency of a nonsense codon.
-
Vector Construction: A plasmid is engineered to contain two reporter genes, typically Renilla luciferase (upstream) and Firefly luciferase (downstream), separated by a linker containing a premature termination codon (e.g., TGA, TAG, or TAA). A control plasmid without the PTC is also used to determine 100% readthrough.
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., COS-7 or HEK293T) is cultured and then transfected with the reporter plasmids.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (e.g., this compound derivatives or PTC124) for a specified period (e.g., 24-48 hours).
-
Lysis and Luciferase Assay: The cells are lysed, and the activities of both Renilla and Firefly luciferases are measured sequentially using a luminometer.
-
Data Analysis: The readthrough efficiency is calculated as the ratio of Firefly to Renilla luciferase activity for the PTC-containing vector, normalized to the ratio obtained from the control vector without the PTC.
In Vivo Efficacy Assessment in mdx Mice (Duchenne Muscular Dystrophy Model)
The mdx mouse model, which has a nonsense mutation in the dystrophin gene, is frequently used to assess the in vivo efficacy of nonsense suppression therapies.
-
Animal Model: mdx mice are used as the experimental group, with wild-type mice serving as a positive control for dystrophin expression.
-
Compound Administration: The test compound is administered to the mdx mice, typically through oral gavage or as a supplement in their diet or drinking water, for a specified duration (e.g., 2-8 weeks). A placebo group of mdx mice receives the vehicle control.
-
Functional Assessment: Muscle function can be assessed using methods like the four-limb grip strength test or by measuring the resistance of muscles to contraction-induced injury ex vivo.
-
Biochemical Analysis: At the end of the treatment period, muscle tissues (e.g., tibialis anterior, diaphragm, heart) are harvested. Dystrophin expression is quantified by Western blotting and visualized by immunofluorescence staining. Serum levels of creatine (B1669601) kinase (CK), a marker of muscle damage, can also be measured.
Visualizations
Signaling Pathway: Nonsense-Mediated mRNA Decay (NMD)
Caption: The mammalian nonsense-mediated mRNA decay (NMD) pathway.
Experimental Workflow: Dual-Luciferase Reporter Assay
Caption: Workflow for a dual-luciferase nonsense suppression assay.
Conclusion and Future Directions
Both PTC124 and the derivatives of this compound represent promising avenues for the treatment of genetic disorders caused by nonsense mutations.
PTC124 (Ataluren) has the advantage of being extensively studied in both preclinical and clinical settings, with a well-documented safety profile in humans. However, its clinical efficacy has been modest in some trials, and it exhibits a complex dose-response relationship.
This compound derivatives are at an earlier stage of development but show high potency in in vitro assays. Their lack of antimicrobial activity is a significant benefit, and the potential to also inhibit NMD could provide a synergistic effect, though this requires further investigation. The development of prodrugs like TCP-182 may also improve their pharmacokinetic properties.
References
- 1. Use of PTC124 for nonsense suppression therapy targeting BMP4 nonsense variants in vitro and the bmp4st72 allele in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to 3-epi-Deoxynegamycin's Activity Across Different Nonsense Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-epi-Deoxynegamycin's performance in promoting readthrough of nonsense mutations, with a focus on its activity across different premature termination codons (PTCs). We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways to offer a comprehensive resource for researchers in the field of genetic diseases and drug development.
Introduction to This compound (B13945071)
This compound is a naturally occurring small molecule that has emerged as a promising agent for the treatment of genetic diseases caused by nonsense mutations. Unlike traditional aminoglycoside antibiotics that also promote translational readthrough, this compound and its derivatives exhibit potent readthrough activity in eukaryotic cells without the associated antimicrobial effects, thereby reducing the risk of antibiotic resistance.[1][2] This selective activity makes it an attractive candidate for further therapeutic development.
Comparative Analysis of Readthrough Activity
The efficacy of this compound and its derivatives has been evaluated against different nonsense mutations (TGA, TAG, and TAA) and compared with other known readthrough agents, such as the aminoglycoside G418 and the parent compound (+)-Negamycin.
Performance Against TGA Nonsense Codon
Initial studies focused on the TGA premature termination codon, a common nonsense mutation in many genetic disorders. In a cell-based dual-luciferase reporter assay, this compound demonstrated superior readthrough activity compared to its parent compound, (+)-Negamycin.
Table 1: Comparative Readthrough Activity Against TGA Nonsense Codon [3]
| Compound | Concentration (µM) | Readthrough Activity (Ratio) |
| Control | - | 1.00 |
| (+)-Negamycin | 200 | 2.15 |
| This compound | 200 | 2.98 |
| G418 | 200 | 7.43 |
Data sourced from a dual-luciferase reporter assay in COS-7 cells.
While G418 shows higher readthrough activity at the same concentration, the development of derivatives of this compound has led to compounds with significantly enhanced potency.
Activity Across TGA, TAG, and TAA Nonsense Codons
A more potent derivative of this compound, TCP-1109, has been synthesized and evaluated for its activity against all three nonsense codons. This provides a broader understanding of its potential applicability to a wider range of genetic diseases.
Table 2: Comparative Readthrough Activity of TCP-1109 Across Different Nonsense Codons [4]
| Compound | Concentration (µM) | Readthrough Activity (Ratio) - TGA | Readthrough Activity (Ratio) - TAG | Readthrough Activity (Ratio) - TAA |
| Control | - | 1.00 | 1.00 | 1.00 |
| TCP-1109 | 200 | 14.8 | 11.2 | 6.45 |
| G418 | 200 | 7.43 | 7.86 | 4.78 |
Data sourced from a dual-luciferase reporter assay in COS-7 cells.
These results indicate that the derivative TCP-1109 not only surpasses the readthrough activity of G418 against the TGA codon but also demonstrates significant activity against TAG and TAA codons, highlighting its broad-spectrum potential.
Comparison with Ataluren (PTC124)
Experimental Protocols
The following is a detailed methodology for the dual-luciferase reporter assay, a key experiment used to quantify the readthrough activity of compounds like this compound.
Dual-Luciferase Reporter Assay for Nonsense Readthrough
Objective: To quantify the efficiency of a compound in promoting readthrough of a specific premature termination codon (PTC).
Principle: This assay utilizes a plasmid vector containing two reporter genes, typically Renilla luciferase and Firefly luciferase, separated by a nonsense mutation. The upstream Renilla luciferase is constitutively expressed and serves as an internal control for transfection efficiency and cell viability. The downstream Firefly luciferase is only expressed if the ribosome reads through the intervening PTC. The ratio of Firefly to Renilla luciferase activity is therefore a measure of readthrough efficiency.
Materials:
-
HEK293 or COS-7 cells
-
Dual-luciferase reporter plasmid containing a PTC (e.g., pGL3-Renilla-PTC-Firefly)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM) and supplements
-
Test compounds (e.g., this compound, G418)
-
Dual-luciferase assay reagent kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with the dual-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., G418).
-
Incubation: Incubate the cells with the compounds for 48 hours.
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay:
-
Transfer the cell lysate to a white-walled 96-well luminometer plate.
-
Add the Firefly luciferase substrate and measure the luminescence (Firefly activity).
-
Add the Stop & Glo® reagent (which quenches the Firefly signal and contains the Renilla luciferase substrate) and measure the luminescence again (Renilla activity).
-
-
Data Analysis: Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each well. Normalize the results to the vehicle control to determine the fold-increase in readthrough.
Visualizing the Mechanisms of Action
To understand how this compound exerts its effect, it is important to visualize the key cellular pathways involved in nonsense mutations: Nonsense-Mediated mRNA Decay (NMD) and Translational Readthrough.
Nonsense-Mediated mRNA Decay (NMD) Pathway
Caption: The Nonsense-Mediated mRNA Decay (NMD) pathway targets mRNAs with premature termination codons for degradation.
Translational Readthrough Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of natural products possessing selective eukaryotic readthrough activity: this compound and its leucine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Negamycin-Based Potent Readthrough Derivative Effective against TGA-Type Nonsense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Assessing the Specificity of 3-epi-Deoxynegamycin for Premature Termination Codons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The suppression of premature termination codons (PTCs) represents a promising therapeutic strategy for a multitude of genetic disorders. This guide provides an objective comparison of 3-epi-Deoxynegamycin (B13945071) and its derivatives with other notable PTC readthrough agents, namely the aminoglycoside G418 (Geneticin) and the non-aminoglycoside ataluren (B1667667) (PTC124). The following sections detail the specificity, efficacy, and potential off-target effects of these compounds, supported by experimental data and protocols to aid in the evaluation and design of future research.
Comparative Analysis of PTC Readthrough Agents
The ideal PTC readthrough drug should exhibit high efficiency in suppressing nonsense mutations with minimal impact on the fidelity of normal translation termination and low cellular toxicity. This section compares this compound and its analogs against G418 and ataluren based on these critical parameters.
Readthrough Efficiency
The ability of a compound to induce the ribosome to read through a PTC is the primary measure of its potential therapeutic efficacy. This is often quantified using reporter assays, such as the dual-luciferase system, where readthrough efficiency is expressed as the percentage of full-length protein produced from a construct containing a PTC, relative to a construct with a wild-type sequence.
| Compound/Derivative | Target PTC | Readthrough Efficiency (%) | Cell Line | Comments |
| This compound Derivative (TCP-1109) | TGA (DMD) | ~2.25 - 7.30 | COS-7 | Showed higher readthrough for some TGA codons compared to G418.[1] |
| TGA (TP53 R213X) | ~7.30 | COS-7 | [1] | |
| TGA (CFTR G542X) | ~2.25 | COS-7 | [1] | |
| TAG | Lower than TGA | COS-7 | Generally exhibits a preference for the TGA stop codon.[1] | |
| TAA | Lower than TGA | COS-7 | [1] | |
| G418 (Geneticin) | TGA | ~1.62 - 7.25 | Various | Efficiency is highly dependent on the PTC sequence context. |
| TAG | ~7.86 | COS-7 | [1] | |
| TAA | ~4.78 | COS-7 | [1] | |
| Ataluren (PTC124) | UGA, UAG, UAA | Variable | Various | Efficacy is debated; some studies report minimal to no readthrough activity in certain reporter assays.[2] |
Note: Direct comparison of absolute efficiency is challenging due to variations in experimental conditions across different studies. The data presented should be interpreted as indicative of relative potency under the specified conditions.
Specificity and Off-Target Effects
A critical aspect of a PTC readthrough drug's safety and efficacy is its specificity for premature stop codons over normal termination codons (NTCs). Off-target effects can lead to the production of aberrant proteins with potentially toxic functions.
| Compound | Specificity for PTCs vs. NTCs | Other Off-Target Effects |
| This compound & Derivatives | High. Lacks the antimicrobial activity of its parent compound, (+)-negamycin, suggesting specificity for eukaryotic ribosomes.[3][4][5][6] | No significant off-target effects on normal termination have been reported. |
| G418 (Geneticin) | Low. Known to induce readthrough of normal termination codons, potentially leading to the synthesis of proteins with C-terminal extensions. | Ototoxicity and nephrotoxicity are well-documented side effects, limiting long-term clinical use.[3] |
| Ataluren (PTC124) | The mechanism is debated. Some studies suggest it does not promote readthrough of normal stop codons.[2] However, other reports indicate that its apparent activity in some assays may be due to off-target effects on the reporter enzyme (e.g., firefly luciferase) rather than true readthrough.[7][8] | Potential for interference with luciferase-based assays. |
Toxicity Profile
The therapeutic window of a PTC readthrough agent is determined by its efficacy versus its toxicity. Compounds with high cellular toxicity are unsuitable for chronic treatment regimens.
| Compound | Reported Toxicity |
| This compound & Derivatives | Low toxicity has been reported.[4][5] Specific quantitative data such as IC50 values are not widely available in the reviewed literature. |
| G418 (Geneticin) | High in vivo toxicity, including nephrotoxicity and ototoxicity, which are major barriers to its clinical application.[3] |
| Ataluren (PTC124) | Generally considered to have a favorable safety profile with most adverse events being mild to moderate.[1] |
Experimental Protocols
To facilitate the independent assessment of PTC readthrough compounds, detailed methodologies for key experiments are provided below.
Dual-Luciferase Reporter Assay for PTC Readthrough
This is the most common method for quantifying the readthrough efficiency of a test compound. It utilizes a plasmid vector containing two reporter genes, typically Renilla luciferase (upstream) and Firefly luciferase (downstream), separated by a linker containing a PTC. The Renilla luciferase serves as an internal control for transfection efficiency and overall protein synthesis.
Materials:
-
Mammalian cell line (e.g., HEK293T, COS-7)
-
Dual-luciferase reporter plasmid with a PTC of interest
-
Control dual-luciferase plasmid with a wild-type sequence
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Test compounds (this compound, G418, Ataluren)
-
Dual-Luciferase® Reporter Assay System (e.g., from Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PTC-containing or wild-type control dual-luciferase reporter plasmid.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and then add Passive Lysis Buffer.
-
Luciferase Assay:
-
Transfer the cell lysate to a white-walled 96-well plate.
-
Add Luciferase Assay Reagent II (LAR II) to measure Firefly luciferase activity.
-
Add Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well.
-
Normalize the ratios from the PTC-containing plasmid-transfected cells to the ratio from the wild-type plasmid-transfected cells to determine the percentage of readthrough.
-
Western Blot for Confirmation of Full-Length Protein Restoration
Western blotting is essential to visually confirm the production of a full-length protein resulting from PTC readthrough. This technique separates proteins by size, allowing for the detection of both the truncated and the full-length protein products.
Materials:
-
Cell or tissue lysates from treated and untreated samples
-
Protein lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the protein of interest
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The presence of a band at the expected molecular weight of the full-length protein in treated samples indicates successful readthrough.
Visualizations
To further clarify the concepts and workflows discussed, the following diagrams are provided.
Caption: Mechanism of PTC Readthrough.
Caption: Dual-Luciferase Assay Workflow.
Conclusion
This compound and its derivatives represent a promising class of PTC readthrough agents. Their key advantage lies in their high specificity for eukaryotic ribosomes, as evidenced by the lack of antimicrobial activity, and a favorable toxicity profile compared to aminoglycosides like G418. While G418 can be a potent readthrough agent, its clinical utility is hampered by significant off-target effects and toxicity. The efficacy of ataluren remains a subject of debate, with some studies suggesting its activity may be assay-dependent.
For researchers in the field, this compound warrants further investigation. Future studies should focus on direct, quantitative comparisons of readthrough efficiency against other agents under standardized conditions, a thorough evaluation of potential off-target effects on normal translation termination, and comprehensive in vivo toxicity and efficacy studies. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for the continued development of safe and effective therapies for genetic diseases caused by nonsense mutations.
References
- 1. Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ataluren as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Study of Leucyl-3- epi-deoxynegamycin for Potent Premature Termination Codon Readthrough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of natural products possessing selective eukaryotic readthrough activity: this compound and its leucine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Lack of Premature Termination Codon Read-Through Efficacy of PTC124 (Ataluren) in a Diverse Array of Reporter Assays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-epi-Deoxynegamycin Derivatives as Potent Readthrough Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of synthesized derivatives of 3-epi-Deoxynegamycin, a promising natural product for the treatment of genetic diseases caused by nonsense mutations. The data presented is based on structure-activity relationship (SAR) studies aimed at developing more potent readthrough drug candidates with minimal antimicrobial activity.[1][2][3] This document summarizes key quantitative data, details the experimental methodologies used for potency assessment, and visualizes the underlying mechanism of action.
Data Summary
The potency of this compound derivatives was evaluated based on their ability to induce readthrough of a premature termination codon (PTC) in a cell-based reporter assay. The results are expressed as a ratio of luciferase to β-galactosidase activity, where a higher ratio indicates greater readthrough efficiency. The parent compound, this compound (2), and the known readthrough agent, (+)-Negamycin (1), were used as reference compounds.[1]
| Compound | Description | Readthrough Activity Ratio (TGA) |
| (+)-Negamycin (1) | Natural antibiotic with readthrough activity | 2.51 |
| This compound (2) | Natural analogue with higher readthrough activity and low antimicrobial activity | 3.23 |
| Derivative 9a | One carbon longer side chain than 2 | 2.87 |
| Derivative 9b | One carbon shorter side chain than 2 | 4.28 |
| Derivative 9c | Two carbon shorter side chain than 2 | 1.95 |
| Derivative 17e | m-chlorobenzyl ester prodrug of 9b | 3.58 (cell-based) / 1.23 (cell-free) |
Key Findings:
-
Native this compound (2) demonstrates stronger readthrough activity than (+)-Negamycin (1).[1]
-
Modifying the carbon chain length of the β-amino acid residue significantly impacts potency. Derivative 9b , with a one-carbon shorter side chain, exhibited the highest readthrough activity among the tested analogues.[1][2]
-
The ester prodrug strategy was effective in enhancing cellular potency. Derivative 17e , a meta-chlorobenzyl ester of 9b, showed potent activity in the cell-based assay, suggesting improved cell permeability and subsequent hydrolysis to the active compound 9b.[1][3] The significantly lower activity of 17e in a cell-free system supports its function as a prodrug.[1][4]
Experimental Protocols
The following methodologies were employed to determine the readthrough potency of the this compound derivatives.
Cell-Based Readthrough Reporter Assay
This assay quantifies the ability of a compound to induce readthrough of a premature termination codon (PTC) in a cellular context.
-
Cell Line: COS-7 cells were used for this assay.
-
Reporter Plasmid: A dual-reporter plasmid was constructed to encode β-galactosidase and luciferase genes. These two genes were connected by a nucleotide sequence containing a TGA nonsense codon, which acts as a PTC.
-
Transfection: COS-7 cells were transfected with the dual-reporter plasmid.
-
Compound Treatment: The transfected cells were treated with the test compounds at a concentration of 200 μM.
-
Assay Principle: In this system, β-galactosidase is expressed constitutively as it is located upstream of the PTC. The luciferase gene, positioned downstream, is only expressed if the ribosome reads through the TGA stop codon.
-
Data Analysis: The readthrough efficiency was determined by measuring the enzymatic activities of both luciferase and β-galactosidase. The ratio of luciferase activity to β-galactosidase activity was calculated to normalize for transfection efficiency and cell viability. A higher ratio indicates more potent readthrough activity.
Cell-Free Protein Expression Assay
This in vitro system directly measures the readthrough activity of compounds without the influence of cell permeability and metabolism.
-
System: A commercially available cell-free protein expression system was utilized.
-
Template: A similar reporter construct with a TGA nonsense codon between two reporter genes was used as the template for in vitro transcription and translation.
-
Compound Addition: The test compounds were added directly to the cell-free reaction mixture at a concentration of 20 μM.
-
Analysis: The readthrough activity was quantified by measuring the expression of the downstream reporter protein. This assay was crucial in demonstrating that derivative 17e functions as a prodrug, as its activity was significantly lower in this system compared to the cell-based assay.[1][4]
Visualizations
Mechanism of Action: Readthrough of Premature Termination Codons
The following diagram illustrates the mechanism by which this compound derivatives promote the readthrough of a premature termination codon (PTC), leading to the synthesis of a full-length, functional protein.
Caption: Mechanism of PTC Readthrough.
Experimental Workflow: Cell-Based Reporter Assay
This diagram outlines the workflow for evaluating the readthrough potency of the derivatives using the dual-reporter cell-based assay.
Caption: Cell-Based Readthrough Assay Workflow.
References
- 1. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Evaluating 3-epi-Deoxynegamycin's Potential Efficacy in Patient-Derived Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential efficacy of 3-epi-Deoxynegamycin, a novel readthrough compound, in patient-derived cancer cell lines. Given the absence of direct experimental data on this compound in oncological models, this document leverages its known mechanism of action—the suppression of nonsense mutations—to draw comparisons with established readthrough agents that have been investigated in cancer contexts. The objective is to offer a structured approach for researchers seeking to explore the anti-cancer potential of this and similar emerging therapeutics.
Introduction to this compound and Readthrough Therapy in Cancer
This compound is a natural product identified for its potent ability to induce translational readthrough of premature termination codons (PTCs) in eukaryotic cells, without the significant antimicrobial activity associated with its analogue, (+)-Negamycin.[1][2][3][4][5] This mechanism holds therapeutic promise for genetic diseases caused by nonsense mutations, such as Duchenne muscular dystrophy.
In the context of oncology, this readthrough activity is highly relevant. A significant percentage of cancers are driven by nonsense mutations in critical tumor suppressor genes, such as TP53 and APC (Adenomatous Polyposis Coli). These mutations result in truncated, non-functional proteins, leading to uncontrolled cell proliferation. Readthrough compounds offer a therapeutic strategy to restore the synthesis of full-length, functional tumor suppressor proteins, thereby potentially halting cancer progression.
This guide will compare the hypothetical efficacy of this compound with two well-characterized readthrough-inducing agents, the aminoglycoside G418 and the small molecule PTC124 (Ataluren), which have been evaluated in cancer cell line models.
Comparative Efficacy in Patient-Derived Models: A Prospective Outlook
While no data exists for this compound, the following tables summarize the kind of quantitative data that would be essential for its evaluation, with example data from comparator compounds G418 and PTC124 in cancer cell lines harboring nonsense mutations.
Table 1: Comparative In Vitro Efficacy of Readthrough Compounds on Cell Viability
| Compound | Cell Line (Cancer Type) | Target Gene (Nonsense Mutation) | IC50 (µM) | Citation |
| This compound | Hypothetical | e.g., TP53 (R213X) | To be determined | N/A |
| G418 | HDQ-P1 (Breast Carcinoma) | TP53 (R213X) | ~200 | |
| PTC124 (Ataluren) | HDQ-P1 (Breast Carcinoma) | TP53 (R213X) | >50 (low cytotoxicity) |
Table 2: Comparative Readthrough Efficiency
| Compound | Cell Line/Model | Target Gene (Nonsense Mutation) | Readthrough Efficiency (%) | Assay Method | Citation |
| This compound | Hypothetical | e.g., TP53 (R213X) | To be determined | Luciferase Reporter Assay | N/A |
| G418 | p53-null H1299 cells (transfected) | TP53 (R213X - TGA) | ~12% | Western Blot | |
| PTC124 (Ataluren) | p53-null H1299 cells (transfected) | TP53 (R213X - TGA) | Lower than G418, variable | Luciferase Reporter Assay |
Signaling Pathways and Experimental Workflows
The restoration of tumor suppressor proteins like p53 can reactivate critical signaling pathways that control cell cycle arrest and apoptosis. The diagrams below illustrate these pathways and a typical experimental workflow for evaluating readthrough compounds.
Caption: Restoration of p53 signaling by a readthrough compound.
Caption: Workflow for testing this compound in PDCs.
Detailed Experimental Protocols
To ensure reproducibility and standardization, the following are detailed protocols for key experiments essential for validating the efficacy of a readthrough compound like this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on patient-derived cancer cell lines and calculate the IC50 value.
Materials:
-
Patient-derived cancer cell lines (PDCs)
-
Complete cell culture medium (e.g., DMEM/F-12) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound and comparator compounds (e.g., G418)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed PDCs into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and comparator compounds in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only wells as a negative control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for Full-Length Protein Restoration
Objective: To qualitatively and quantitatively assess the production of full-length tumor suppressor protein following treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE gels, running and transfer buffers)
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-APC) and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Culture PDCs in 6-well plates and treat with various concentrations of the readthrough compound for 48-72 hours.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
Capture the signal using an imaging system. Densitometry analysis can be used to quantify the relative amount of full-length protein, normalized to the loading control.
Conclusion and Future Directions
While this compound presents a promising profile as a selective eukaryotic readthrough agent, its therapeutic potential in cancer remains to be elucidated. This guide provides a foundational framework for its systematic evaluation in patient-derived cell lines. By employing the outlined comparative analyses and experimental protocols, researchers can rigorously assess its efficacy against existing readthrough compounds. Future studies should focus on establishing its activity spectrum across various cancer types with different nonsense mutations, understanding its impact on nonsense-mediated mRNA decay (NMD), and eventually progressing to more complex patient-derived models such as organoids and in vivo xenografts to better predict clinical outcomes.
References
- 1. Patient-Derived Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Patient-derived cell line, xenograft and organoid models in lung cancer therapy - Huo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Role of Patient-Derived Models of Cancer in Translational Oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-epi-Deoxynegamycin Readthrough Assay Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the readthrough efficiency of 3-epi-Deoxynegamycin and its derivatives against other well-known readthrough-inducing compounds. The data presented is sourced from peer-reviewed studies and is intended to assist researchers in evaluating the potential of these compounds for therapeutic applications in genetic disorders caused by nonsense mutations.
Comparative Readthrough Activity
The readthrough efficiency of this compound and its analogs has been evaluated in various studies, primarily using dual-reporter assays. These assays typically employ a plasmid containing a reporter gene (e.g., luciferase) downstream of a premature termination codon (PTC), with a second reporter (e.g., β-galactosidase or Renilla luciferase) serving as an internal control for normalization. The results are often expressed as a ratio of the readthrough reporter activity relative to the control reporter activity.
Below is a summary of the quantitative data from key studies, comparing the readthrough activity of this compound derivatives with the parent compound (+)-Negamycin and the widely used aminoglycoside, G418.
Table 1: Comparative Readthrough Activity of this compound Derivatives and Other Compounds
| Compound | Concentration | Readthrough Activity (Ratio relative to control) | Cell Line | PTC Sequence | Reference |
| (+)-Negamycin (1) | 200 µM | 1.83 | COS-7 | TGA | [1] |
| This compound (2) | 200 µM | 2.91 | COS-7 | TGA | [1] |
| Derivative 9b (TCP-112) | 200 µM | 4.28 | COS-7 | TGA | [1] |
| Derivative 17e (TCP-182) | 200 µM | 4.90 | COS-7 | TGA | [1] |
| G418 | 200 µM | 6.65 | COS-7 | TGA | [1] |
| Derivative 13x (TCP-1109) | 200 µM | ~4 times higher than derivative 7 (TCP-112) | COS-7 | TGA |
Table 2: Readthrough Efficiency of G418 and PTC124 (Ataluren)
| Compound | Concentration | Maximal Protein Restoration (% of Wild-Type) | Cell Line | Gene (Mutation) | Reference |
| G418 | Varies | 39.1 ± 2.4% | HEK293 | HERG (R1014X - TGA) | |
| Gentamicin | Varies | 18.6 ± 0.3% | HEK293 | HERG (R1014X - TGA) | |
| PTC124 (Ataluren) | Varies | 10.3 ± 1.0% | HEK293 | HERG (R1014X - TGA) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of readthrough compounds.
Dual-Luciferase Reporter Assay for Readthrough Efficiency
This assay is the cornerstone for quantifying the readthrough activity of test compounds.
a. Plasmid Construct:
A dual-reporter plasmid is engineered to contain two reporter genes. The first, typically Renilla luciferase, is under the control of a constitutive promoter and serves as an internal control for transfection efficiency and cell viability. The second reporter, firefly luciferase, is located downstream of a premature termination codon (PTC) sequence (e.g., TGA) derived from a relevant gene, such as the dystrophin gene. Expression of the firefly luciferase is dependent on the readthrough of the PTC.
b. Cell Culture and Transfection:
-
Cell Line: COS-7 cells (monkey kidney fibroblasts) are commonly used.
-
Seeding: Cells are seeded in 24-well plates at a density of 5 x 10^4 cells per well in 0.5 mL of complete growth medium (DMEM with 10% FBS) and incubated for 18-24 hours to reach 50-80% confluency.
-
Transfection:
-
For each well, 0.5 µg of the dual-reporter plasmid DNA is diluted in 100 µL of serum-free medium (e.g., Opti-MEM®).
-
A transfection reagent, such as Lipofectamine® LTX, is diluted according to the manufacturer's protocol and added to the diluted DNA. The mixture is incubated at room temperature for 25 minutes to allow for the formation of DNA-lipid complexes.
-
The growth medium is replaced with fresh complete medium, and the DNA-lipid complexes are added to the cells.
-
Cells are incubated at 37°C in a CO2 incubator for 18-24 hours.
-
c. Compound Treatment and Lysis:
-
After the initial incubation, the medium is replaced with fresh medium containing the test compound (e.g., this compound derivatives at 200 µM) or a vehicle control.
-
Cells are incubated for an additional 24-48 hours.
-
The cells are then washed with PBS and lysed using a passive lysis buffer. The cell lysate is collected after centrifugation to remove cellular debris.
d. Luminescence Measurement:
-
The activities of firefly and Renilla luciferases are measured sequentially from a single sample using a luminometer.
-
Luciferase Assay Reagent II is added to the cell lysate to measure the firefly luciferase activity.
-
Stop & Glo® Reagent is then added to quench the firefly luciferase reaction and simultaneously initiate the Renilla luciferase reaction, which is then measured.
e. Data Analysis:
The readthrough efficiency is calculated as the ratio of the firefly luciferase activity to the Renilla luciferase activity. This ratio is then normalized to the vehicle-treated control to determine the fold-increase in readthrough activity.
Visualizing the Mechanism of Action
The following diagrams illustrate the key molecular events involved in protein translation, the effect of a nonsense mutation, and the mechanism by which readthrough compounds promote the synthesis of a full-length protein.
References
comparing the safety profile of 3-epi-Deoxynegamycin and aminoglycosides
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics with improved safety profiles is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of the safety profiles of the emerging read-through agent, 3-epi-Deoxynegamycin, and the established class of aminoglycoside antibiotics. While aminoglycosides are potent antibacterial agents, their clinical use is often limited by significant ototoxicity and nephrotoxicity.[1] this compound and its derivatives have shown promise as potential treatments for genetic disorders caused by nonsense mutations, with preliminary reports suggesting a favorable safety profile.[2][3] This guide aims to objectively present the available experimental data to inform preclinical research and development decisions.
Executive Summary
Aminoglycoside antibiotics, such as gentamicin (B1671437) and amikacin, are well-documented to induce hearing loss and kidney damage through mechanisms involving the generation of reactive oxygen species and apoptosis in sensory hair cells of the inner ear and proximal tubule cells of the kidneys.[4][5] In contrast, published literature on this compound and its derivatives consistently refers to their "low toxicity" and "lower toxicity than gentamicin," although specific quantitative data from dedicated ototoxicity and nephrotoxicity studies are not yet widely available in the public domain.[6] One study on a leucyl-3-epi-deoxynegamycin derivative demonstrated in vivo read-through activity with "low toxicity," but the specific safety parameters were not detailed.[3] This guide will present the extensive quantitative data on aminoglycoside toxicity alongside the current qualitative understanding of this compound's safety, providing a framework for future comparative studies.
Quantitative Safety Data
Due to the limited availability of public data for this compound, a direct quantitative comparison is not currently possible. The following tables summarize the well-established toxicity data for commonly used aminoglycosides.
Table 1: Comparative Nephrotoxicity of Aminoglycosides in Rats
| Aminoglycoside | Dosage Regimen | Observation Period | Key Findings | Reference |
| Gentamicin | 10, 15, or 25 times the human dose | 15 days | Most nephrotoxic; dose-related increases in urinary protein and N-acetyl-β-D-glucosaminidase, decreased creatinine (B1669602) clearance. | [7] |
| Tobramycin | 10, 15, or 25 times the human dose | 15 days | Less nephrotoxic than gentamicin. | [7] |
| Amikacin | 10, 15, or 25 times the human dose | 15 days | Less nephrotoxic than gentamicin and tobramycin. | [7] |
| Kanamycin | 10, 15, or 25 times the human dose | 15 days | Similar nephrotoxicity to sisomicin (B1680986) and amikacin. | [7] |
| Streptomycin | 10, 15, or 25 times the human dose | 15 days | Least nephrotoxic of the tested aminoglycosides. | [7] |
Table 2: Comparative Ototoxicity of Aminoglycosides (In Vitro)
| Aminoglycoside | Concentration Range | Key Findings (Apical Surface Damage to Outer Hair Cells) | Reference |
| Neomycin | 0.25 - 1.0 mM | Most toxic | [8] |
| Gentamicin | 0.25 - 1.0 mM | More toxic than dihydrostreptomycin | [8] |
| Dihydrostreptomycin | 0.25 - 1.0 mM | More toxic than amikacin | [8] |
| Amikacin | 0.25 - 1.0 mM | More toxic than neamine | [8] |
| Spectinomycin | 0.25 - 1.0 mM | Essentially non-toxic at 1 mM | [8] |
Signaling Pathways and Mechanisms of Toxicity
Aminoglycoside-Induced Ototoxicity and Nephrotoxicity
The toxic effects of aminoglycosides are primarily attributed to their accumulation in the inner ear and kidneys, leading to cellular damage.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationship Study of Leucyl-3- epi-deoxynegamycin for Potent Premature Termination Codon Readthrough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Antibiotic-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative nephrotoxicity of aminoglycoside antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ototoxicity in vitro: effects of neomycin, gentamicin, dihydrostreptomycin, amikacin, spectinomycin, neamine, spermine and poly-L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Translational Readthrough Efficiency of 3-epi-Deoxynegamycin and its Analogs
In the landscape of therapeutic strategies for genetic disorders caused by nonsense mutations, the induction of translational readthrough presents a promising avenue. This approach aims to persuade the ribosome to bypass a premature termination codon (PTC), thereby restoring the synthesis of a full-length, functional protein. Among the molecules investigated for this purpose, 3-epi-Deoxynegamycin and its derivatives have emerged as potent readthrough agents. This guide provides a comparative analysis of their translational efficiency, supported by experimental data, and details the methodologies used for their evaluation.
Translational Readthrough Efficiency: A Comparative Overview
This compound, a natural analog of (+)-Negamycin, has demonstrated superior readthrough activity compared to its parent compound.[1] Notably, it exhibits this enhanced efficacy without the antimicrobial activity associated with (+)-Negamycin, suggesting a selective interaction with the eukaryotic ribosomal machinery.[1][2] This characteristic makes it a more suitable candidate for therapeutic development, minimizing the risk of antibiotic resistance.
Further structure-activity relationship (SAR) studies have led to the synthesis of derivatives with even greater potency. For instance, a derivative with a shorter carbon chain, designated as 9b , showed a higher readthrough activity than both (+)-Negamycin and the parent this compound.[1] Subsequent modifications to enhance cell permeability, such as the creation of a meta-chlorobenzyl ester prodrug (17e ), resulted in a further increase in cell-based readthrough activity.[1] Another highly potent derivative, 13x (TCP-1109) , was developed by modifying the 3-amino group of a nor-compound of this compound. This compound exhibited approximately four times higher readthrough activity than its precursor.
The following tables summarize the quantitative data on the readthrough efficiency of this compound and its derivatives in comparison to other known readthrough-inducing agents like G418.
Table 1: Comparative Readthrough Activity of this compound and its Derivatives against a TGA Nonsense Codon
| Compound | Concentration (µM) | Readthrough Activity Ratio (relative to control) |
| Control (no compound) | - | 1.00 |
| (+)-Negamycin (1) | 200 | ~1.54 |
| This compound (2) | 200 | Stronger than (+)-Negamycin |
| Derivative 9b | 200 | 4.28 |
| Derivative 17e (prodrug of 9b) | 200 | 3.58 (cell-based) / 1.23 (cell-free) |
Data sourced from cell-based reporter assays in COS-7 cells. The readthrough activity is expressed as a ratio relative to the basal level without any compound.
Table 2: Comparative Readthrough Efficiency of Derivative 13x and G418 against Different Premature Termination Codons (PTCs)
| Compound | Concentration (µM) | PTC | Readthrough Efficiency (%) |
| Derivative 13x | 200 | TGA | Significantly higher than G418 |
| G418 | 200 | TGA | - |
| Derivative 13x | 200 | TAG | Higher than (+)-Negamycin and derivative 7 |
| G418 | 200 | TAG | 7.86 |
| Derivative 13x | 200 | TAA | Higher than (+)-Negamycin and derivative 7 |
| G418 | 200 | TAA | 4.78 |
Data from a cell-based dual-reporter assay. The readthrough efficiency of G418 is provided for context.
Experimental Protocols
The evaluation of translational readthrough efficiency for this compound and its analogs predominantly relies on cell-based reporter assays. A detailed methodology for a typical dual-reporter assay is provided below.
Dual-Reporter Luciferase Assay for Readthrough Efficiency
This assay quantifies the level of readthrough by measuring the expression of two reporter genes, typically Renilla and Firefly luciferase, separated by a premature termination codon.
1. Plasmid Construction:
-
A dual-reporter plasmid is engineered to contain a constitutively expressed reporter gene (e.g., Renilla luciferase) upstream of a specific PTC (e.g., TGA, TAA, or TAG).
-
Downstream of the PTC, a second reporter gene (e.g., Firefly luciferase) is placed in the same reading frame.
-
A control plasmid without the PTC, where the stop codon is replaced by a sense codon, is also prepared to determine the 100% readthrough level.
2. Cell Culture and Transfection:
-
A suitable mammalian cell line, such as COS-7 or HeLa cells, is cultured under standard conditions.
-
The cells are then transfected with the dual-reporter plasmid containing the PTC of interest.
3. Compound Treatment:
-
Following transfection, the cells are treated with various concentrations of the test compounds (e.g., this compound derivatives, G418) or a vehicle control.
4. Luciferase Activity Measurement:
-
After a defined incubation period (e.g., 24-48 hours), the cells are lysed.
-
The activities of both Renilla and Firefly luciferase in the cell lysates are measured using a luminometer and a dual-luciferase reporter assay system.
5. Data Analysis:
-
The ratio of Firefly luciferase activity to Renilla luciferase activity is calculated for each condition.
-
The readthrough efficiency is then determined by comparing the Firefly/Renilla ratio in the presence of the compound to the ratio in the untreated control cells. The efficiency can be expressed as a percentage relative to the control plasmid without the PTC.
Visualizing the Mechanism and Workflow
To better understand the process of translational readthrough and the experimental setup used to evaluate it, the following diagrams are provided.
Caption: Mechanism of translational readthrough induction.
Caption: Workflow of the dual-reporter luciferase assay.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-epi-Deoxynegamycin
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of 3-epi-Deoxynegamycin, a compound of interest in various research applications. Adherence to these procedures is crucial for minimizing environmental impact and protecting personnel.
Compound Data Overview
The following table summarizes key physical and chemical properties for a related compound, Daptomycin, as a direct Safety Data Sheet (SDS) for this compound was not available. Researchers should handle this compound with similar precautions, referencing their institution-specific safety data.
| Property | Value |
| Appearance | Solid |
| Melting/Freezing Point | 202-204°C |
| Boiling Point/Range | 2078.2°C at 760 mmHg |
| Flash Point | 1210.7°C |
| Relative Density | 1.45g/cm3 |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate Personal Protective Equipment to prevent exposure.
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles or a face shield.[1]
-
Lab Coat: A lab coat or other protective clothing is required.[1]
-
Respiratory Protection: Use only in a well-ventilated area.[1] If dusts are generated, a respirator may be necessary.
Step-by-Step Disposal Protocol
The disposal of this compound, like many research compounds and antibiotics, must be treated as hazardous chemical waste.[2] Do not dispose of this compound down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Designated Container: Collect all waste containing this compound (e.g., unused stock solutions, contaminated media, and solids) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Labeling: The container must be labeled with "Hazardous Waste," "Antibiotic Waste," and the specific chemical name, "this compound."[3]
-
Compatibility: Ensure the container material is compatible with the chemical waste.[4]
2. Storage in a Satellite Accumulation Area (SAA):
-
Location: Store the hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[1]
-
Secondary Containment: The SAA must have secondary containment, such as a tub or tray, that can hold the volume of the largest container.[1]
-
Container Integrity: Keep the container tightly closed when not in use and inspect it weekly for any signs of leakage.[1]
3. Handling of Contaminated Materials:
-
Solid Waste: Items such as contaminated gloves, pipette tips, and paper towels should be placed in the designated hazardous waste container.
-
Liquid Waste: Unused solutions or contaminated media should be collected in the designated liquid hazardous waste container.
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] After triple-rinsing, the container can be disposed of as regular trash after defacing the label.[5]
4. Spill Management:
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage and keep the material away from drains or water courses.[1]
-
Absorption: Absorb liquid spills with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Collection: Collect all contaminated materials into the designated hazardous waste container.
5. Final Disposal:
-
Institutional EHS: All collected hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management program.[3][6]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste.[5] Arrange for a scheduled pickup with your institution's EHS.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
Personal protective equipment for handling 3-epi-Deoxynegamycin
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure during all stages of handling 3-epi-Deoxynegamycin. The following table summarizes the recommended equipment.
| Equipment | Specification | Purpose |
| Gloves | Double pair of powder-free nitrile or neoprene gloves.[1] | Protects hands from direct contact with the compound. Double gloving provides an extra layer of protection. |
| Eye Protection | Safety glasses with side shields, goggles, or a face shield.[1][2] | Protects eyes from splashes or airborne particles of the compound. |
| Lab Coat/Gown | Disposable gown with long sleeves and elastic cuffs.[1][3][4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A fit-tested N95 or higher-level respirator.[1] | Recommended when handling the compound as a powder or when there is a risk of aerosol generation. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan for Handling
Follow these step-by-step procedures for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound, especially when in powdered form, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary materials and reagents before starting work to minimize movement and potential for spills.
2. Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above before handling the compound.
-
When weighing the solid compound, use a containment balance or a balance within a chemical fume hood.
-
If preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Transport the compound in a sealed, shatterproof secondary container.[5]
3. Spill Management:
-
In case of a small spill (less than 5 ml or 5 g), absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[6]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontaminate the spill area with an appropriate cleaning agent, followed by a rinse with water.[7]
Handling and Disposal Workflow
The following diagram illustrates the logical workflow for handling and disposing of this compound and associated waste.
Caption: Workflow for handling and disposal of this compound.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.[7]
1. Waste Segregation:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated, puncture-resistant sharps container labeled as "Cytotoxic Waste".[6][8]
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), absorbent pads, and other solid materials should be placed in a designated, leak-proof container or bag clearly labeled as "Cytotoxic Waste".[6]
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, leak-proof container labeled as "Hazardous Chemical Waste" with the full chemical name. Do not dispose of liquid waste down the drain.[9]
2. Packaging and Labeling:
-
All waste containers must be securely sealed.
-
Label all containers with the words "Hazardous Waste" and "Cytotoxic" and list the chemical contents.
3. Storage and Pickup:
-
Store waste in a designated, secure area away from general laboratory traffic.
-
Follow your institution's procedures for scheduling a hazardous waste pickup by the Environmental Health and Safety (EHS) department.[7]
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 3. cdc.gov [cdc.gov]
- 4. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. swansea.ac.uk [swansea.ac.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
